3-Chloro-6-(difluoromethyl)pyridazine
Description
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Properties
IUPAC Name |
3-chloro-6-(difluoromethyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWAHLKOWQLVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706439-95-3 | |
| Record name | 3-chloro-6-(difluoromethyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 3-Chloro-6-(difluoromethyl)pyridazine: An In-depth Technical Guide for Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds and influencing electronic properties. This guide provides a comprehensive overview of a robust and scientifically sound synthesis pathway for 3-chloro-6-(difluoromethyl)pyridazine, a valuable heterocyclic building block in the development of novel therapeutics.
This document moves beyond a simple recitation of procedural steps, delving into the rationale behind the chosen synthetic strategy and offering insights gleaned from practical application. The pathway is presented as a self-validating system, with each step logically flowing from the last, grounded in established chemical principles and supported by authoritative literature.
A Strategic Approach to Synthesis: The Two-Stage Pathway
The most efficient and reliable synthesis of this compound is achieved through a two-stage process. This pathway hinges on the initial construction of a pyridazinone ring system, followed by the introduction of the chloro substituent. This approach is advantageous as it allows for the early and controlled installation of the difluoromethyl moiety, a critical pharmacophore.
The overall synthetic transformation can be visualized as follows:
physicochemical properties of 3-Chloro-6-(difluoromethyl)pyridazine
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(difluoromethyl)pyridazine
Introduction
In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable scaffolds for the development of novel therapeutics. The strategic introduction of fluorine atoms can significantly modulate key drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1] Within this class, this compound (CAS No: 1706439-95-3) emerges as a crucial building block. Its unique arrangement of a reactive chlorine atom, an electron-deficient pyridazine core, and a metabolically robust difluoromethyl group presents a versatile platform for synthetic elaboration in drug discovery programs.[1][2][3]
This guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, we will explore the causality behind these properties, present detailed protocols for its analytical characterization, and discuss the implications of its chemical nature for researchers, scientists, and drug development professionals.
Section 1: Core Molecular and Physical Properties
A foundational understanding of a compound begins with its fundamental molecular and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.
Key Identifiers and Structural Data
-
IUPAC Name: this compound
-
Canonical SMILES: C1=CC(=NN=C1C(F)F)Cl[4]
-
InChI Key: YXWAHLKOWQLVBJ-UHFFFAOYSA-N[4]
Physical State and Thermal Properties
The quantitative physical properties of this compound are summarized below. It is critical to note that several of these values are computationally predicted and should be empirically validated for mission-critical applications.
| Property | Value | Type | Source(s) |
| Appearance | Light yellow to yellow solid | Experimental | [8][9] |
| Boiling Point | 272.1 ± 35.0 °C at 760 mmHg | Predicted | [9] |
| Density | 1.421 ± 0.06 g/cm³ | Predicted | [9] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Recommendation | [4][8][9][10] |
Section 2: Chemical Profile and Reactivity
The chemical behavior of this compound is dominated by the electronic interplay between the diazine ring, the halogen, and the difluoromethyl substituent.
Acidity, Basicity, and Electronic Nature (pKa)
The predicted pKa of this compound is approximately -0.90 ± 0.10 .[4][8][9] The parent pyridazine ring is weakly basic (pKa ≈ 2.0).[11] The pronounced decrease in basicity for this derivative is a direct consequence of the powerful electron-withdrawing inductive effects of both the chlorine atom and the difluoromethyl group. This electron-deficient nature of the pyridazine ring is a key feature influencing its reactivity, particularly its susceptibility to nucleophilic attack.
Solubility Profile
While explicit experimental solubility data is not widely published, based on its structural analogue, 3-chloro-6-(trifluoromethyl)pyridazine, it is expected to exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[12] This solubility profile is advantageous for its use in a wide range of synthetic organic reactions.
Reactivity and Chemical Stability
The primary locus of reactivity on the molecule is the carbon-chlorine bond at the 3-position of the pyridazine ring. The electron-deficient nature of the ring system makes this position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This is the most critical feature from a synthetic utility standpoint, as the chlorine atom can be readily displaced by a vast array of nucleophiles (e.g., amines, thiols, alcohols), enabling the construction of diverse compound libraries.[13][14]
Stability: The compound is stable under recommended storage conditions. To maintain its integrity, it should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at freezer temperatures (-20°C) to prevent potential degradation from atmospheric moisture or heat.[4][8][9]
Section 3: Analytical Characterization Protocols
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of any chemical intermediate. The following protocols represent a self-validating system for the quality control of this compound.
Experimental Workflow for Compound Characterization
The logical flow from receiving a sample to its full structural confirmation and purity assessment is a critical process for ensuring data integrity in research and development.
Caption: Standard analytical workflow for compound validation.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
-
Objective: To quantify the purity of the compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to ~50 µg/mL with 50:50 Water:Acetonitrile.
-
Acceptance Criteria: Purity should be ≥98% by peak area normalization.
Protocol 2: Structural Confirmation by Spectroscopy
-
¹H NMR Spectroscopy: Based on its structure, the proton NMR spectrum (in CDCl₃ or DMSO-d₆) is expected to show:
-
A triplet in the region of 6.5-7.5 ppm, characteristic of the -CHF₂ proton, with coupling to the two fluorine atoms.
-
Two doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two protons on the pyridazine ring.
-
-
Mass Spectrometry (MS):
-
Using electrospray ionization (ESI+), the mass spectrum should display a prominent molecular ion peak [M+H]⁺ at m/z 165.00.
-
Crucially, a characteristic isotopic pattern for a single chlorine atom will be observed, with a peak at [M+2+H]⁺ (m/z 167.00) that is approximately one-third the intensity of the main peak. This pattern is a definitive confirmation of the presence of chlorine.[13]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands. Key expected vibrations include C-H stretching for the aromatic and difluoromethyl groups, C=C and C=N stretching vibrations from the pyridazine ring, and a distinct C-Cl stretching vibration.[13]
-
Section 4: Application and Significance in Drug Discovery
The directly inform its strategic use in drug discovery.
Synthetic Versatility
The labile chlorine atom at the 3-position is the molecule's primary asset, enabling its use as a versatile intermediate. Researchers can perform nucleophilic aromatic substitution reactions to rapidly generate a diverse range of derivatives for structure-activity relationship (SAR) studies.
Caption: Synthetic utility via Nucleophilic Aromatic Substitution.
Role of the Difluoromethyl Group
The -CHF₂ group is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability due to its increased lipophilicity. Furthermore, the -CHF₂ group can act as a hydrogen bond donor, potentially forming crucial interactions with target proteins.[1]
The Pyridazine Core as a Pharmacophore
The pyridazine ring itself is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[11][15] Its polar nature, characterized by a high dipole moment, can improve aqueous solubility and offers dual hydrogen-bond accepting capabilities, which are vital for molecular recognition at a biological target.[11] The pyridazine scaffold has shown a lower propensity for inhibiting cytochrome P450 enzymes compared to other nitrogen-containing heterocycles, which is a favorable characteristic for developing drug candidates with cleaner safety profiles.[11]
References
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- 3-Chloro-6-difluoromethyl-pyridazine | 1706439-95-3. (n.d.). ChemicalBook.
- 3-Chloro-6-(trifluoromethyl)pyridazine 98 258506-68-2. (n.d.). Sigma-Aldrich.
- 3-Chloro-6-difluoromethyl-pyridazine CAS#: 1706439-95-3. (n.d.). ChemicalBook.
- 3-Chloro-6-(trifluoromethyl)pyridazine Price from Supplier. (n.d.). Chemsrc.com.
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Spectroscopic Characterization of 3-Chloro-6-(difluoromethyl)pyridazine: A Technical Guide for Researchers
Introduction
3-Chloro-6-(difluoromethyl)pyridazine is a heterocyclic compound of increasing interest within medicinal chemistry and drug development. As with any novel compound, a thorough and unambiguous structural characterization is paramount to understanding its chemical properties and potential biological activity. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers working with this and related pyridazine derivatives.
It is important to note that, at the time of this writing, publicly available, experimentally-derived spectroscopic data for this compound is limited. Therefore, the data and interpretations presented herein are based on established principles of spectroscopy and comparative analysis with structurally similar pyridazine derivatives.
Molecular Structure and Spectroscopic Expectations
The structure of this compound, with the molecular formula C₅H₃ClF₂N₂, dictates the expected spectroscopic signatures. The pyridazine ring is an aromatic system, which will influence the chemical shifts of its constituent protons and carbons in NMR spectroscopy. The presence of a chlorine atom and a difluoromethyl group will introduce distinct isotopic patterns in mass spectrometry and characteristic vibrational modes in IR spectroscopy, respectively. Furthermore, the fluorine atoms will exhibit unique NMR signals and couplings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is expected to show two distinct signals corresponding to the two protons on the pyridazine ring, in addition to the proton of the difluoromethyl group.
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~ 7.8 - 8.0 | Doublet | ~ 9.0 | H-4 |
| ~ 7.6 - 7.8 | Doublet | ~ 9.0 | H-5 |
| ~ 6.8 - 7.0 | Triplet | ~ 54.0 | CHF₂ |
The aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The proton of the difluoromethyl group is predicted to be a triplet due to coupling with the two equivalent fluorine atoms.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the chemical environment of the five carbon atoms in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 158 - 160 | C-3 |
| ~ 152 - 154 | C-6 |
| ~ 128 - 130 | C-4 |
| ~ 125 - 127 | C-5 |
| ~ 115 - 118 (t) | CHF₂ |
The carbon attached to the chlorine atom (C-3) and the carbon attached to the difluoromethyl group (C-6) are expected to be the most downfield-shifted in the aromatic region. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
Predicted ¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group.
| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~ -90 to -120 | Doublet | ~ 54.0 | CHF₂ |
The signal is predicted to be a doublet due to coupling with the proton of the difluoromethyl group.
Experimental Protocol for NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves the sample and has minimal overlapping signals with the analyte.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Addition of Internal Standard (Optional): If quantitative analysis is required, add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F, and any 2D experiments like COSY and HSQC).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1600 - 1450 | C=C and C=N stretch | Pyridazine ring |
| 1200 - 1000 | C-F stretch | Difluoromethyl group |
| 800 - 600 | C-Cl stretch | Chloro group |
Experimental Protocol for IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Analysis
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The relative intensity of the M+2 peak should be approximately one-third of the M⁺ peak.
| Predicted m/z | Assignment |
| 164/166 | [M]⁺ |
| 129 | [M - Cl]⁺ |
| 113 | [M - CHF₂]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Choose an appropriate ionization method. For molecular weight determination, a soft ionization technique like Electrospray Ionization (ESI) is preferred. For fragmentation information, Electron Ionization (EI) can be used.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable mass range.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
reactivity of the pyridazine ring in 3-Chloro-6-(difluoromethyl)pyridazine
An In-Depth Technical Guide to the Reactivity of the Pyridazine Ring in 3-Chloro-6-(difluoromethyl)pyridazine
Introduction: The Pyridazine Scaffold in Modern Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the electron-deficient nature imparted by the nitrogen atoms, confer a distinct reactivity profile that synthetic chemists can exploit to generate molecular diversity. This guide focuses on a particularly valuable building block: This compound (CAS: 1706439-95-3).[3][4]
The substituents at the 3- and 6-positions profoundly influence the ring's reactivity. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a versatile handle for transition-metal-catalyzed cross-coupling reactions. The difluoromethyl (-CHF₂) group acts as a strong electron-withdrawing group and a lipophilic hydrogen bond donor mimic, often enhancing metabolic stability and binding affinity in drug candidates. This document provides a comprehensive exploration of the reactivity of this compound, offering both mechanistic insights and field-proven experimental protocols for its derivatization.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalization
The pyridazine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the chloro and difluoromethyl substituents. This electronic landscape makes the ring highly susceptible to attack by nucleophiles, primarily at the carbon atom bearing the chlorine leaving group.
Mechanistic Underpinnings
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor C-3 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atoms, which stabilizes the intermediate. In the subsequent elimination step, aromaticity is restored by the expulsion of the chloride ion.
The reaction is regioselective for the C-3 position due to the presence of the chlorine atom, a competent leaving group. The rate of reaction is enhanced by the strong inductive electron-withdrawing effect of the -CHF₂ group at the C-6 position, which further polarizes the C-Cl bond and stabilizes the anionic intermediate.
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The Difluoromethyl Pyridazine Scaffold: A Technical Guide to Its Application in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl group (CHF₂) offers a unique combination of properties that can profoundly influence a molecule's biological profile. When appended to a pyridazine core, a privileged heterocyclic scaffold, the resulting difluoromethyl pyridazine moiety presents a compelling structural motif for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of difluoromethyl pyridazines in medicinal chemistry. We will delve into the rationale behind their design, key synthetic strategies, their impact on critical drug-like properties, and explore their application in various therapeutic areas through illustrative case studies.
The Strategic Value of the Difluoromethyl Pyridazine Moiety
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in drug discovery, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a difluoromethyl group can further enhance the therapeutic potential of pyridazine-based compounds by modulating their physicochemical and pharmacokinetic properties.
The CHF₂ group is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. This is due to its ability to act as a hydrogen bond donor through its weakly acidic proton, while also being more lipophilic. This bioisosteric replacement can lead to improved metabolic stability, enhanced cell permeability, and altered binding interactions with biological targets.[4]
The combination of the electron-withdrawing nature of the difluoromethyl group and the inherent properties of the pyridazine ring can lead to:
-
Modulation of pKa: The introduction of a CHF₂ group can lower the pKa of nearby basic nitrogen atoms in the pyridazine ring, which can be crucial for optimizing target engagement and pharmacokinetic properties.
-
Increased Lipophilicity (logP): The CHF₂ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to a longer in vivo half-life and improved bioavailability.
-
Favorable Target Interactions: The unique electronic properties of the CHF₂ group can lead to favorable interactions with protein targets, such as dipole-dipole interactions and hydrogen bonding, potentially increasing binding affinity and selectivity.
Synthetic Strategies for Accessing Difluoromethyl Pyridazines
The synthesis of difluoromethyl pyridazines can be approached in two primary ways: by constructing the pyridazine ring with a pre-installed difluoromethyl group or by introducing the difluoromethyl group onto an existing pyridazine scaffold.
De Novo Ring Synthesis
This strategy involves the condensation of a 1,4-dicarbonyl compound, where one of the carbonyl-flanking carbons is difluoromethylated, with hydrazine or a hydrazine derivative.
Workflow for De Novo Synthesis of a Difluoromethyl Pyridazine
Caption: De Novo synthesis of difluoromethyl pyridazines.
Late-Stage Difluoromethylation
The direct introduction of a difluoromethyl group onto a pre-formed pyridazine ring is an attractive and often more convergent approach. Recent advances in synthetic methodology have made this a viable strategy.
Experimental Protocol: Radical C-H Difluoromethylation of a Pyridazine Derivative
This protocol is a generalized procedure based on modern radical difluoromethylation methods.
-
Reaction Setup: To a solution of the pyridazine substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a reaction vessel, add a radical initiator (e.g., AIBN, 0.1 mmol) and a difluoromethylating agent (e.g., zinc(II) bis(difluoromethylsulfinate), 2.0 mmol).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethyl pyridazine.
Impact on Physicochemical Properties: A Data-Driven Perspective
The influence of the difluoromethyl group on the physicochemical properties of the pyridazine core is a critical consideration in drug design. While extensive experimental data for a wide range of difluoromethyl pyridazines is still emerging, we can extrapolate from studies on related heterocyclic systems.
| Property | Unsubstituted Pyridazine (Approx. Value) | Expected Impact of CHF₂ Group | Rationale |
| pKa | ~2.3[5] | Decrease | The strong electron-withdrawing nature of the CHF₂ group reduces the electron density on the pyridazine nitrogen atoms, lowering their basicity. |
| logP | ~0.4 | Increase | The fluorine atoms increase the lipophilicity of the molecule, leading to a higher logP value. |
| Metabolic Stability | Varies depending on substitution | Significant Increase | The high strength of the C-F bond makes the CHF₂ group resistant to oxidative metabolism.[4] |
Table 1: Predicted Impact of a Difluoromethyl Group on the Physicochemical Properties of a Pyridazine Scaffold.
Therapeutic Applications and Case Studies
The unique properties of the difluoromethyl pyridazine scaffold have led to its exploration in various therapeutic areas.
Kinase Inhibitors
The pyridazine moiety is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.[6] The addition of a difluoromethyl group can enhance potency, selectivity, and pharmacokinetic properties.
Case Study: Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitors
In the development of selective inhibitors for the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, researchers identified a series of imidazo[1,2-b]pyridazine derivatives.[7] While not containing a difluoromethyl group themselves, this class of compounds highlights the utility of the pyridazine core in kinase inhibition. Structure-activity relationship (SAR) studies revealed that substitutions on the pyridazine ring were critical for potency and metabolic stability. The introduction of a difluoromethyl group on an appended phenyl ring in other kinase inhibitor scaffolds has been shown to be beneficial.[8]
Kinase Inhibition by Pyridazine-Based Compounds
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Navigating the Synthesis and Handling of Chlorinated Pyridazines: An In-depth Technical Guide for Researchers
The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile role in developing a wide spectrum of pharmacologically active molecules.[1] Its derivatives are integral to the discovery of novel therapeutics, from anticancer agents to cardiovascular drugs.[1][2][3] Among these, chlorinated pyridazines serve as crucial intermediates, their reactivity being a double-edged sword that enables complex molecular architectures while demanding rigorous safety and handling protocols.
This guide provides a comprehensive overview of the safe handling, synthesis, and disposal of chlorinated pyridazine compounds, tailored for researchers, scientists, and drug development professionals. By elucidating the causality behind safety protocols and experimental design, this document aims to foster a culture of safety and scientific integrity in the laboratory.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of chlorinated pyridazines is paramount before any laboratory work commences. These compounds, typified by derivatives like 3,6-dichloropyridazine, present a multi-faceted risk profile that must be meticulously managed.
Toxicological Profile
Chlorinated pyridazines are generally classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin contact, each with the potential for significant adverse health effects.
Key Toxicological Hazards:
-
Acute Toxicity: Many chlorinated pyridazines are toxic if swallowed and harmful if inhaled.[4][5][6] For instance, 3-chloropyridazine is classified as harmful if swallowed, in contact with skin, or inhaled.[7]
-
Skin and Eye Irritation: Direct contact can cause severe skin and eye irritation.[4][6][8] Some derivatives may even cause serious eye damage.[7][9]
-
Respiratory Irritation: Inhalation of dust or vapors can lead to respiratory tract irritation.[4][7][8]
-
Systemic Effects: Inhalation and oral exposure studies in animal models have shown effects such as somnolence, ataxia, and weight loss.[10]
Table 1: GHS Hazard Classification for Representative Chlorinated Pyridazines
| Hazard Statement | GHS Classification | Representative Compound(s) |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Cat. 3) | 3,6-Dichloropyridazine[6] |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | 3-Chloropyridazine[7] |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) | 3-Chloropyridazine[7] |
| H315: Causes skin irritation | Skin Irritation (Cat. 2) | 3,6-Dichloropyridazine, 3-Chloropyridazine[4][6][7] |
| H318/H319: Causes serious eye damage/irritation | Eye Damage/Irritation (Cat. 1/2A) | 3,6-Dichloropyridazine, 3-Chloropyridazine[4][6][7] |
| H331: Toxic if inhaled | Acute Toxicity, Inhalation (Cat. 3) | 3,6-Dichloropyridazine[5] |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) | 3-Chloropyridazine[7] |
| H335: May cause respiratory irritation | STOT - SE (Cat. 3) | 3,6-Dichloropyridazine, 3-Chloropyridazine[4][6][7] |
Note: STOT - SE stands for Specific Target Organ Toxicity - Single Exposure. Classifications are based on available Safety Data Sheets and databases. Always consult the specific SDS for the compound in use.
Chemical Reactivity and Stability
Chlorinated pyridazines are reactive compounds, a property that is harnessed in synthesis but also presents potential hazards.
-
Moisture Sensitivity: Some chlorinated pyridazines are sensitive to moisture.[4]
-
Incompatibilities: They are generally incompatible with strong oxidizing agents, strong bases, and amines.[4] Reactions with these substances can be exothermic and may produce hazardous byproducts.
-
Thermal Decomposition: During a fire, irritating and highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl), may be generated.[8][11]
Part 2: Standard Operating Procedures for Safe Handling
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with chlorinated pyridazines.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All work with chlorinated pyridazines, including weighing, transfers, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[12] This is critical to prevent the inhalation of dust and vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[13]
-
Safety Showers and Eyewash Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[4][12]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[12][13] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[12]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[12] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[14]
-
Skin and Body Protection: A chemical-resistant lab coat must be worn and fully buttoned.[4][12] Consider flame-retardant and antistatic protective clothing for larger scale operations.[12]
-
Respiratory Protection: In situations where a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with the appropriate cartridges is necessary.[12][13] All personnel requiring respirators must be part of a respiratory protection program that includes medical clearance and fit testing.
Caption: Hierarchy of controls and essential PPE for handling chlorinated pyridazines.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling chlorinated pyridazines and before leaving the laboratory.[4][8]
-
Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[4]
-
Remove contaminated clothing immediately and wash it before reuse.[8]
Part 3: Experimental Protocol: Synthesis of 3,6-Dichloropyridazine
The synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic hydrazide) using phosphorus oxychloride is a common and illustrative procedure.[15][16] The following protocol integrates critical safety considerations at each step.
Reaction: 3,6-dihydroxypyridazine + POCl₃ → 3,6-dichloropyridazine
Materials and Equipment
-
3,6-dihydroxypyridazine
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle
-
Apparatus for rotary evaporation
-
Silica gel for column chromatography
-
Appropriate work-up and extraction solvents
Step-by-Step Methodology
-
Preparation (in a fume hood):
-
Set up a clean, dry round-bottom flask with a stir bar and a reflux condenser.
-
Ensure a source of cooling water for the condenser.
-
Carefully add 3,6-dihydroxypyridazine and the solvent (e.g., chloroform) to the flask.[15]
-
-
Reagent Addition (in a fume hood):
-
Slowly and carefully add phosphorus oxychloride to the reaction mixture with stirring.[15] CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. The addition may be exothermic.
-
-
Reaction (in a fume hood):
-
Work-up and Purification (in a fume hood):
Caption: Workflow for the synthesis of 3,6-dichloropyridazine.
Part 4: Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spills
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the contaminated material into a sealed, properly labeled container for hazardous waste disposal.[12]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact the institution's emergency response team.
-
Prevent the spill from entering drains.[12]
-
Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][8] Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.[8]
-
Inhalation: Move the affected person to fresh air.[4][8] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4][14] Rinse the mouth with water and seek immediate medical attention.[4][14]
Fire
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]
Part 5: Storage and Waste Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
Storage
-
Store chlorinated pyridazines in a tightly closed, properly labeled container.[8][13]
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and bases.[8][17]
-
The storage area should be secure and accessible only to authorized personnel.
Waste Disposal
-
All waste materials, including unused compounds, contaminated PPE, and absorbent materials, must be disposed of as hazardous waste.[12]
-
Collect waste in a sealed, compatible, and clearly labeled container.[17]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Conclusion
Chlorinated pyridazines are invaluable tools in the arsenal of the medicinal chemist. However, their utility is intrinsically linked to a profound respect for their potential hazards. By adhering to the principles of hazard assessment, implementing robust safety protocols, and preparing for emergencies, researchers can confidently and safely harness the synthetic potential of these important compounds, paving the way for the next generation of therapeutic innovations.
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solubility of 3-Chloro-6-(difluoromethyl)pyridazine in common organic solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-6-(difluoromethyl)pyridazine for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Novel Pyridazine Derivative
In the intricate world of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental, yet often underestimated, of these hurdles is solubility. An otherwise potent compound is of little therapeutic value if it cannot be effectively dissolved, purified, formulated, and ultimately, absorbed by the body. This guide focuses on a specific molecule of interest: this compound (CAS: 1706439-95-3), a heterocyclic compound with structural motifs that suggest its potential as a pharmacophore in medicinal chemistry and agrochemical research.
As specific experimental solubility data for this compound is not widely published, this document serves a dual purpose. First, it provides a robust predictive analysis of its solubility profile based on first principles of physical organic chemistry and an understanding of its constituent functional groups. Second, it equips the bench scientist with the detailed, field-proven methodologies required to determine its solubility experimentally. This guide is structured to be a practical tool, bridging the gap between theoretical prediction and empirical validation, thereby empowering researchers to make informed decisions in their development programs.
Molecular Profile and the Imperative of Solubility
This compound is a substituted aromatic heterocycle with the molecular formula C₅H₃ClF₂N₂ and a molecular weight of 164.54 g/mol . Its structure is characterized by three key features that dictate its physicochemical behavior:
-
The Pyridazine Core: A six-membered aromatic ring containing two adjacent nitrogen atoms. This diazine structure imparts a significant dipole moment, making the core polar and capable of acting as a hydrogen bond acceptor. Pyridazine itself is miscible with water and soluble in many organic solvents, a property largely driven by the polar nature of the heterocyclic ring.
-
The 3-Chloro Group: A halogen substituent that is electron-withdrawing and increases the molecule's lipophilicity (fat-solubility).
-
The 6-(Difluoromethyl) Group (-CF₂H): This fluorinated alkyl group is a bioisostere of more common groups like methyl or hydroxyl. It is strongly electron-withdrawing and increases lipophilicity, though often less so than the trifluoromethyl group. Crucially, the C-H bond in the -CF₂H group can act as a weak hydrogen bond donor, a property not present in its -CF₃ counterpart.
Understanding the solubility of this molecule is paramount. In drug development, solubility influences everything from the feasibility of a synthetic workup and purification via crystallization to the choice of vehicles for in vivo testing and the ultimate bioavailability of a potential drug.
Predicted Solubility Profile: A Chemist's Rationale
The fundamental principle of "like dissolves like" governs solubility. This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The dissolution of a crystalline solid requires the energy of solvent-solute interactions to overcome the compound's crystal lattice energy—the energy that holds the molecules together in a solid state. For this compound, a solid at room temperature, we can predict its solubility behavior across a spectrum of common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The polarity of the alcohols will interact favorably with the polar pyridazine ring. The ability of the alcohols to act as both hydrogen bond donors and acceptors can solvate the nitrogen lone pairs. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Very High | Solvents like DMSO and DMF are highly polar and are excellent at solvating a wide range of organic molecules, particularly polar heterocycles. Strong dipole-dipole interactions are expected to effectively overcome the crystal lattice energy. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The overall polarity of the pyridazine core will dominate, leading to poor interactions with nonpolar solvents. While the chloro and difluoromethyl groups contribute some lipophilicity, it is unlikely to be sufficient for significant dissolution. |
A close structural analog, 3-chloro-6-(trifluoromethyl)pyridazine, is noted to have good solubility in DMSO and dichloromethane, which supports the prediction of high solubility in polar aprotic solvents.
The Gold Standard: Experimental Solubility Determination via the Shake-Flask Method
While predictions provide a valuable starting point, empirical data is non-negotiable for progressing a compound. The equilibrium shake-flask method is the most reliable technique for determining the thermodynamic solubility of a compound. It measures the concentration of a saturated solution after a prolonged equilibration period.
Step-by-Step Protocol for Shake-Flask Solubility Determination
This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
3.1. Materials and Apparatus
-
Solute: this compound (solid, high purity).
-
Solvents: A range of high-purity organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, DMSO, Toluene, Hexane).
-
Equipment: Analytical balance, glass vials with screw caps, orbital shaker or rotator with temperature control, centrifuge, syringe filters (0.22 µm PTFE or appropriate material), calibrated pipettes, and an appropriate analytical instrument (e.g., HPLC-UV, LC-MS).
3.2. Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition: Accurately pipette a known volume of each test solvent into its respective vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24 hours, but for some compounds, 48 to 72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant from the vial. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any microscopic solid particles from being carried over, which would artificially inflate the measured solubility.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the precise concentration of the compound. A pre-established calibration curve using standards of known concentration is required for accurate quantification.
3.3. Calculation The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
High-Throughput Screening (HTS) for Kinetic Solubility
For early-stage discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed. These methods, such as laser nephelometry or turbidimetry, involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer. The point at which the compound precipitates is measured, giving a rapid but often overestimated value of solubility compared to the thermodynamic method. While useful for ranking compounds, this data should be followed up with shake-flask determination for lead candidates.
Visualizing the Workflow and Decision-Making Process
To clearly delineate the experimental and logical flow, the following diagrams are provided.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Caption: Decision tree for solvent selection based on application and solubility.
Conclusion and Future Outlook
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining a predictive analysis based on molecular structure with a detailed, actionable protocol for experimental measurement, researchers are well-equipped to tackle the challenges associated with this critical physicochemical property. The shake-flask method, though time-intensive, remains the definitive approach for generating the high-quality data needed for robust process development and formulation. As this molecule and its derivatives are further explored, the data generated using these methods will be invaluable in unlocking their full therapeutic or agrochemical potential.
References
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Solubility of Things. Pyridazine. Available at: [Link]
-
ChemBK. 3-chloro-6-(trifluoromethyl)pyridazine. Available at: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]
-
ResearchGate. Schematic diagram of the recommended workflow for automated high-throughput solubility determination... Available at: [Link]
-
ACS Publications. Interactive Knowledge-Based Kernel PCA for Solvent Selection. Available at: [Link]
Methodological & Application
Application Note & Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-(difluoromethyl)pyridazine
Document ID: AN-BHA-4821
Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Chloro-6-(difluoromethyl)pyridazine. We delve into the mechanistic principles, critical reaction parameters, and step-by-step protocols tailored for this electron-deficient heteroaryl chloride. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of novel pharmaceutical intermediates and active ingredients.
Introduction: Context & Significance
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.
The target substrate, this compound, is of particular interest in drug discovery. The pyridazine core is a privileged scaffold, while the difluoromethyl (-CHF₂) group serves as a valuable bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. However, the inherent electronic properties of this substrate—namely, the electron-deficient nature of the pyridazine ring and the relative inertness of the C-Cl bond—present unique challenges that necessitate a carefully optimized catalytic system. This application note provides the field-proven insights and detailed protocols required to successfully navigate these challenges.
Reaction Principle and Mechanistic Considerations
The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay of catalyst, ligand, base, and solvent. The generally accepted catalytic cycle provides a framework for understanding and troubleshooting the reaction.[1][3]
The Catalytic Cycle
The reaction proceeds through a sequence of discrete steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.
-
Activation & Formation of the Active Pd(0) Species: The cycle begins with an active LPd(0) complex, which is often generated in situ from a more stable Pd(II) precatalyst.[2][3]
-
Oxidative Addition: The Pd(0) complex reacts with the this compound, inserting into the C-Cl bond. This step, which forms a Pd(II) intermediate, is typically the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond.[4][5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final, bond-forming step involves the reductive elimination of the desired N-arylated product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Substrate-Specific Challenges
-
Aryl Chloride Inertness: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the oxidative addition step energetically demanding. This necessitates the use of highly active catalytic systems, typically featuring bulky, electron-rich ligands.[5]
-
Electron-Deficient Heterocycle: The pyridazine ring is electron-poor, which can influence the electronics of the C-Cl bond and potentially lead to competitive coordination with the palladium center.
-
Side Reaction: Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with hydrogen. This can occur if the reductive elimination step is slow or if trace amounts of water are present, leading to a reduction pathway instead of amination.[5]
Optimizing Critical Reaction Parameters
The success of this transformation is dictated by the judicious selection of four key components: the palladium precatalyst, the phosphine ligand, the base, and the solvent.
Palladium Precatalyst and Ligand: The Heart of the Reaction
For challenging substrates like electron-deficient heteroaryl chlorides, standard catalysts like Pd(OAc)₂ are often insufficient. Modern, well-defined palladium precatalysts are strongly recommended as they form the active Pd(0) species more cleanly and reproducibly.[5]
The choice of ligand is arguably the most critical factor. The ligand must be sufficiently electron-rich to promote the difficult oxidative addition to the C-Cl bond and sterically bulky to facilitate the final reductive elimination step.
Caption: Ligand selection workflow based on amine class.
| Parameter | Recommendation | Rationale |
| Pd Precatalyst | G3/G4 Palladacycles (e.g., XPhos Pd G3, RuPhos Pd G3) | Air- and moisture-stable, providing high activity and reproducibility for C-Cl bond activation. |
| Ligand | Bulky Biarylphosphines (e.g., RuPhos, BrettPhos, XPhos) | These ligands possess the necessary steric bulk and electron-donating properties to facilitate both the oxidative addition and reductive elimination steps with aryl chlorides. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is highly effective for deprotonating the coordinated amine. Its purity is critical. |
| K₃PO₄ or Cs₂CO₃ | Weaker inorganic bases can be used if the substrate is base-sensitive, but this may require higher temperatures and a more active catalyst system.[3] | |
| Solvent | Toluene, 1,4-Dioxane, CPME | Anhydrous, degassed aprotic solvents are essential. Oxygen can deactivate the Pd(0) catalyst. |
| Temperature | 80–110 °C | Elevated temperatures are typically required to overcome the activation energy barrier for the oxidative addition of the C-Cl bond. |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are hazardous and should be handled with care. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol A: General Procedure using a Secondary Amine (e.g., Morpholine)
This protocol provides a robust starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 (2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add this compound, XPhos Pd G3, and Sodium tert-butoxide.
-
Seal the vessel with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe.
-
Add morpholine via syringe.
-
Place the sealed vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminopyridazine.
Protocol B: Optimized Procedure for a Primary Amine (e.g., Aniline)
This protocol is adapted for a less nucleophilic primary amine, which may require a more active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
RuPhos Pd G3 (3 mol %)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel, add this compound, RuPhos Pd G3, and finely ground potassium phosphate.
-
Seal the vessel and thoroughly purge with an inert atmosphere (Argon is preferred).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Add aniline via syringe.
-
Seal the vessel tightly (e.g., with a Teflon screw cap) and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16-36 hours, monitoring for completion by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the filtrates and concentrate in vacuo.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the product via flash chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded precatalyst or oxidized Pd(0)).2. Ligand is not suitable for C-Cl activation.3. Insufficient temperature. | 1. Use a fresh, high-quality precatalyst. Ensure the reaction is strictly anaerobic.2. Screen more electron-rich and bulky ligands like RuPhos or BrettPhos.3. Increase the reaction temperature in 10 °C increments (up to ~120 °C). |
| Significant Hydrodehalogenation | 1. Presence of water in the reaction.2. Slow reductive elimination relative to competing pathways. | 1. Use scrupulously dried and degassed solvents and reagents. Ensure the base is anhydrous.2. Increase the concentration of the amine (e.g., to 1.5 equiv). Consider a different ligand that may accelerate reductive elimination. |
| Substrate Decomposition | 1. Base is too strong for a sensitive functional group on the amine.2. Reaction temperature is too high. | 1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and adjust the catalyst/ligand system accordingly.[3]2. Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation. Success is predicated on overcoming the inherent inertness of the C-Cl bond through the strategic selection of a modern palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. Rigorous adherence to anhydrous and anaerobic conditions is paramount to prevent catalyst deactivation and minimize side reactions. The protocols and guidelines presented herein provide a robust framework for achieving high yields and purity, enabling the efficient synthesis of valuable aminopyridazine derivatives for pharmaceutical research and development.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Singleton, J. T. The Development of the Buchwald-Hartwig Amination: From Discovery to Scale-Up. ACS Catalysis. [Link]
-
ResearchGate. Prototypical Buchwald-Hartwig amination mechanism. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
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- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Chloro-6-(difluoromethyl)pyridazine
Introduction: Strategic Importance of the Difluoromethyl Pyridazine Scaffold
The 3-chloro-6-(difluoromethyl)pyridazine scaffold is a cornerstone in modern medicinal chemistry and drug discovery. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prevalent motif in a wide range of biologically active compounds.[1][2][3] The introduction of a difluoromethyl (CF2H) group imparts a unique combination of properties to parent molecules. The CF2H group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or amine functionalities, often enhancing metabolic stability and target affinity.[4][5][6]
This guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of this compound, a key transformation for the functionalization of this valuable building block. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for the synthesis of diverse derivatives.
Mechanistic Insights: The Driving Forces of SNAr on the Pyridazine Ring
Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems.[7] Unlike typical SN2 reactions that occur at sp3-hybridized centers, SNAr reactions proceed via an addition-elimination mechanism on sp2-hybridized carbons.[8] The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack.[9][10]
The reaction is further facilitated by the presence of the strongly electron-withdrawing difluoromethyl group at the 6-position. This group, along with the ring nitrogens, helps to stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[11][12] The chlorine atom at the 3-position serves as a good leaving group, readily displaced by a wide range of nucleophiles.
Core Reaction Schematics
General Reaction Pathway
The general transformation involves the displacement of the chloride at the C3 position of the pyridazine ring by a nucleophile.
Caption: General SNAr reaction of this compound.
Mechanism: Addition-Elimination Pathway
The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with common classes of nucleophiles.
Protocol 1: Amination Reactions
The introduction of nitrogen-based nucleophiles is a common and crucial transformation in the synthesis of bioactive molecules.
Reaction Scheme:
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synthesis of bioactive molecules using 3-Chloro-6-(difluoromethyl)pyridazine
An Application Guide to the Synthesis of Bioactive Molecules Utilizing 3-Chloro-6-(difluoromethyl)pyridazine
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthetic utilization of this compound. This versatile building block is of significant interest due to the unique combination of a reactive chloropyridazine core and the increasingly important difluoromethyl moiety. We will explore its application in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing step-by-step protocols, mechanistic insights, and best practices for its successful implementation in the synthesis of novel bioactive molecules.
Introduction: The Strategic Value of the Difluoromethyl Pyridazine Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for enhancing the pharmacological profile of drug candidates. The difluoromethyl (CHF₂) group, in particular, has garnered immense attention as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[1] It acts as a lipophilic hydrogen bond donor, capable of improving crucial drug-like properties such as metabolic stability, membrane permeability, and binding affinity.[1][2]
The pyridazine ring system is a prevalent pharmacophore found in numerous therapeutic agents.[3][4] When combined, the pyridazine core and the CHF₂ group create a powerful scaffold for drug discovery. This compound emerges as a highly valuable starting material, leveraging the reactivity of the C-Cl bond for diverse functionalization while embedding the beneficial CHF₂ group into the final molecule. This guide details the primary synthetic pathways stemming from this key intermediate.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound is primarily driven by two classes of reactions at the C-Cl position: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The electron-deficient nature of the pyridazine ring, accentuated by the two nitrogen atoms, makes the chlorine-bearing carbon highly electrophilic and susceptible to these transformations.
Caption: Versatility of this compound in synthesis.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a powerful, often metal-free, method for forming C-N, C-O, and C-S bonds. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The high electrophilicity of the pyridazine ring readily facilitates the initial nucleophilic attack.[5]
Caption: Simplified mechanism for SNAr reaction.
This pathway is particularly effective for reactions with primary and secondary amines, as well as alkoxides and thiolates, to generate a diverse library of substituted pyridazines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[6] For a substrate like this compound, these reactions open the door to complex biaryl structures and highly functionalized amino-pyridazines.
-
Suzuki-Miyaura Coupling: This reaction couples the chloropyridazine with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[7][8] It is exceptionally versatile for creating bi-heteroaryl linkages, which are common motifs in bioactive molecules.[9] The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the product.[6]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the pyridazine and an amine. It serves as a powerful alternative to classical SNAr amination, often proceeding under milder conditions and with a broader substrate scope, including less nucleophilic amines.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12] this compound and its derivatives should be handled with care, avoiding inhalation, ingestion, and skin contact.[10][11] Palladium catalysts and ligands are expensive and can be air-sensitive; handle under an inert atmosphere where specified.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the synthesis of 3-amino-6-(difluoromethyl)pyridazine derivatives.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Solvent (e.g., DMF, DMSO, NMP, or Dioxane)
Procedure:
-
To a dry reaction vessel, add this compound and the chosen solvent (approx. 0.1 M concentration).
-
Add the amine nucleophile followed by the base.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress using TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-(difluoromethyl)pyridazine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
| Nucleophile Type | Typical Base | Solvent | Temperature (°C) |
| Aliphatic Amines | DIPEA, K₂CO₃ | DMF, Dioxane | 80 - 100 |
| Anilines | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 100 - 120 |
| Alcohols (as alkoxides) | NaH, KHMDS | THF, Dioxane | 25 - 80 |
| Thiols | K₂CO₃, NaH | DMF, THF | 25 - 60 |
| Caption: Representative conditions for SNAr reactions. |
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the C-C bond formation between this compound and various boronic acids or esters.[7]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
(Hetero)aryl boronic acid or ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃, K₂CO₃, CsF) (2.0 - 3.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O)
Procedure:
-
In a reaction vessel equipped with a condenser and magnetic stir bar, combine this compound, the boronic acid/ester, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Heat the reaction mixture to 80-110 °C under the inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the C-C coupled product.
-
Characterize the structure and purity via NMR and MS analysis.
| Catalyst / Ligand | Base | Solvent System | Typical Substrates |
| Pd(PPh₃)₄ | 2M Na₂CO₃ | DME / H₂O | Aryl & Heteroaryl Boronic Acids[7] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane / H₂O | Electron-rich/deficient Boronic Acids |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | Sterically hindered Boronic Acids |
| Caption: Common catalyst systems for Suzuki-Miyaura coupling of chloro-heterocycles. |
Best Practices and Safety Considerations
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. For all cross-coupling reactions, maintaining a strict inert atmosphere (Nitrogen or Argon) is critical for catalytic activity and reproducibility.[6]
-
Reagent Purity: The purity of reagents, especially the boronic acid, can significantly impact reaction yield. Impurities can lead to catalyst deactivation or side reactions.
-
Solvent Degassing: Thoroughly degassing the solvent before adding the catalyst is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) species.
-
Handling of Pyridazine Compounds: Many pyridazine derivatives have biological activity and should be treated as potentially hazardous. Always consult the Safety Data Sheet (SDS) before use.[10][11][12][13] Avoid creating dusts of solid materials.[12]
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues from palladium catalysis, in accordance with institutional and local regulations.
Conclusion
This compound is a robust and versatile chemical intermediate for the synthesis of novel bioactive molecules. Its strategic value lies in the reliable reactivity of the chloro substituent towards both nucleophilic aromatic substitution and a wide array of palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide offer a solid foundation for researchers to leverage this building block in their drug discovery and development programs, enabling the efficient creation of diverse chemical libraries incorporating the advantageous difluoromethyl-pyridazine scaffold.
References
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- Fisher Scientific. (2024, April 1). 3-Chloro-6-hydrazinopyridazine Safety Data Sheet.
- Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45, 5441–5454.
- Apollo Scientific. (n.d.). 3-Chloro-6-hydrazinopyridazine Safety Data Sheet.
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Tactics in Contemporary Drug Design. Springer.
- TCI EUROPE N.V. (2025, May 13). 3-Chloro-6-methylpyridazine Safety Data Sheet.
- Fisher Scientific. (n.d.). Pyridazine Safety Data Sheet.
- BenchChem. (2025, December). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Snieckus, V. (1990). Directed ortho metalation.
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Synthonix. (n.d.). This compound. Retrieved from [Link]
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- El-Gazzar, A. B. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1634–1649.
- El-Sayed, N. N. E., et al. (2022).
- Glorius, F. (2009). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
- Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89.
- Stanetty, P., & Hatzenbichler, R. (2022).
- De Nanteuil, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3790–3804.
- Li, Y., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
- Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2459–2464.
- BenchChem. (n.d.). Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry.
- Al-Tel, T. H. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Chemical Biology & Drug Design.
- Boyle, R. W., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8937–8940.
- Pattison, G., et al. (2008). A scaffold for the synthesis of highly functionalised heterocycles. Durham E-Theses.
- El-Baih, F. E. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999.
- Stanetty, P., & Schnürch, M. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters, 13(16), 2667–2671.
- El-Baih, F. E. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI.
- Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105.
- Ather, A. D., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3098.
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Application Notes & Protocols: 3-Chloro-6-(difluoromethyl)pyridazine as a Key Intermediate for Agrochemical Synthesis
Introduction: The Role of Fluorinated Heterocycles in Modern Agrochemicals
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. The difluoromethyl (–CHF₂) group, in particular, is a privileged motif known to enhance metabolic stability, binding affinity, and cell membrane permeability of active ingredients. 3-Chloro-6-(difluoromethyl)pyridazine (CAS No: 1706439-95-3) is a highly versatile heterocyclic building block that serves as a crucial starting point for the synthesis of novel herbicides and fungicides.[1][2]
The pyridazine core is a well-established pharmacophore in a variety of bioactive compounds, including herbicides and fungicides.[3][4][5] The presence of the electron-withdrawing difluoromethyl group and the pyridazine ring nitrogens significantly activates the C3-chlorine atom towards displacement. This inherent reactivity makes this compound an ideal intermediate for constructing complex agrochemical candidates through common and scalable synthetic transformations.
This guide provides detailed protocols and scientific rationale for the two primary synthetic pathways utilizing this intermediate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
| Property | Value | Reference |
| CAS Number | 1706439-95-3 | [1] |
| Molecular Formula | C₅H₃ClF₂N₂ | [1] |
| Molecular Weight | 164.54 g/mol | [1] |
| Appearance | Off-white to slightly yellow solid | [6] |
| pKa (Predicted) | -0.90 ± 0.10 | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
Core Synthetic Applications & Mechanistic Rationale
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine substituent. This reactivity is synthetically valuable and can be channeled into two major classes of bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr)
Causality & Expertise: The SNAr mechanism is the most direct route for introducing diverse functionalities onto the pyridazine ring.[7] The pyridazine heterocycle is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This effect, strongly augmented by the inductive electron-withdrawal of the difluoromethyl group at C6, stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.[8][9] This makes the displacement of the C3-chloride by a wide range of nucleophiles (O-, N-, and S-based) a highly favorable and predictable process, which is fundamental in building libraries of potential agrochemical candidates.[7][10]
Palladium-Catalyzed Cross-Coupling
Causality & Expertise: For the construction of carbon-carbon bonds, particularly for linking the pyridazine core to other aryl or heteroaryl moieties, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are indispensable.[11][12] While the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, modern catalyst systems employing specialized phosphine ligands have made the coupling of heteroaryl chlorides efficient and scalable.[11] This reaction is critical for synthesizing complex diphenyl heterocyclic structures, a common feature in modern phytoene desaturase (PDS) inhibiting herbicides.[13] The ability to form C-C bonds allows for the precise assembly of molecular frameworks designed to fit the active sites of specific biological targets.[14][15]
Experimental Protocols & Workflows
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the synthesis of a 3-aryloxy-6-(difluoromethyl)pyridazine derivative, a common structural motif in bleaching herbicides.[16]
Workflow Diagram: Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for a typical SNAr reaction.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Nucleophile and Base: Add the substituted phenol (1.1 eq.) and powdered anhydrous potassium carbonate (2.0 eq.). Expert Insight: The use of an anhydrous base is crucial to prevent hydrolysis of the starting material. K₂CO₃ is a cost-effective and moderately strong base suitable for deprotonating phenols.
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.5 M. Expert Insight: Polar aprotic solvents are chosen for their ability to dissolve ionic intermediates and accelerate SNAr reactions.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir until a precipitate forms, or extract the aqueous mixture with an organic solvent like ethyl acetate (3x volumes).
-
Purification:
-
If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the C-C bond formation between the pyridazine core and an aryl boronic acid, a key step in creating complex bi-aryl structures for agrochemical applications.[17]
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for a typical Suzuki cross-coupling.
Step-by-Step Methodology:
-
Reactor Setup: To a Schlenk flask or a three-neck flask equipped with a condenser and nitrogen inlet, add this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. Expert Insight: This is a critical step. Palladium(0) catalysts are oxygen-sensitive and will be deactivated if the reaction is performed in air.
-
Solvent and Base Addition: Add a degassed solvent such as 1,4-dioxane or toluene, followed by a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, 3.0 eq.). Expert Insight: Degassing the solvents and solutions by sparging with nitrogen or via freeze-pump-thaw cycles removes dissolved oxygen, protecting the catalyst.
-
Reaction Conditions: Heat the biphasic mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Separate the organic layer from the filtrate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to yield the desired bi-aryl product.
Conclusion and Future Perspectives
This compound is a high-value intermediate whose predictable reactivity makes it an essential tool for agrochemical discovery. The SNAr and Suzuki-Miyaura coupling protocols described herein represent robust, scalable methods for elaborating the pyridazine core into a diverse range of potential herbicide and fungicide candidates. The continued exploration of novel nucleophiles and coupling partners with this building block will undoubtedly lead to the development of next-generation crop protection agents with improved efficacy and environmental profiles.
References
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WANG Zhan-ping, et al. (2004). Synthesis and Herbicidal Activity of 3-Aryloxy-6-chloro(or fluoro) Pyridazines. Chinese Journal of Pesticide Science, 6(2), 15-19. Available at: [Link]
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Exploring 3-Chloro-6-(trifluoromethyl)pyridazine: Properties and Applications. (n.d.). Fengchen Group Co., Ltd. Available at: [Link]
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Percec, V., et al. (2009). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 43(16), 6196-6201. Available at: [Link]
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Li, Y., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Understanding 3-Chloro-6-(trifluoromethyl)pyridazine for Crop Protection. (2025). Fengchen Group Co., Ltd. Available at: [Link]
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3-Chloro-6-(trifluoromethyl)pyridazine. (n.d.). MySkinRecipes. Available at: [Link]
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Wang, G., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(9), 2725-2735. Available at: [Link]
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Roberts, B. G., et al. (2015). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. Available at: [Link]
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Nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
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Yang, M., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. Available at: [Link]
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Biscoe, M. R., et al. (2008). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 10(16), 3741-3744. Available at: [Link]
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Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Available at: [Link]
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Yang, M., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. Available at: [Link]
- Pyridazine derivatives, process for their preparation and their use as fungicides. (2011). Google Patents.
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This compound. (n.d.). Appretech Scientific Limited. Available at: [Link]
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Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. (2018). ResearchGate. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). Journal of Pesticide Science, 45(3), 136-146. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). PubMed Central. Available at: [Link]
-
Fleckenstein, C. A., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(5), 1055-1061. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2016). PubMed Central. Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PubMed Central. Available at: [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... (2021). MDPI. Available at: [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-(difluoromethyl)pyridazine
Introduction: The Strategic Value of the 3-Substituted 6-(Difluoromethyl)pyridazine Scaffold in Drug Discovery
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The introduction of a difluoromethyl (-CF2H) group at the 6-position of the pyridazine ring offers a unique combination of physicochemical properties that are highly advantageous for drug design. Unlike the more common trifluoromethyl (-CF3) group, the -CF2H moiety can act as a lipophilic hydrogen bond donor, potentially enhancing binding affinity to biological targets.[2][3] Furthermore, the strong electron-withdrawing nature of the difluoromethyl group can improve metabolic stability and fine-tune the pKa of adjacent functionalities, thereby optimizing the pharmacokinetic profile of a drug candidate.
This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3-Chloro-6-(difluoromethyl)pyridazine, a key building block for accessing a diverse range of 3-substituted 6-(difluoromethyl)pyridazine derivatives. We will delve into the mechanistic rationale behind experimental choices and provide step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
PART 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-(difluoromethyl)pyridazines
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. The reaction of this compound with various aryl and heteroaryl boronic acids or esters provides access to a wide array of 3-aryl-6-(difluoromethyl)pyridazines.
Causality Behind Experimental Choices
-
Catalyst System: The electron-deficient nature of the pyridazine ring, further accentuated by the difluoromethyl group, makes the C-Cl bond at the 3-position amenable to oxidative addition by a Pd(0) species. However, heteroaromatic chlorides can be challenging substrates. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), is often crucial. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both the oxidative addition and the subsequent reductive elimination steps.[4][5]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are commonly used in a mixed aqueous/organic solvent system. The choice of base can influence the reaction rate and the suppression of side reactions like boronic acid homocoupling.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.
Catalytic Cycle for Suzuki-Miyaura Coupling
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Application Notes and Protocols for the Functionalization of the C-3 Position of 6-(Difluoromethyl)pyridazine
Introduction
The pyridazine scaffold is a privileged structural motif in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide array of biological activities and functional properties. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly modulate the physicochemical and pharmacokinetic properties of organic molecules, including metabolic stability, lipophilicity, and binding affinity. The target molecule, 6-(difluoromethyl)pyridazine, combines these two valuable features, making it an attractive starting point for the synthesis of novel chemical entities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the C-3 position of 6-(difluoromethyl)pyridazine. The electron-withdrawing nature of the difluoromethyl group at the C-6 position renders the pyridazine ring electron-deficient, which profoundly influences its reactivity. This guide will detail two primary strategies for C-3 functionalization: a direct C-H activation approach via a Minisci-type reaction and a two-step halogenation-nucleophilic aromatic substitution (SNAr) pathway. Each section will provide detailed, step-by-step protocols, mechanistic insights, and expected outcomes, grounded in established principles of heterocyclic chemistry.
Synthesis of the Starting Material: 6-(Difluoromethyl)pyridazine
A reliable synthesis of the starting material is paramount. The following protocol is adapted from established methods for the synthesis of related (trifluoromethyl)pyridazines. The key transformation involves the reaction of a suitable precursor with a difluoromethylating agent.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 6-(difluoromethyl)pyridazine.
Experimental Protocol: Synthesis of 6-(Difluoromethyl)pyridazine
Step 1: Synthesis of 6-Chloro-3-hydrazinylpyridazine
-
To a solution of 3,6-dichloropyridazine (1.0 equiv.) in ethanol, add hydrazine hydrate (1.2 equiv.).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford 6-chloro-3-hydrazinylpyridazine as a solid.
Step 2: Synthesis of 6-Chloropyridazine
-
Suspend 6-chloro-3-hydrazinylpyridazine (1.0 equiv.) in water.
-
Add a solution of copper(II) sulfate pentahydrate (2.0 equiv.) in water dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the evolution of nitrogen gas.
-
After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-chloropyridazine.
Step 3: Synthesis of 6-(Difluoromethyl)pyridazine
-
To a solution of 6-chloropyridazine (1.0 equiv.) in anhydrous dimethyl sulfoxide (DMSO), add sodium difluoromethanesulfinate (DFMS, Umemoto's reagent) (1.5 equiv.).
-
Heat the reaction mixture to 120 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(difluoromethyl)pyridazine.
Expected Characterization Data for 6-(Difluoromethyl)pyridazine:
-
¹H NMR: Expect a triplet for the CHF₂ proton with a characteristic coupling constant (²JHF) of approximately 55-60 Hz. The pyridazine protons will appear as multiplets in the aromatic region.
-
¹⁹F NMR: A doublet corresponding to the CHF₂ group, coupled to the adjacent proton.
-
¹³C NMR: The carbon of the CHF₂ group will appear as a triplet due to C-F coupling.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₅H₄F₂N₂ should be observed.
Strategy 1: Direct C-H Functionalization via Minisci-Type Reaction
The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle.[1][2] The 6-(difluoromethyl)pyridazine is an excellent candidate for this reaction due to the electron-withdrawing nature of the CHF₂ group, which activates the pyridazine ring towards radical attack. While pyridazines can sometimes show a preference for reaction at the C4/C5 positions, substitution at C3 is also possible, and reaction conditions can be optimized to favor this outcome.[3][4]
Mechanistic Rationale
Caption: Generalized mechanism of the Minisci reaction.
Experimental Protocol: Minisci Alkylation at C-3
This protocol describes a general procedure for the tert-butylation of 6-(difluoromethyl)pyridazine.
-
To a solution of 6-(difluoromethyl)pyridazine (1.0 equiv.) and pivalic acid (3.0 equiv.) in a mixture of acetonitrile and water (e.g., 1:1 v/v), add silver nitrate (AgNO₃, 0.2 equiv.).
-
Add sulfuric acid (H₂SO₄) to protonate the pyridazine ring (adjust to pH < 2).
-
Heat the mixture to 60-80 °C.
-
Add a solution of ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv.) in water portion-wise over 30 minutes.
-
Stir the reaction mixture at the same temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the C-3 alkylated product. Note that other regioisomers may be formed and require careful separation.
Table 1: Representative Radical Precursors for Minisci Reaction
| Radical Precursor | Reagents | Expected Functional Group |
| Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈ | tert-Butyl |
| Adamantanecarboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | Adamantyl |
| Cyclohexanecarboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | Cyclohexyl |
| Various Alcohols | Photoredox Catalysis | Corresponding Alkyl Group |
Strategy 2: Halogenation and Nucleophilic Aromatic Substitution (SNAr)
A more classical and often highly regioselective approach is a two-step sequence involving the initial installation of a halogen at the C-3 position, followed by its displacement by a nucleophile. The electron-deficient nature of the pyridazine ring, further enhanced by the CHF₂ group, makes the halo-substituted intermediate highly susceptible to nucleophilic aromatic substitution.
Workflow for the Two-Step Functionalization
Caption: Halogenation followed by SNAr at the C-3 position.
Experimental Protocol: C-3 Bromination
-
To a solution of 6-(difluoromethyl)pyridazine (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane, add N-bromosuccinimide (NBS, 1.1 equiv.).
-
The reaction can be initiated with a radical initiator like AIBN or by photolysis, or in some cases, it may proceed under thermal conditions.
-
Stir the reaction at room temperature or gentle heating (40-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel to yield 3-bromo-6-(difluoromethyl)pyridazine.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for the substitution of the C-3 bromine with an alcohol (O-nucleophile).
-
To a solution of the alcohol (e.g., methanol, 1.5 equiv.) in an anhydrous aprotic polar solvent like DMF or DMSO, add a strong base such as sodium hydride (NaH, 1.5 equiv.) at 0 °C to generate the alkoxide in situ.
-
Stir for 30 minutes at 0 °C.
-
Add a solution of 3-bromo-6-(difluoromethyl)pyridazine (1.0 equiv.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction can be heated if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel to obtain the 3-alkoxy-6-(difluoromethyl)pyridazine.
Table 2: Potential Nucleophiles for SNAr
| Nucleophile Class | Example Reagent | Expected Product |
| Alcohols (O-nucleophiles) | Sodium methoxide | 3-Methoxy derivative |
| Amines (N-nucleophiles) | Morpholine, Piperidine | 3-Amino derivatives |
| Thiols (S-nucleophiles) | Sodium thiophenoxide | 3-Thiophenyl derivative |
| Carbon Nucleophiles | Sodium cyanide | 3-Cyano derivative |
Conclusion
The functionalization of the C-3 position of 6-(difluoromethyl)pyridazine presents a valuable opportunity for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has outlined two robust strategies to achieve this transformation. The direct C-H functionalization via the Minisci reaction offers an atom-economical approach, although it may require optimization to control regioselectivity. The two-step halogenation and SNAr sequence provides a more classical and often more predictable route to a wide range of C-3 substituted analogs. The choice of strategy will depend on the desired final product, available reagents, and the researcher's tolerance for optimization. The protocols and insights provided herein are intended to serve as a strong foundation for further exploration and development in this promising area of heterocyclic chemistry.
References
-
Minisci, F., et al. (1971). A new, simple, and convenient synthesis of alkylpyridines and quinolines. Tetrahedron Letters, 12(1), 15-18. [Link]
-
Baran, P. S., et al. (2014). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 136(28), 9958-9969. [Link]
-
Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(42), 14934-14950. [Link]
-
Heinisch, G. (1987). Advances in the Synthesis of Substituted Pyridazines via Introduction of Carbon Functional Group into the Parent heterocycle. HETEROCYCLES, 26(2), 481-495. [Link]
-
Baran, P. S., et al. (2014). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 136(28), 9958-9969. [Link]
-
Umemoto, T., et al. (2010). A New Class of Difluoromethylating Agents: Sodium Difluoromethanesulfinate and the Analogues. Journal of Fluorine Chemistry, 131(6), 759-766. [Link]
-
Li, C. J. (2009). Cross-dehydrogenative coupling (CDC): a new strategy for C–C bond formation. Accounts of Chemical Research, 42(2), 335-344. [Link]
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The Strategic Application of 3-Chloro-6-(difluoromethyl)pyridazine in the Synthesis of Advanced Kinase Inhibitors
Abstract
This comprehensive guide details the strategic importance and practical application of 3-Chloro-6-(difluoromethyl)pyridazine as a pivotal building block in the synthesis of contemporary kinase inhibitors. We delve into the nuanced physicochemical properties imparted by the difluoromethyl group and the pyridazine core, providing a rationale for its prevalence in modern medicinal chemistry. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. Through illustrative schemes, data-driven tables, and step-by-step methodologies, we aim to empower chemists to leverage this versatile scaffold in the design and synthesis of next-generation targeted therapeutics.
Introduction: The Rise of a Privileged Scaffold
The landscape of kinase inhibitor design is in a perpetual state of evolution, driven by the need for enhanced selectivity, improved pharmacokinetic profiles, and strategies to overcome drug resistance. In this pursuit, the this compound scaffold has emerged as a cornerstone for the construction of highly effective inhibitors. Its utility stems from a synergistic combination of desirable attributes conferred by its distinct moieties.
The pyridazine ring, a nitrogen-containing heterocycle, is a recognized pharmacophore in numerous kinase inhibitors.[1] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating crucial interactions within the ATP-binding pocket of various kinases. The inherent electron-deficient nature of the pyridazine ring also influences the overall electronic properties of the inhibitor, often contributing to favorable binding energetics.
The incorporation of a difluoromethyl (CF2H) group is a strategic decision rooted in modern medicinal chemistry principles. The CF2H group serves as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of acting as a lipophilic hydrogen bond donor.[2][3][4] This unique characteristic can introduce new, beneficial interactions with the target protein. Furthermore, the presence of fluorine atoms often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, and it can modulate the pKa of nearby functional groups, thereby influencing the overall pharmacokinetic properties of the drug candidate.[5][6]
The chlorine atom at the 3-position provides a versatile handle for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological activity and physicochemical properties.
This guide will provide a detailed exploration of the synthetic utility of this compound, offering robust protocols and expert insights to facilitate its application in kinase inhibitor synthesis programs.
Core Synthetic Methodologies and Protocols
The chloro-substituent on the pyridazine ring is readily displaced or coupled, making it an ideal electrophilic partner in a variety of cross-coupling reactions. The two most prevalent and powerful methods for its functionalization in the context of kinase inhibitor synthesis are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Forging Critical C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions. For electron-deficient heteroaryl chlorides like this compound, electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often employed to promote the oxidative addition step and stabilize the palladium(0) species.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Carbonates (e.g., Na2CO3, K2CO3, Cs2CO3) or phosphates (e.g., K3PO4) are commonly used, with the choice often depending on the specific substrates and solvent system.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a generalized representation based on established methods for structurally similar chloro-heterocycles and may require optimization for specific substrates.[1][7]
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 1706439-95-3 | 164.54 | Starting Material |
| Aryl/Heteroaryl Boronic Acid | Varies | Varies | Coupling Partner |
| Pd(PPh3)4 | 14221-01-3 | 1155.56 | Palladium Catalyst |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water | 7732-18-5 | 18.02 | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv.).
-
Reaction: Heat the mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-(difluoromethyl)pyridazine.
Buchwald-Hartwig Amination: Constructing Key C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8] This transformation is indispensable in medicinal chemistry for the synthesis of anilines, N-aryl heterocycles, and other amine-containing scaffolds that are prevalent in kinase inhibitors.
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig (e.g., Josiphos-type) families, are often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active aminyl-palladium intermediate. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs2CO3).
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, making the rigorous exclusion of air and moisture essential for reproducible results.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a generalized representation based on established methods for structurally similar chloro-heterocycles and may require optimization for specific substrates.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 1706439-95-3 | 164.54 | Starting Material |
| Amine (Primary or Secondary) | Varies | Varies | Nucleophile |
| Pd2(dba)3 | 51364-51-3 | 915.72 | Palladium Source |
| Xantphos | 161265-03-8 | 578.62 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base |
| Toluene | 108-88-3 | 92.14 | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add a solution of this compound (1.0 equiv.) and the desired amine (1.2 equiv.) in an anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired 3-amino-6-(difluoromethyl)pyridazine derivative.
Case Study: Conceptual Synthesis of a Pyridazine-based Kinase Inhibitor
To illustrate the application of the aforementioned protocols, we present a conceptual synthetic route to a hypothetical kinase inhibitor incorporating the 3-amino-6-(difluoromethyl)pyridazine scaffold. This workflow demonstrates the sequential application of Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conceptual workflow for kinase inhibitor synthesis.
This conceptual pathway highlights the modularity and efficiency of using this compound as a key intermediate. The initial difluoromethylation of a commercially available dichloropyridazine, followed by sequential cross-coupling reactions, allows for the rapid generation of diverse libraries of compounds for biological screening.
Conclusion and Future Perspectives
This compound has solidified its role as a high-value building block in the synthesis of kinase inhibitors. Its strategic combination of a versatile synthetic handle, a biologically relevant heterocyclic core, and the advantageous physicochemical properties of the difluoromethyl group makes it an attractive starting point for drug discovery campaigns. The robust and well-established palladium-catalyzed cross-coupling methodologies detailed in this guide provide reliable pathways for its elaboration into complex molecular architectures. As the quest for more selective and potent kinase inhibitors continues, the innovative application of scaffolds like this compound will undoubtedly remain at the forefront of medicinal chemistry research.
References
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El-Gazzar, A. R., El-Enany, M. M., & El-Gohary, N. S. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Scientific Reports, 10(1), 13576. [Link]
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Amici, R., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Hayakawa, M., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(10), 2695-2713. [Link]
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Zafrani, Y., et al. (2018). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 61(15), 6826-6834. [Link]
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Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
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Alsfouk, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(40), 35839-35861. [Link]
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Alsfouk, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Mague, J. T., & Pascal, R. A. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(23), 7229. [Link]
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Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8969-8981. [Link]
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Roskoski, R. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 945-1031. [Link]
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Alsfouk, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. [Link]
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Hughes, D. L. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
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Lin, S., Liu, Z., & Hu, Y. (2007). Microwave-Enhanced Efficient Synthesis of Diversified 3,6-Disubstituted Pyridazines. Journal of Combinatorial Chemistry, 9(5), 742-744. [Link]
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Kmoníček, V., et al. (1990). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Collection of Czechoslovak Chemical Communications, 55(4), 1054-1061. [Link]
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Wang, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7552-7576. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Application Notes and Protocols for the Derivatization of 3-Chloro-6-(difluoromethyl)pyridazine in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the 3-Chloro-6-(difluoromethyl)pyridazine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Heterocyclic scaffolds form the backbone of a vast number of approved drugs, and among these, the pyridazine ring has emerged as a "privileged structure."[1] Its unique physicochemical properties, including a significant dipole moment and dual hydrogen bond accepting capabilities, make it a versatile core for engaging with biological targets.[1][2] The pyridazine motif is a key component in numerous bioactive molecules with a wide array of pharmacological activities, particularly in oncology.[1][3]
This guide focuses on a particularly promising building block for drug discovery: This compound . This scaffold strategically combines three key features for elaboration in Structure-Activity Relationship (SAR) studies:
-
The Pyridazine Core: A polar, nitrogen-rich heterocycle that can improve aqueous solubility and engage in specific hydrogen bonding interactions with protein targets.[2]
-
The Difluoromethyl (-CF₂H) Group: A valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[4][5] Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety can act as a hydrogen bond donor, enhancing target affinity.[5] It also offers increased metabolic stability and can favorably modulate lipophilicity and membrane permeability.[6][7]
-
The Reactive Chloro Substituent: Positioned at the 3-position, this chlorine atom serves as a versatile synthetic handle for introducing molecular diversity through a variety of well-established chemical transformations.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the rationale for these derivatizations in the context of SAR exploration.
Core Synthetic Strategies for SAR Library Generation
The derivatization of this compound primarily revolves around the displacement of the chloro group. The electron-deficient nature of the pyridazine ring facilitates this transformation through several powerful and versatile reactions. The primary avenues for diversification include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Key derivatization strategies for this compound.
PART 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. For the this compound scaffold, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are of particular importance.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the pyridazine core and a wide variety of aryl or heteroaryl boronic acids or esters.[8][9] This allows for the systematic exploration of how different aromatic substituents impact target binding and cellular activity.
Rationale for SAR: Introducing diverse (hetero)aryl groups allows for the probing of hydrophobic pockets, the introduction of additional hydrogen bond donors/acceptors, and the modulation of the overall electronic properties and conformation of the molecule.
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for similar chloro-heterocyclic systems.[8][10]
Materials:
-
This compound (1.0 eq)
-
(Hetero)aryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane, DME, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound and the (hetero)aryl boronic acid.
-
Add the solvent (e.g., 1,4-dioxane) and the aqueous base solution.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is often effective for a broad range of substrates. PdCl₂(dppf) can be useful for more challenging couplings. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can be critical and may require optimization. K₃PO₄ is often effective for heteroaryl boronic acids. |
| Solvent | 1,4-Dioxane, DME, Toluene/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming carbon-nitrogen bonds.[11] It allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and amides.
Rationale for SAR: The introduction of amino groups provides opportunities to introduce basic centers for improved solubility, modulate pKa, and create new hydrogen bond donor/acceptor sites. This is crucial for targeting kinases and other enzyme families where interactions with the hinge region are often key.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of chloro-heteroarenes.[11][12]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a flame-dried reaction vessel.
-
Add the anhydrous, deoxygenated solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the base, this compound, and the amine.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst System | Pd₂(dba)₃ / Xantphos or BINAP | The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required. NaOtBu is common, but Cs₂CO₃ can be a milder alternative for sensitive substrates. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous and deoxygenated conditions are critical for catalyst stability and activity. |
| Temperature | 90 - 110 °C | Higher temperatures are often needed to facilitate the catalytic cycle, especially with less reactive chloroarenes. |
PART 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, further activated by the two nitrogen atoms, makes the 3-chloro position susceptible to nucleophilic aromatic substitution (SNAr).[13][14] This method provides a direct, often metal-free, route to introduce a variety of nucleophiles.
Rationale for SAR: SNAr is an efficient way to introduce small, polar functional groups containing oxygen, sulfur, or nitrogen. This allows for fine-tuning of properties like solubility, polarity, and hydrogen bonding capacity. For example, replacing the chloro group with a methoxy or a small amino group can significantly alter the compound's ADME properties.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [color="#EA4335"];
} Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol is based on general procedures for SNAr on chloro-pyridazines.[13][15]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine, or a primary amine) (2.0-5.0 eq)
-
Solvent (e.g., DMSO, NMP, or Ethanol)
-
Optional: Base (e.g., K₂CO₃, Et₃N) if the nucleophile is used as a salt.
Procedure:
-
In a sealed reaction vessel, dissolve this compound in the chosen solvent.
-
Add the amine nucleophile. If the amine is a solid, it can be added directly. An excess of the amine can often serve as both the nucleophile and the base.
-
Heat the reaction mixture to 100-140 °C. The reaction is often performed in a sealed tube to prevent the evaporation of volatile amines.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine to remove the solvent (e.g., DMSO) and excess amine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
| Nucleophile Type | Example | Typical Conditions | SAR Rationale |
| Oxygen | Sodium Methoxide (NaOMe) | MeOH, 60-80 °C | Introduce small, polar ether linkage; block potential metabolism. |
| Sulfur | Sodium Thiomethoxide (NaSMe) | DMF, 80-100 °C | Introduce thioether; can act as H-bond acceptor. |
| Nitrogen | Morpholine | Neat or in DMSO, 100-140 °C | Introduce polar, basic moiety to improve solubility and target interactions. |
Conclusion: A Versatile Scaffold for Drug Discovery
The this compound core is a highly valuable starting material for the generation of diverse chemical libraries for SAR studies. The synthetic methodologies outlined in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution—provide reliable and versatile pathways to explore a wide range of chemical space around this privileged scaffold. By systematically varying the substituents at the 3-position, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of lead compounds, accelerating the journey towards new and effective therapeutics.
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He, L., et al. (2022). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 227, 113939. Available at: [Link]
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El-Sayed, M. A. A., et al. (2023). SAR of pyridazine–pyrazoline derivatives as EGFR inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Tran, V. H., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 13(9), 1102-1108. Available at: [Link]
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Scott, T. G., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. Available at: [Link]
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Asif, M. (2022). SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 14(1), 36-61. Available at: [Link]
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Ni, K., & Hu, J. (2021). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Chemical Reviews, 121(18), 11384-11443. Available at: [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. Available at: [Link]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
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An, G., et al. (2021). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry. Available at: [Link]
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Pinheiro, P. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2998. Available at: [Link]
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Kant, R., & Saina, V. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 11(7), 834. Available at: [Link]
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Al-Ostath, A. I., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(42), 37625-37643. Available at: [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
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Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(3), 1051-1057. Available at: [Link]
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Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. The Journal of Organic Chemistry, 71(15), 5716-5727. Available at: [Link]
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Synthonix. (n.d.). This compound. Synthonix. Available at: [Link]
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Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 151-161. Available at: [Link]
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Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Available at: [Link]
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Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction [Video]. YouTube. Available at: [Link]
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Takahayashi, N. (1956). Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. Pharmaceutical Bulletin, 4(1), 14-18. Available at: [Link]
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- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for 3-Chloro-6-(difluoromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-(difluoromethyl)pyridazine. As Senior Application Scientists, we've designed this resource to be a practical, experience-driven tool to help you navigate the nuances of this specific transformation.
Introduction: The Challenge of this compound in Suzuki Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the unique electronic properties of this compound present specific challenges.[1] The electron-deficient nature of the pyridazine ring, further intensified by the strongly electron-withdrawing difluoromethyl group, makes this substrate distinct from simpler aryl chlorides.[1] While this electron deficiency can facilitate the initial oxidative addition of the palladium catalyst, it can also introduce competing side reactions and influence the stability of intermediates. This guide will help you anticipate and address these challenges to achieve optimal reaction outcomes.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and solve common problems encountered during the Suzuki coupling of this compound.
Issue 1: Low to No Conversion of Starting Material
This is one of the most common issues and can often be traced back to catalyst activity or suboptimal reaction conditions.
Q: My reaction shows only starting material. Where should I begin troubleshooting?
A: Start by systematically evaluating your catalyst system and reaction setup.
-
Catalyst and Ligand Integrity: The choice of catalyst and ligand is critical when working with less reactive aryl chlorides.[2]
-
Palladium Source: Ensure your palladium source, such as Pd(OAc)₂ or a pre-catalyst, is fresh and has been stored under an inert atmosphere. Palladium catalysts can degrade over time.[2]
-
Ligand Selection: For electron-deficient heteroaryl chlorides like our substrate, bulky, electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[3][4][5][6] Consider ligands from the Buchwald family (e.g., SPhos, XPhos) or other highly active ligands like P(t-Bu)₃.[7][8][9] These ligands facilitate both oxidative addition and the subsequent reductive elimination step.
-
-
Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[2][6] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.
-
Base Selection and Solubility: The base plays a crucial role in the transmetalation step.
-
Strength: A moderately strong base is typically required. K₃PO₄ and Cs₂CO₃ are often effective choices for challenging couplings.[2][6]
-
Solubility: The base must have some solubility in the reaction medium to be effective. If using a biphasic system (e.g., toluene/water), ensure adequate mixing to facilitate the interaction of the base with the catalytic species.
-
-
Solvent System: The solvent must solubilize all reaction components and be stable at the reaction temperature.
-
Common choices include ethereal solvents like 1,4-dioxane or THF, often with a co-solvent of water to aid in dissolving the base.[2]
-
For higher temperatures, toluene can be a suitable solvent.
-
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.
Q: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. How can I minimize this?
A: Hydrodehalogenation is a common side reaction, especially with electron-deficient heteroaryl halides.[11] It arises from the formation of a palladium-hydride species.
-
Mechanism of Dehalogenation: A palladium-hydride (Pd-H) species can form from the reaction of the palladium complex with the base, solvent, or trace water.[11] This Pd-H species can then react with your starting material to give the dehalogenated pyridazine.
-
Mitigation Strategies:
-
Ligand Choice: Employing bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.[11]
-
Base Selection: Avoid overly strong bases if dehalogenation is a major issue. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ might be beneficial.[11]
-
Solvent Purity: Ensure your solvents are anhydrous if running the reaction under non-aqueous conditions. If using an alcohol co-solvent, be aware that it can be a hydride source.
-
Q: I'm seeing homocoupling of my boronic acid. What causes this and how can I prevent it?
A: Homocoupling of the boronic acid (formation of a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen.[6]
-
Rigorous Degassing: This is the most effective way to prevent homocoupling. Ensure your reaction mixture is thoroughly deoxygenated before heating.
-
Ligand Effects: Bulky phosphine ligands can also help to suppress homocoupling by sterically hindering the formation of the homocoupled product.[6]
Q: Is the difluoromethyl group stable under Suzuki conditions?
A: The C-F bonds in the difluoromethyl group are generally stable under typical Suzuki conditions. However, under strongly basic or hydrolytic conditions, there is a potential for decomposition, especially on electron-rich aromatic systems.[12][13] Given the electron-deficient nature of the pyridazine ring, this is less of a concern, but it's a possibility to be aware of, especially if using very harsh conditions or observing unexpected decomposition.
Issue 3: Difficulty with Specific Coupling Partners
The nature of the boronic acid can significantly impact the success of the reaction.
Q: I'm having trouble with an electron-deficient boronic acid. What adjustments should I make?
A: Electron-deficient boronic acids are less nucleophilic, which can slow down the crucial transmetalation step.[6]
-
Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can help to activate the boronic acid for transmetalation.[6]
-
Electron-Rich Ligand: An electron-rich ligand on the palladium center will increase its electron density, which can facilitate the transmetalation with the electron-poor boronic acid.
-
Higher Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier of this step.
Q: My sterically hindered boronic acid is not reacting. What are my options?
A: Steric hindrance can significantly slow down the reaction.[6]
-
Bulky Ligands: Counterintuitively, bulky ligands are often essential for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands are highly effective in these cases as they promote both oxidative addition and reductive elimination.[6]
-
Forcing Conditions: Higher reaction temperatures and longer reaction times are often necessary.
-
More Active Catalyst: Consider using a more active pre-catalyst system.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for this substrate?
A1: A good starting point would be a Pd(II) precatalyst like Pd(OAc)₂ or a more advanced pre-catalyst like XPhos Pd G3, paired with a bulky, electron-rich monophosphine ligand such as XPhos or SPhos.[7][9][14] A catalyst loading of 1-5 mol% is typical.
Q2: Which base and solvent system do you recommend for initial screening?
A2: A common and often effective starting point is K₃PO₄ (2-3 equivalents) as the base in a solvent system of 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio).[6] This combination generally provides good solubility for the reagents and promotes the reaction.
Q3: At what temperature should I run the reaction?
A3: A starting temperature of 80-100 °C is reasonable.[6] If the reaction is sluggish, the temperature can be increased, especially if using a higher-boiling solvent like toluene.
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Quenching a small aliquot of the reaction mixture and analyzing the organic extract will give you an indication of the consumption of starting materials and the formation of the product.
Q5: Are there any alternatives to boronic acids I can use?
A5: Yes, boronate esters (e.g., pinacol esters) or organotrifluoroborates can be used.[8] Boronate esters are often more stable and easier to handle than the corresponding boronic acids and can sometimes give more consistent results.[2]
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate |
| Boronic Acid | 1.2 - 1.5 equivalents | To drive the reaction to completion. |
| Palladium Source | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Readily available and effective palladium sources. |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich ligands for challenging couplings.[7][9] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base for transmetalation.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good solvent system for solubility of reagents. |
| Temperature | 100 °C | A good starting temperature for this type of coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation.[2] |
Step-by-Step General Protocol
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general workflow for setting up a Suzuki coupling reaction, emphasizing the critical steps for success.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.
- Thieme E-Books & E-Journals. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Thieme.
- MilliporeSigma. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Sigma-Aldrich.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem.
- ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. ResearchGate.
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
-
Lourdes, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2953. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. ResearchGate.
- ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
-
ideXlab. (n.d.). Pyridazines - Explore the Science & Experts. ideXlab. Retrieved from [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- National Institutes of Health. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
-
ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications. Retrieved from [Link]
- BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles | Request PDF. ResearchGate. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
PubMed Central. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Retrieved from [Link]
-
WordPress. (2025). Use of Base Metals in Suzuki Coupling. WordPress. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki–Miyaura reaction conditionsa. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. RSC Publishing. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. Retrieved from [Link]
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Chloro-6-(difluoromethyl)pyridazine Derivatives
Welcome to the technical support center for the synthesis of 3-Chloro-6-(difluoromethyl)pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the knowledge to anticipate challenges, mitigate side reactions, and optimize your experimental outcomes.
Introduction
The this compound scaffold is a key building block in medicinal chemistry, valued for the unique properties conferred by the difluoromethyl group. This moiety can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating the physicochemical properties of a molecule. However, the introduction of the difluoromethyl group onto the pyridazine core is not without its challenges. This guide will address common issues encountered during the synthesis, from regioselectivity to the management of side reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am observing a mixture of regioisomers. How can I control the position of the difluoromethyl group on the pyridazine ring?
Answer: The formation of regioisomers is a common challenge when starting from precursors like 3,6-dichloropyridazine. The regioselectivity of the nucleophilic aromatic substitution (SNAr) is governed by both electronic and steric factors.[1]
-
Electronic Effects: The two chlorine atoms on 3,6-dichloropyridazine are not electronically equivalent. The electron-withdrawing nature of the pyridazine nitrogens influences the electrophilicity of the carbon atoms to which the chlorines are attached. Computational studies on similar dihalopyrimidines suggest that the position para to a ring nitrogen is often more activated towards nucleophilic attack.[2]
-
Steric Hindrance: Bulky substituents already present on the pyridazine ring can sterically hinder the approach of the difluoromethylating agent to the adjacent chlorine, directing the substitution to the less hindered position.[1]
-
Reaction Conditions: The choice of base and solvent can significantly influence regioselectivity. A non-polar solvent might favor substitution at a specific position by modulating the solvation of the transition state. The nature of the base can also play a role in the deprotonation of precursors and influence the nucleophilicity of the difluoromethylating agent.[1][3]
Troubleshooting Steps:
-
Re-evaluate your starting material: If your pyridazine precursor already has a directing group, ensure its electronic and steric influences are well understood.
-
Modify reaction conditions: Experiment with different solvents of varying polarity (e.g., THF, DMF, toluene). Screen a variety of bases (e.g., NaH, K₂CO₃, CsF) to find the optimal conditions for your desired isomer.
-
Consider a multi-step approach: It may be more efficient to introduce the difluoromethyl group first and then perform other modifications to the pyridazine ring.
Question 2: My reaction is yielding a significant amount of a byproduct that appears to be the starting material without one of the chlorine atoms. What is happening?
Answer: This is likely due to a reductive dehalogenation side reaction. This can occur under certain reaction conditions, especially if your reaction mixture contains a source of hydride or if radical intermediates are formed.
Potential Causes and Solutions:
-
Hydride Contamination: Ensure all your reagents and solvents are anhydrous. Certain bases can contain residual hydrides.
-
Radical Reactions: Some difluoromethylation methods proceed via radical intermediates.[3] If the desired radical addition is slow, the radical species might abstract a chlorine atom from the starting material or solvent.
-
Optimization: Adjusting the concentration of radical initiators or scavengers might be necessary. Changing the difluoromethylating reagent to one that proceeds through a different mechanism could also be a solution.
-
Question 3: I am observing the formation of a significant amount of pyridazinone byproduct. How can I prevent this?
Answer: The formation of a pyridazinone indicates hydrolysis of the chloro-substituent. This is a common side reaction, especially if your reaction is performed in the presence of water or if the work-up procedure involves aqueous basic solutions.
Preventative Measures:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use freshly distilled solvents and dry glassware.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture.
-
Careful Work-up: During the work-up, neutralize the reaction mixture carefully with a mild acid (e.g., saturated aqueous NH₄Cl solution) and avoid prolonged exposure to strong bases.
Question 4: The difluoromethyl group in my product seems to be unstable and is hydrolyzing to a formyl group. How can I avoid this?
Answer: The difluoromethyl group, especially when attached to an electron-deficient heteroaromatic ring like pyridazine, can be susceptible to hydrolysis under acidic or basic conditions.[2][4] This proceeds through the formation of a relatively stable carbocation intermediate.
Strategies for Mitigation:
-
pH Control: Maintain a neutral or slightly acidic pH during work-up and purification. Avoid strong acids or bases.
-
Purification Method: Opt for purification methods that do not involve prolonged exposure to protic solvents or acidic/basic stationary phases in chromatography. A quick filtration through a plug of silica gel with a non-polar eluent might be preferable to a long column chromatography run.
-
Protecting Groups: If other functionalities in your molecule require harsh conditions, consider a synthetic route where the difluoromethyl group is introduced in a later step.
Question 5: My difluoromethylation reaction is not going to completion, and I am recovering a lot of my starting material. What can I do to improve the yield?
Answer: Low conversion can be due to several factors related to the reagents and reaction conditions.
Troubleshooting Checklist:
-
Reagent Activity:
-
Difluoromethylating Agent: Ensure the difluoromethylating agent is of high quality and has been stored correctly. For example, (difluoromethyl)trimethylsilane (TMSCF₂H) is sensitive to moisture.
-
Activator/Base: For reactions using reagents like TMSCF₂H, the choice and quality of the activator (e.g., a fluoride source like CsF or a strong base) are critical. Use freshly dried activators.
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Consider a stepwise increase in temperature while monitoring the reaction by TLC or LC-MS.
-
Stoichiometry: Ensure the correct stoichiometry of all reagents. An excess of the difluoromethylating agent and the base may be required to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on common synthetic strategies for the difluoromethylation of heteroaromatics. Note: This is a general guideline and may require optimization for your specific setup and scale.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |
| 3,6-Dichloropyridazine | 141-30-0 | 148.98 | 1.49 g | 10 mmol |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | 65865-44-3 | 124.25 | 2.49 g | 20 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 0.80 g | 20 mmol |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Saturated aqueous NH₄Cl solution | - | - | As needed | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Preparation: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (0.80 g, 20 mmol).
-
Solvent Addition: Under a positive flow of nitrogen, add anhydrous DMF (50 mL) via a syringe.
-
Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Add a solution of 3,6-dichloropyridazine (1.49 g, 10 mmol) in anhydrous DMF (10 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Addition of Difluoromethylating Agent: After stirring for 30 minutes at 0 °C, add (difluoromethyl)trimethylsilane (2.49 g, 20 mmol) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (100 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Visualizing the Workflow and Potential Side Reactions
Workflow for Synthesis and Troubleshooting:
Caption: Troubleshooting workflow for the synthesis of this compound.
Common Side Reaction Pathways:
Caption: Potential main and side reaction pathways in the synthesis.
References
-
Melanson, J. A., Figliola, C., Smithen, D. A., Kajetanowicz, A. K., & Thompson, A. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 14(44), 10476-10484. [Link]
-
Li, G., & Wu, J. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]
-
Baran, P. S., & Richter, J. M. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(1), 18-21. [Link]
-
Richardson, P. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4238. [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 18(8), 9031–9044. [Link]
-
An, S., & Li, P. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 53(21), 1541-1551. [Link]
-
ResearchGate. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]
-
Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532. [Link]
Sources
- 1. Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3-Chloro-6-(difluoromethyl)pyridazine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry utilizing 3-Chloro-6-(difluoromethyl)pyridazine. The unique electronic properties conferred by the chloro- and difluoromethyl- moieties make this a valuable building block, but also introduce specific challenges in reaction monitoring and product purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these challenges effectively.
Troubleshooting Guide
This section addresses common issues encountered during the purification of products derived from this compound in a direct question-and-answer format.
Question 1: After my Suzuki-Miyaura coupling reaction, I see multiple spots on my TLC, including one that corresponds to my starting material. How can I effectively separate my desired biaryl product from unreacted this compound?
Answer: The presence of unreacted starting material is a common issue. The key to a successful separation lies in exploiting the polarity differences between your starting material and the desired product. This compound is a relatively polar compound. The polarity of your product will depend on the nature of the coupled aryl group.
Recommended Purification Strategy: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase Selection: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity.
-
A common starting point is a mixture of hexanes and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the concentration.
-
For more polar products, a dichloromethane/methanol solvent system may be necessary.
-
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
Troubleshooting Workflow for Suzuki-Miyaura Product Purification
Caption: Decision workflow for purifying Suzuki-Miyaura coupling products.
Question 2: I've performed a nucleophilic aromatic substitution (SNAr) with an amine nucleophile and my crude product is contaminated with a significant amount of a dark, tarry substance. What is this and how can I remove it?
Answer: The formation of dark, polymeric byproducts can occur in SNAr reactions, especially if the reaction is overheated or if there are competing side reactions. It is also possible that some degradation of the starting material or product has occurred under the reaction conditions.
Recommended Purification Strategy: Work-up and Crystallization
-
Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is crucial.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with a weak acid (e.g., dilute HCl) to remove any unreacted amine, followed by water, and then brine. This can help remove some of the polar, colored impurities.
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing both colored impurities and byproducts with different solubility profiles.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for pyridazine derivatives include ethanol, methanol, acetone/hexane mixtures, or dioxane.[1]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities persist, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to induce crystallization.
-
Question 3: My mass spectrometry analysis shows a peak corresponding to the dechlorinated product. How can I avoid this side reaction and purify my desired chlorinated product?
Answer: Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[2][3] It can also occur under certain reductive conditions.
Minimizing Dehalogenation during the Reaction:
-
Catalyst Choice: Some palladium catalysts are more prone to promoting dehalogenation than others. Consider screening different palladium sources and ligands.
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) to minimize the presence of potential reducing agents.
Purification Strategy:
Separating the dechlorinated byproduct from the desired chlorinated product can be challenging due to their similar polarities.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution to separate these closely related compounds. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Careful Flash Chromatography: If the polarity difference is sufficient, a meticulous flash column chromatography with a shallow gradient and careful fraction collection may be successful.
Question 4: I am concerned about the stability of the difluoromethyl group during purification. Can it hydrolyze?
Answer: The difluoromethyl group is generally stable under standard purification conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis to a formyl group can be a concern for certain heterocyclic systems. For pyridazine derivatives, this is less commonly reported but should be considered.
Recommendations:
-
Avoid Strong Acids and Bases: During aqueous work-up, use dilute acids and bases and avoid prolonged contact times.
-
Neutralize Silica Gel: If you are using silica gel for chromatography and your product is basic, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent to prevent potential degradation on the column.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for choosing a purification method for products of this compound reactions?
A1: The choice of purification method depends on the physical state of your product (solid or oil), the scale of your reaction, and the nature of the impurities.
-
For solid products: Recrystallization is often the most effective and scalable method for achieving high purity.
-
For oils or solids that are difficult to crystallize: Flash column chromatography is the preferred method.
-
For challenging separations of closely related compounds: Preparative HPLC may be necessary.
Q2: How does the difluoromethyl group affect the polarity and solubility of my product?
A2: The difluoromethyl group is a moderately lipophilic and electron-withdrawing group. Its presence can:
-
Increase Lipophilicity: Compared to a non-fluorinated analog, your product may be more soluble in less polar organic solvents.
-
Alter Polarity: The overall polarity will be a balance between the polar pyridazine ring and the substituents. The difluoromethyl group itself is less polar than a trifluoromethyl group.
Q3: What analytical techniques are most useful for assessing the purity of my final product?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
NMR Spectroscopy: 1H, 13C, and especially 19F NMR are essential for confirming the structure and identifying any fluorine-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for determining the purity of your sample and confirming the molecular weight of your product and any impurities.
-
Elemental Analysis: For novel compounds, elemental analysis provides strong evidence of the empirical formula and purity.
Q4: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A4: As with all laboratory chemicals, you should consult the Safety Data Sheet (SDS) for this compound.[4] In general:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the initial eluent or a slightly more polar solvent) and load it onto the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
-
Gradient Increase: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.) while collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification Method Selection Guide
Caption: A decision tree for selecting the appropriate purification method.
References
- El-Gohary, N. S. (2016). Synthesis and Liquid Crystalline Phases of Pyridazine Derivatives.
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Qing, F. L., & Zhang, C. (2014). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Beilstein journal of organic chemistry, 10, 2399–2405.
- Grushin, V. V. (2002). Hydrodehalogenation of fluoro-, chloro-, bromo-, and iodoarenes catalyzed by a palladium/imidazolium salt system. Organometallics, 21(18), 3779-3783.
- Lee, S., Jørgensen, M., & Hartwig, J. F. (2007). Palladium-catalyzed hydrodehalogenation of aryl halides. Organic letters, 9(14), 2729–2732.
-
Rlavie. (n.d.). 3-Chloro-6-Trifluoromethyl-Pyridazine. Retrieved from [Link]
- Fernandes, S. C., Aires-de-Sousa, J., Belsley, M., & Raposo, M. M. M. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2979.
- de la Torre, J., Cano, I., & Iglesias, M. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
- Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2016). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan, 38(2), 333-338.
- Hocek, M., & Dvořáková, H. (2000). S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. The Journal of Organic Chemistry, 65(23), 7991–8000.
- Maleczka, R. E., & Rahaim, R. J. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(35), 6205-6207.
- Reddy, T. R., & Wu, J. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1121.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
- Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of organic chemistry, 74(15), 5533–5540.
- Kim, J. S., & Lee, Y. J. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society, 45(3), 282-286.
- Svete, J., & Stanovnik, B. (2003). Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. ARKIVOC, 2003(5), 129-142.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
- Chauvet, A., Masse, J., Ribet, J. P., Bigg, D., Autin, J. M., Maurel, J. L., Patoiseau, J. F., & Jaud, J. (1992). Characterization of polymorphs and solvates of 3-amino-1-(m-trifluoromethylphenyl)-6-methyl-1H-pyridazin-4-one. Journal of pharmaceutical sciences, 81(8), 836–841.
- Chen, Y., Li, Y., & Zhang, Y. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(4), 844-853.
- Volyniuk, D., Cherpak, V., Stakhira, P., Lytvyn, R., & Grazulevicius, J. V. (2021). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 26(11), 3169.
- Özkırımlı, Ö., & Balcı, M. (2008). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. Tetrahedron, 64(30-31), 7236-7241.
-
Organic Chemistry Explained. (n.d.). Reaction Examples. Retrieved from [Link]
- Eldehna, W. M., Al-Rashood, S. T., Al-Warhi, T., Al-Ansary, G. H., Al-Tamimi, A. M. S., Al-Abdullah, E. S., ... & Abdel-Aziz, H. A. (2021).
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
- Zhang, Y., Liu, Y., Wang, Y., Li, X., & Liu, D. (2022). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society, 144(39), 17876–17885.
- El-Sayed, M. A., Abdel-Aziz, M., & El-Azab, A. S. (2023). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 30(34), 3848-3870.
- Raposo, M. M. M., & Belsley, M. (2017). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Letters in Organic Chemistry, 14(8), 589-594.
- Gatti, R., Baroni, M., & Mabilia, M. (1996). Novel 3-arylamino- and 3-cycloalkylamino-5, 6-diphenyl-pyridazines active as ACAT inhibitors. Il Farmaco, 51(11), 727-734.
- da Silva, A. D., de Souza, M. C. B. V., & de Almeida, M. V. (2010). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 15(1), 326–345.
- Zhang, X., & Vicic, D. A. (2019). Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Accounts of chemical research, 52(9), 2599–2610.
Sources
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. 3-Chloro-6-difluoromethyl-pyridazine | 1706439-95-3 [m.chemicalbook.com]
Technical Support Center: Improving Yield in the Nucleophilic Aromatic Substitution of 3-Chloro-6-(difluoromethyl)pyridazine
Welcome to the technical support center for the synthesis and functionalization of 3-Chloro-6-(difluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its nucleophilic aromatic substitution (SNAr) reactions. The pyridazine core, particularly when substituted with electron-withdrawing groups like difluoromethyl, is a valuable scaffold in medicinal chemistry. However, achieving high yields in its derivatization can be challenging. This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic protocols.
The electron-withdrawing nature of the pyridazine ring nitrogen atoms and the difluoromethyl group activates the C3-position for nucleophilic attack, making this compound an excellent substrate for SNAr reactions.[1] However, factors such as solvent choice, base strength, temperature, and the nature of the nucleophile play a critical role in the reaction's success. This guide will explore these parameters to help you overcome common hurdles.
Troubleshooting Guide
This section addresses specific issues encountered during the nucleophilic substitution of this compound in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing a low conversion rate for my reaction, with a significant amount of this compound remaining even after extended reaction times. What could be the cause?
Possible Causes:
-
Insufficient Reaction Temperature: SNAr reactions on heteroaromatic systems often require elevated temperatures to overcome the activation energy barrier.[1] Room temperature conditions may be insufficient for less reactive nucleophiles.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction. Non-polar solvents fail to provide this stabilization, slowing down or stalling the reaction.
-
Weak Nucleophile: The inherent nucleophilicity of your chosen reagent might be too low to efficiently displace the chloride.
-
Incorrect Base or Insufficient Basicity: If your nucleophile is an amine or alcohol, a base is often required to deprotonate it, generating a more potent anionic nucleophile. An inadequate base will result in a low concentration of the active nucleophile.
Solutions & Protocols:
-
Optimize Reaction Temperature:
-
Gradually increase the reaction temperature in 10-20 °C increments. Common starting points are 80-100 °C.[2][3] For challenging substrates, temperatures up to 120 °C or even microwave-assisted heating can be beneficial.[4]
-
Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material at each temperature increment.
-
-
Select an Appropriate Solvent:
-
Polar aprotic solvents are generally the best choice for SNAr reactions as they can stabilize the charged intermediate without protonating the nucleophile.[5][6]
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
Polyethylene glycol (PEG-400) has been shown to be a highly effective and environmentally sound solvent for SNAr on nitrogen-containing heterocycles.[4]
-
-
In some cases, using water as a solvent can lead to unexpectedly high yields due to an "on-water" effect, particularly when paired with a base like potassium fluoride (KF).[7]
Table 1: Common Solvents for SNAr Reactions
Solvent Type Key Advantages Considerations DMSO, DMF Polar Aprotic Excellent for solvating intermediates; high boiling points. Can be difficult to remove; potential for decomposition at high temperatures. Acetonitrile Polar Aprotic Lower boiling point, easier to remove. May not be as effective for less reactive partners. 2-MeTHF Ether Greener alternative to THF.[6] Less polar than dipolar aprotic solvents. PEG-400 Protic "Green" solvent, can lead to very fast reactions.[4] Requires appropriate work-up procedures. | Water | Protic | Environmentally friendly; can enhance reactivity.[7] | Potential for hydrolysis side reactions. |
-
-
Enhance Nucleophilicity:
-
If using a neutral nucleophile (e.g., an amine), add a suitable base to generate the more reactive anionic species.
-
Protocol for Amine Nucleophiles: To a solution of this compound (1 equiv.) and the amine (1.2-2.0 equiv.) in DMSO, add a base like potassium carbonate (K₂CO₃, 2 equiv.) or cesium fluoride (CsF, 1 equiv.).[3] Heat the reaction at 80-120 °C and monitor its progress.
Caption: Troubleshooting workflow for low reaction conversion.
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant impurities alongside the desired product. How can I improve the selectivity?
Possible Causes:
-
Hydrolysis of the Chloro Group: The presence of water, especially at elevated temperatures and in the presence of a base, can lead to the displacement of the chloride by a hydroxyl group, forming the corresponding pyridazinone derivative.[2]
-
Over-reaction/Double Substitution: If the nucleophile or the product itself contains a nucleophilic site, it might react further.
-
Decomposition of Starting Material or Product: The pyridazine ring can be sensitive to harsh conditions (very high temperatures or strongly basic/acidic media), leading to decomposition.
Solutions & Protocols:
-
Ensure Anhydrous Conditions to Prevent Hydrolysis:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware thoroughly in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. This is particularly important when using moisture-sensitive bases like NaH.[8]
-
-
Control Stoichiometry and Addition Rate:
-
Use a modest excess of the nucleophile (typically 1.1-1.5 equivalents). A large excess can promote side reactions.
-
For highly reactive nucleophiles, consider adding it slowly to the heated solution of the pyridazine substrate to maintain a low instantaneous concentration.
-
-
Optimize Base and Temperature:
-
Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
-
Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger organic bases or hydroxides to minimize ring-opening or hydrolysis side reactions. The use of KF in water has also been reported as a mild and effective system.[7]
Caption: Competing reaction pathways in the SNAr reaction.
-
Frequently Asked Questions (FAQs)
Q1: How does the 6-(difluoromethyl) group affect the SNAr reaction?
The difluoromethyl (CHF₂) group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This effect, combined with the inherent electron-deficient nature of the pyridazine ring, significantly activates the ring towards nucleophilic attack.[9] The positive charge density is increased at the ortho (C5) and para (C3) positions relative to the CHF₂ group, making the C3-Cl bond highly susceptible to displacement.
Q2: What is the best general-purpose base for amination reactions with this substrate?
For amine nucleophiles, inorganic bases are generally a safe and effective choice.
-
Potassium Carbonate (K₂CO₃): A cost-effective and moderately strong base suitable for a wide range of primary and secondary amines.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can often accelerate reactions and improve yields, especially for less nucleophilic amines.
-
Cesium Fluoride (CsF): Has been shown to be highly effective, sometimes in catalytic amounts, for promoting aminations on related systems.[3]
Q3: Can I use a palladium catalyst for this type of transformation?
While SNAr is the most direct route, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are also powerful methods for forming C-N bonds.[7] However, SNAr is often preferred for this substrate due to its high activation. A palladium-catalyzed approach might be considered if:
-
The nucleophile is particularly sensitive and incompatible with the conditions required for SNAr.
-
The SNAr reaction fails to provide the desired product. SNAr reactions are generally considered "greener" as they avoid the use of transition-metal catalysts.[7]
Q4: My nucleophile is an alcohol. What conditions should I start with?
For O-nucleophiles (alcohols or phenols), a strong base is typically required to generate the more potent alkoxide or phenoxide nucleophile.
-
Protocol: In an anhydrous solvent like THF or DMF, treat the alcohol (1.2 equiv.) with a strong base like sodium hydride (NaH, 1.2 equiv.) at 0 °C for 30 minutes to form the alkoxide. Then, add the this compound (1 equiv.) and slowly warm the reaction to room temperature or heat as necessary, monitoring by TLC.[8]
Table 2: Recommended Starting Conditions
| Nucleophile Type | Recommended Base | Recommended Solvent | Starting Temperature |
|---|---|---|---|
| Primary/Secondary Amine | K₂CO₃ or Cs₂CO₃ | DMSO or DMF | 80-100 °C |
| Aniline (less nucleophilic) | Cs₂CO₃ or K₃PO₄ | DMSO or Dioxane | 100-120 °C |
| Alcohol/Phenol | NaH or K₂CO₃ | Anhydrous THF or DMF | 0 °C to RT, then heat |
| Thiol | K₂CO₃ or Et₃N | Acetonitrile or DMF | RT to 60 °C |
References
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. Available at: [Link]
-
SNAr Solvents and Reagents - Wordpress. Available at: [Link]
-
SNAr Reaction in Other Common Molecular Solvents - Wordpress. Available at: [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. - YouTube. Available at: [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Available at: [Link]
-
nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Difluoromethylation of Pyridazine Rings
A Senior Application Scientist's Guide to Navigating Experimental Complexities
Welcome to the technical support center for the difluoromethylation of pyridazine rings. This resource is designed for researchers, medicinal chemists, and drug development professionals who are looking to incorporate the valuable difluoromethyl (–CF₂H) group into pyridazine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
The pyridazine core, with its two adjacent nitrogen atoms, presents a unique set of challenges compared to its pyridine analogue. Its distinct electronic properties, including heightened electron deficiency and the influence of the N-N bond, demand a nuanced approach to achieve successful and regioselective difluoromethylation. This guide is structured to address the common questions and hurdles you may encounter in your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section tackles the fundamental questions that arise when planning and executing the difluoromethylation of pyridazines.
Question 1: Why is my pyridazine substrate unreactive towards radical difluoromethylation under conditions that work for pyridine?
Answer: The reactivity of pyridazine in radical reactions, such as the Minisci-type functionalization, is significantly influenced by the two adjacent nitrogen atoms. Here's a breakdown of the key factors:
-
Increased Electron Deficiency: Diazines, including pyridazine, are more electron-deficient than pyridine. This generally makes them more susceptible to attack by nucleophilic radicals. However, the choice of the radical source is critical. Some difluoromethylating reagents generate radicals with less nucleophilic character, leading to a mismatch in reactivity with the highly electron-poor pyridazine ring.[1][2]
-
Protonation State: Minisci-type reactions require an acidic medium to protonate the heteroaromatic ring, which further enhances its electrophilicity. Pyridazine has a lower pKa than pyridine due to the inductive effect of the second nitrogen atom, meaning it is less basic. Consequently, under identical acidic conditions, a smaller proportion of pyridazine may be in the activated, protonated state compared to pyridine, leading to slower reaction rates.
-
Stability of the Intermediate: The stability of the radical intermediate formed upon addition of the •CF₂H radical to the pyridazine ring is a crucial factor. The position of the attack and the ability of the resulting radical to be stabilized will dictate the reaction's feasibility.
Question 2: I'm observing a mixture of regioisomers. How can I control the regioselectivity of difluoromethylation on my substituted pyridazine?
Answer: Achieving high regioselectivity is a primary challenge in pyridazine functionalization. The two nitrogen atoms create distinct electronic environments at the C-3, C-4, C-5, and C-6 positions. Here's how to approach controlling the outcome:
-
Electronic Effects of Substituents: The electronic nature of the substituents already present on the pyridazine ring will be the primary director of incoming radicals.
-
Electron-withdrawing groups (EWGs) will deactivate the ring but will direct the nucleophilic •CF₂H radical to the positions ortho and para to them.
-
Electron-donating groups (EDGs) will activate the ring and direct the radical to other available positions.
-
-
Steric Hindrance: Bulky substituents will sterically hinder the adjacent positions, favoring attack at the more accessible sites. This can be a powerful tool to direct the reaction.
-
Reaction Mechanism: The type of difluoromethylation you are performing will have a profound impact on regioselectivity.
-
Radical (Minisci-type) Reactions: These reactions on the protonated pyridazine ring typically favor attack at the positions α and γ to the nitrogen atoms (C-3 and C-6, and C-4 and C-5 respectively, depending on protonation). The precise location is a complex interplay of electronics and sterics.
-
Nucleophilic Aromatic Substitution (SₙAr): If your pyridazine has a good leaving group (e.g., a halogen), you can introduce the –CF₂H group via a nucleophilic source. The attack will occur at the carbon bearing the leaving group.
-
-
Protecting Groups/Directing Groups: In complex substrates, the use of a directing group can be an effective strategy to achieve high regioselectivity, although this adds extra steps to your synthesis.
Question 3: I am attempting an N-difluoromethylation of my pyridazinone, but I'm getting a mixture of N- and O-difluoromethylated products. How can I favor N-alkylation?
Answer: The ambident nucleophilic nature of pyridazinones (possessing both a nitrogen and an oxygen nucleophile) often leads to mixtures of N- and O-alkylated products. A recent study on the difluoromethylation of 3(2H)-pyridazinones provides valuable insights.[3] Here are the key parameters to control:
-
Choice of Reagent and Base: The "hardness" or "softness" of the electrophile and the nature of the counterion from the base can influence the site of attack (Pearson's HSAB principle). For instance, using TMSCF₂Br with a suitable base has been shown to provide N-difluoromethylated pyridazinones.[3]
-
Solvent: The polarity of the solvent can influence the reactivity of the different nucleophilic sites. A systematic screening of solvents is recommended.
-
Temperature: Reaction temperature can affect the ratio of N- to O-alkylation. It is advisable to start at a lower temperature and gradually increase it while monitoring the product distribution.
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Problem 1: Low or No Yield of the Desired Difluoromethylated Pyridazine
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Reagent | The chosen difluoromethylating reagent may not be suitable for the specific pyridazine substrate. For radical reactions, consider using a reagent known to generate a highly nucleophilic •CF₂H radical, such as Zn(SO₂CF₂H)₂ (DFMS).[1] |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters. This includes temperature, reaction time, and solvent. For radical reactions, ensure the initiator (e.g., a peroxide or photocatalyst) is active and used in the correct stoichiometry. For reactions requiring acidic conditions, consider adding a stronger acid to ensure sufficient protonation of the pyridazine ring. |
| Degradation of Starting Material or Product | Pyridazine derivatives can be sensitive to harsh reaction conditions. Monitor the reaction by TLC or LC-MS to check for the disappearance of starting material and the formation of multiple byproducts. If degradation is observed, try milder conditions (e.g., lower temperature, alternative initiator). |
| Poor Solubility | The pyridazine starting material or the reagents may not be sufficiently soluble in the chosen solvent. Screen a range of anhydrous solvents. In some cases, a co-solvent system may be beneficial. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Steps & Explanation |
| Over-reaction/Bis-difluoromethylation | If you are observing the addition of two difluoromethyl groups, reduce the stoichiometry of the difluoromethylating reagent and the initiator. Lowering the reaction temperature and time can also help to favor the mono-substituted product.[2] |
| Side Reactions with Functional Groups | The reaction conditions may not be compatible with other functional groups on your substrate. For example, acidic conditions can affect acid-labile groups. Consider protecting sensitive functional groups before the difluoromethylation step. |
| N-N Bond Cleavage | While less common, harsh conditions could potentially lead to cleavage of the pyridazine ring. If you observe a complex mixture of unidentifiable products, this may be a possibility. Employing milder, more controlled reaction conditions is the best mitigation strategy.[4] |
Part 3: Experimental Protocols & Data
This section provides a starting point for your experimental work. Remember that these are general protocols and may require optimization for your specific substrate.
Protocol 1: Radical C-H Difluoromethylation of a Substituted Pyridazine using Zn(SO₂CF₂H)₂ (DFMS)
This protocol is adapted from the general procedure for the difluoromethylation of heterocycles.[1]
Materials:
-
Substituted pyridazine (1.0 equiv)
-
Zn(SO₂CF₂H)₂ (DFMS) (2.0-3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in H₂O (3.0-5.0 equiv)
-
Trifluoroacetic acid (TFA) (1.0 equiv)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a vial, add the substituted pyridazine (0.5 mmol, 1.0 equiv), DCM (5 mL), and TFA (37 µL, 0.5 mmol, 1.0 equiv).
-
Add Zn(SO₂CF₂H)₂ (DFMS) (380 mg, 1.5 mmol, 3.0 equiv).
-
Add tert-butyl hydroperoxide (215 µL, 1.5 mmol, 3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is incomplete, a second addition of DFMS and t-BuOOH may be necessary.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Conditions for Radical Difluoromethylation of Heterocycles (for reference and optimization)
| Heterocycle | Reagent | Initiator/Oxidant | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pyridine | DFMS | t-BuOOH/TFA | DCM | 23 | - | [1] |
| Pyridazine | DFMS | t-BuOOH/TFA | DCM | 23 | Optimization required | [1] |
| Pyridazinone | TMSCF₂Br | K₂CO₃ | DMF | 80 | Varies with substrate | [3] |
Note: Specific yield data for a broad range of pyridazine substrates is limited in the literature, highlighting the need for careful experimental optimization.
Part 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to rational troubleshooting.
Mechanism: Minisci-Type Radical Difluoromethylation of Pyridazine
The generally accepted mechanism for the Minisci-type reaction on a pyridazine ring involves the following key steps:
-
Generation of the Difluoromethyl Radical: The initiator (e.g., from the reaction of t-BuOOH with an acid) abstracts a hydrogen atom from the difluoromethyl source (e.g., the ligand on the zinc salt) to generate the nucleophilic •CF₂H radical.
-
Protonation of Pyridazine: The pyridazine nitrogen is protonated by the acid in the reaction medium, activating the ring towards radical attack.
-
Radical Addition: The •CF₂H radical adds to an electron-deficient carbon atom of the protonated pyridazine ring, forming a radical cation intermediate. The position of attack is governed by the stability of this intermediate.
-
Rearomatization: The radical cation is oxidized, and a proton is lost to restore the aromaticity of the ring, yielding the difluoromethylated pyridazine.
Caption: Generalized workflow for the Minisci-type difluoromethylation of pyridazine.
Troubleshooting Logic Flow
When faced with a challenging reaction, a systematic approach is essential.
Caption: A decision-making workflow for troubleshooting pyridazine difluoromethylation.
References
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]
-
Xu, P., Wang, Z., Guo, S. M., & Studer, A. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7039-7087. [Link]
-
Prakash, G. K. S., Chacko, S., & Hu, J. (2007). A new difluoromethylation reagent for S-, N-, and C-nucleophiles. Organic Letters, 9(22), 4547-4550. [Link]
-
Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]
-
Taylor & Francis Group. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry, 3rd Edition. [Link]
-
Prakash, G. K. S., et al. (2024). Mono- and Difluoromethylation of 3(2H)-Pyridazinones. Organic Letters. [Link]
-
Zhou, S., Hou, X., Yang, K., Guo, M., Zhao, W., Tang, X., & Wang, G. (2021). Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. The Journal of Organic Chemistry, 86(9), 6879–6887. [Link]
-
Sap, J. B., Meyer, C. F., Straathof, N. J., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7039-7087. [Link]
-
Joule, J. A., Mills, K., & Smith, G. F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry (pp. 123-158). CRC Press. [Link]
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Mono- and Difluoromethylation of 3(2 H)-Pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Stability and Reaction Optimization for 3-Chloro-6-(difluoromethyl)pyridazine
Introduction: 3-Chloro-6-(difluoromethyl)pyridazine is a valuable heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridazine core and the strongly withdrawing difluoromethyl group, make it an attractive synthon for introducing this moiety into complex target molecules. However, these same electronic features render the molecule susceptible to decomposition under various reaction conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured in a question-and-answer format, to troubleshoot common issues and prevent the degradation of this reagent during chemical transformations.
Section 1: General Handling and Storage FAQs
Q1: What are the ideal storage and handling conditions for this compound?
A1: Proper storage is the first line of defense against decomposition. Based on its chemical properties, this compound is sensitive to atmospheric conditions and elevated temperatures.
-
Storage Temperature: The compound should be stored in a freezer, ideally at or below -20°C. This minimizes the rate of any potential slow decomposition pathways.
-
Atmosphere: It is critical to store the reagent under an inert atmosphere, such as argon or nitrogen. The pyridazine ring system can be sensitive to oxidation and moisture.
-
Handling: When weighing and dispensing the reagent, do so under a positive pressure of inert gas (e.g., in a glovebox or using a Schlenk line). Minimize its exposure to ambient air and moisture. Use dry, clean spatulas and glassware. For reactions, always use anhydrous, degassed solvents to prevent hydrolysis and other water-mediated side reactions.
Section 2: Troubleshooting Common Reactions
The reactivity of the C-Cl bond makes this compound an excellent substrate for cross-coupling and nucleophilic substitution reactions. However, its stability during these transformations is a common challenge.
Diagram 1: General Workflow for Inert Atmosphere Reactions
Below is a standardized workflow to minimize decomposition risk during reaction setup.
Caption: A generalized workflow for setting up reactions under an inert atmosphere.
Subsection 2.1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and a significant amount of starting material is being converted into an unidentifiable baseline material on TLC. What's happening?
A2: This is a classic problem often rooted in two interconnected issues: the choice of base and the reaction temperature. The electron-deficient pyridazine ring is highly susceptible to attack by strong nucleophiles, including common bases.
-
Causality - The Role of the Base: Strong, nucleophilic bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOt-Bu) can directly attack the pyridazine ring or hydrolyze the chloro-substituent, leading to the formation of the corresponding pyridazinone. This decomposition pathway competes with the desired catalytic cycle. The pyridazine nitrogen atoms can also coordinate with the palladium catalyst, leading to deactivation, a problem exacerbated by harsh conditions.
-
Solution - Optimize Base and Ligand:
-
Switch to a Weaker, Non-Nucleophilic Base: Use milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These provide sufficient basicity for the transmetalation step of the Suzuki reaction without promoting substrate decomposition.
-
Select an Appropriate Catalyst/Ligand System: While tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often provide higher stability, faster reaction rates, and better yields by preventing catalyst deactivation.
-
Temperature Control: Avoid excessive heating. While many Suzuki reactions are run at reflux, start your optimization at a lower temperature (e.g., 80-90 °C) and monitor the reaction. Sometimes, a longer reaction time at a lower temperature is vastly superior to a short time at a high temperature.
-
Q3: During a Buchwald-Hartwig amination, I'm observing a rapid color change to dark brown/black, and the reaction stalls. How can I prevent this catalyst decomposition?
A3: The formation of a black precipitate is typically palladium black, a sign of catalyst decomposition. This occurs when the Pd(0) active
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-6-(difluoromethyl)pyridazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for cross-coupling reactions involving 3-Chloro-6-(difluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the underlying principles that govern success, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.
The this compound moiety presents a unique set of challenges and opportunities in cross-coupling chemistry. The pyridazine ring is electron-deficient, which can facilitate the initial oxidative addition of palladium to the C-Cl bond but may also lead to catalyst inhibition through coordination.[1][2] Furthermore, aryl chlorides are inherently less reactive than their bromide or iodide counterparts, necessitating highly active catalyst systems.[3] This guide provides our recommended starting points and troubleshooting strategies for the most common cross-coupling reactions.
FAQ 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds. Success with this compound hinges on selecting a catalyst system capable of activating the C-Cl bond efficiently.
Q: What is the best initial catalyst system for a Suzuki-Miyaura coupling of this compound with a standard arylboronic acid?
A: For unactivated heteroaryl chlorides, the oxidative addition step is often the bottleneck. Therefore, a catalyst system featuring a bulky, electron-rich phosphine ligand is critical. We recommend starting with a pre-formed palladium(II) precatalyst for robust and reproducible generation of the active Pd(0) species.
-
Recommended Catalyst System:
-
Palladium Precatalyst: XPhos Pd G3 (or a combination of Pd₂(dba)₃ and XPhos ligand).
-
Ligand: XPhos or SPhos. These dialkylbiaryl phosphine ligands have demonstrated exceptional activity for coupling heteroaryl chlorides.[4][5] Their bulk and electron-donating properties promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: K₃PO₄ or K₂CO₃. These are generally effective bases for Suzuki couplings, with K₃PO₄ often being superior for challenging substrates.[4]
-
Solvent: A mixture of a non-polar organic solvent and water, such as Toluene/H₂O or 1,4-Dioxane/H₂O, is typically effective.
-
Q: My reaction is sluggish, or I see significant starting material remaining. What should I try?
A: Sluggish reactions are common with aryl chlorides. Before re-designing the catalyst, consider these optimizations:
-
Increase Temperature: Ensure the reaction is heated sufficiently, typically in the 80-110 °C range.
-
Ligand Choice: If XPhos is not effective, switching to a different class of ligand, such as an N-heterocyclic carbene (NHC) ligand, may be beneficial. NHC ligands are strong electron donors and can be highly effective in cross-coupling reactions.[6]
-
Base Screening: The choice of base can be critical. Try a stronger base like Cs₂CO₃.
-
Reagent Purity: Ensure the boronic acid is pure. Boronic acids can undergo dehydration to form boroxines or decomposition upon storage, which can inhibit the reaction.[7]
Q: I am observing significant protodeboronation of my boronic acid. How can I mitigate this?
A: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[4][8] It is often exacerbated by water and high temperatures.
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to a non-aqueous system with a base like K₃PO₄ in anhydrous dioxane can sometimes help.
-
Use a Boronate Ester: Pinacol boronate esters (BPin) are often more stable to protodeboronation than the corresponding boronic acids.
-
Lower Temperature: If possible, running the reaction at a lower temperature for a longer time may disfavor the decomposition pathway.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic Acid or Ester | 1.2 - 1.5 equiv |
| Pd Precatalyst | XPhos Pd G3 / SPhos Pd G3 | 1 - 3 mol% |
| Ligand | XPhos / SPhos | 1.1 - 1.2 equiv relative to Pd |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1) | 0.1 - 0.2 M |
| Temperature | 90 - 110 °C | - |
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Place the reaction in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
FAQ 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[9][10] The reaction is highly sensitive to the choice of ligand and base.
Q: What is the recommended catalyst system for coupling an aliphatic secondary amine (e.g., morpholine) with this compound?
A: For C-N bond formation with heteroaryl chlorides, a highly active catalyst is required. The choice of base is also critical, with strong, non-nucleophilic bases being preferred.
-
Recommended Catalyst System:
-
Palladium Precatalyst: A combination of Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand is a good starting point.
-
Ligand: A bulky dialkylbiaryl phosphine ligand such as RuPhos or BrettPhos is recommended.[11] These ligands are highly effective for coupling both primary and secondary amines.
-
Base: A strong base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.
-
Solvent: Anhydrous, non-polar solvents like Toluene or 1,4-Dioxane are preferred.
-
Q: I am attempting to couple a primary amine and the reaction is not working. What could be the issue?
A: Primary amines can be more challenging coupling partners. They can coordinate to the palladium center and inhibit catalysis.
-
Ligand Choice: For primary amines, ligands like XPhos or the Josiphos family of ligands can be more effective.
-
Protecting Groups: If the primary amine has other reactive functional groups, consider protecting them.
-
Ammonia Surrogates: For the synthesis of primary anilines, using an ammonia equivalent like benzophenone imine followed by hydrolysis can be a more reliable route.[9]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Amine | 1.1 - 1.5 equiv |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% |
| Ligand | RuPhos or BrettPhos | 2.5 - 5 mol% |
| Base | NaOtBu | 1.5 - 2.0 equiv |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | 0.1 - 0.2 M |
| Temperature | 80 - 110 °C | - |
FAQ 3: Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated pyridazines, which are valuable synthetic intermediates.[12] The classic conditions often involve a copper co-catalyst.
Q: What are the standard conditions for a Sonogashira coupling with a terminal alkyne?
A: The traditional Sonogashira coupling utilizes a dual catalyst system of palladium and copper.
-
Recommended Catalyst System:
-
Palladium Catalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂.
-
Co-catalyst: Copper(I) iodide (CuI) is essential for the catalytic cycle.
-
Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent or co-solvent.
-
Solvent: THF or DMF can be used as a co-solvent with the amine base.
-
Q: My reaction is giving a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A: Glaser coupling is the primary side reaction and is promoted by the copper catalyst in the presence of oxygen.
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere to exclude oxygen.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These typically require a more active palladium/ligand system and are an excellent alternative if homocoupling is a persistent issue.[13]
-
Amine Purity: Ensure the amine base is pure and free of peroxides.
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Substrate | This compound | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.2 - 1.5 equiv |
| Pd Catalyst | Pd(PPh₃)₄ | 2 - 5 mol% |
| Co-catalyst | CuI | 1 - 3 mol% |
| Base | Et₃N or DIPEA | 2.0 - 5.0 equiv (or as solvent) |
| Solvent | THF or DMF | 0.1 - 0.2 M |
| Temperature | Room Temperature to 80 °C | - |
General Troubleshooting Guide
Q: My reaction shows no conversion, or the yield is very low. What are the first things I should check?
A: A systematic approach is key to diagnosing a failed reaction. Follow this workflow to identify the likely culprit.
-
Inert Atmosphere: Was the reaction properly set up under an inert atmosphere (Argon or Nitrogen)? The active Pd(0) catalyst is highly sensitive to oxygen.[7]
-
Reagent Quality: Are all reagents pure and dry? Solvents should be anhydrous and degassed. Bases should be fresh. Coupling partners like boronic acids and amines can degrade over time.[14]
-
Catalyst Activity: Is the catalyst active? If using a Pd(II) source, ensure it is being properly reduced to Pd(0) in situ. Using a well-defined precatalyst (like a G3 palladacycle) can eliminate this as a variable.[14]
Q: My reaction mixture turned black, and the reaction stalled. What happened?
A: The formation of black precipitate ("palladium black") indicates that the palladium catalyst has decomposed and precipitated out of solution, halting the catalytic cycle.[7]
-
Ligand Instability: The phosphine ligand may be degrading at the reaction temperature. Consider a more robust ligand (e.g., an NHC ligand or a different Buchwald-type ligand).
-
Temperature: The reaction temperature may be too high, accelerating catalyst decomposition. Try running the reaction at a lower temperature.
-
Concentration: Very low or very high concentrations can sometimes promote decomposition. Ensure you are working within the recommended concentration range.
References
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]
-
Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone. Organic Letters. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ResearchGate. [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic & Biomolecular Chemistry. [Link]
-
Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
-
Cross-Coupling and Related Reactions: Past and New Reactions for the Future. Molecules. [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications. [Link]
-
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E. [Link]
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters. [Link]
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- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Impurities in the Synthesis of 3-Chloro-6-(difluoromethyl)pyridazine
Welcome to the technical support center for the synthesis of 3-Chloro-6-(difluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and specific issues encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your synthesis.
Introduction
This compound is a crucial building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, while established, can be prone to the formation of various impurities that can affect the yield, purity, and overall success of subsequent reactions. Understanding the origin of these impurities and implementing effective control strategies is paramount for robust and reproducible manufacturing processes.
This document provides a comprehensive overview of potential impurities, their sources, and practical, field-proven methods for their detection, control, and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated impurity profiles?
A1: The primary synthetic route typically involves the chlorination of a pyridazinone precursor followed by the introduction of the difluoromethyl group. A common starting material is 3,6-dichloropyridazine.[2][3]
Typical Synthetic Approach:
-
Chlorination: Synthesis of 3,6-dichloropyridazine from maleic hydrazide using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][4]
-
Difluoromethylation: Introduction of the difluoromethyl group onto the pyridazine ring. This can be achieved through various methods, including radical-mediated reactions.
Associated Impurities:
-
Unreacted Starting Materials: Residual 3,6-dichloropyridazine is a common impurity if the difluoromethylation reaction does not go to completion.
-
Over-chlorinated Species: Formation of trichloropyridazine derivatives can occur under harsh chlorination conditions.[5][6]
-
Positional Isomers: Depending on the reaction conditions, the difluoromethyl group could potentially be introduced at other positions on the pyridazine ring, although the 6-position is generally favored.[7][8]
-
Hydrolyzed Byproducts: The difluoromethyl group can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of the corresponding aldehyde or carboxylic acid.[9]
-
Residual Solvents and Reagents: Impurities from solvents and reagents used in the synthesis and purification steps are also a consideration.
Q2: I'm observing an unknown peak in my HPLC analysis. How can I identify it?
A2: Identifying unknown impurities requires a combination of analytical techniques. A systematic approach is crucial for accurate characterization.[10][11][12]
Recommended Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
Step-by-Step Guide:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first step to obtain the molecular weight of the unknown impurity.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass, which allows for the determination of the elemental composition of the impurity.[11] This is critical for distinguishing between isomers and compounds with similar nominal masses.
-
Isolation and NMR Spectroscopy: If the impurity is present in sufficient quantity, it should be isolated using preparative HPLC. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) will provide detailed structural information.
-
Forced Degradation Studies: Subjecting the pure this compound to stress conditions (e.g., acid, base, heat, light, oxidation) can help to intentionally generate degradation products.[12] Comparing the HPLC profile of the stressed sample to your reaction mixture can help identify if the unknown is a degradation product.
Q3: How can I minimize the formation of over-chlorinated impurities during the synthesis of 3,6-dichloropyridazine?
A3: Over-chlorination is a common side reaction when using strong chlorinating agents like phosphorus oxychloride. Controlling the reaction parameters is key to minimizing these byproducts.
Key Control Parameters:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the reaction temperature between 80-100°C.[13] Avoid excessive heating. | Higher temperatures can lead to increased side reactions and the formation of more highly chlorinated species. |
| Reaction Time | Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. | Prolonged reaction times increase the likelihood of over-chlorination. |
| Stoichiometry of POCl₃ | Use a controlled excess of POCl₃. A molar ratio of POCl₃ to maleic hydrazide of around 5:1 is often sufficient.[2] | While an excess is needed to drive the reaction, a large excess can promote over-chlorination. |
| Quenching | Carefully quench the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution.[2] | This neutralizes the excess POCl₃ and prevents further reactions. |
Q4: What are the best practices for removing residual 3,6-dichloropyridazine from the final product?
A4: Residual 3,6-dichloropyridazine can be challenging to remove due to its similar polarity to the desired product. A combination of purification techniques is often necessary.
Purification Strategies:
-
Recrystallization: This is a highly effective method for removing impurities with different solubilities. Experiment with various solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find the optimal conditions for selectively crystallizing the product while leaving the impurity in the mother liquor.[4]
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from 3,6-dichloropyridazine.[4][14] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective.
-
Treatment with Sulfites: A process involving treatment with sulfites, such as sodium bisulfite or sodium metabisulfite, has been shown to help in the purification of 3,6-dichloropyridazine by solubilizing certain impurities.[15] This could potentially be adapted to remove related impurities.
Troubleshooting Guide
Issue 1: Low Yield in the Difluoromethylation Step
Potential Causes & Solutions:
-
Cause: Inefficient radical initiation.
-
Solution: Ensure the radical initiator (e.g., tert-butyl hydroperoxide) is fresh and added at the correct rate. The reaction temperature should be optimized to ensure efficient decomposition of the initiator.
-
-
Cause: Sub-optimal reaction conditions.
-
Solution: The choice of solvent can significantly impact the reaction. A solvent that can facilitate the radical reaction is crucial. Additionally, ensure the pH of the reaction mixture is controlled, as some difluoromethylating agents are sensitive to acidic or basic conditions.
-
-
Cause: Competing side reactions.
-
Solution: The presence of other reactive functional groups on the starting material can lead to side reactions. It may be necessary to protect these groups before the difluoromethylation step.
-
Issue 2: Formation of Hydrolyzed Impurities
Potential Causes & Solutions:
Caption: Potential hydrolysis pathway of the difluoromethyl group.
-
Cause: Exposure to acidic or basic conditions during workup or purification. The difluoromethyl group can be labile under these conditions.[9]
-
Solution: Maintain a neutral pH throughout the workup and purification process. Use buffered aqueous solutions for extractions and consider using a neutral stationary phase for chromatography if necessary.
-
-
Cause: Presence of water at elevated temperatures.
-
Solution: Ensure all solvents and reagents are anhydrous, especially if the reaction is run at high temperatures. Dry the final product thoroughly under vacuum.
-
Issue 3: Inconsistent Regioselectivity in Difluoromethylation
Potential Causes & Solutions:
-
Cause: The directing effects of the substituents on the pyridazine ring.
-
Solution: The electronics and sterics of the pyridazine ring will influence the position of the incoming difluoromethyl radical.[7][16] While the 6-position is generally favored for substitution on a 3-chloropyridazine, changes in the reaction conditions can affect this selectivity. A detailed mechanistic understanding and careful control of reaction parameters are essential.
-
-
Cause: The nature of the difluoromethylating agent.
-
Solution: Different difluoromethylating reagents can exhibit different selectivities. It may be beneficial to screen a variety of reagents to find one that provides the desired regioselectivity for your specific substrate.
-
Experimental Protocols
Protocol 1: General Procedure for HPLC-MS Analysis of Impurities
This protocol provides a starting point for developing an analytical method for impurity profiling.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | 254 nm |
| MS Detector | Electrospray Ionization (ESI) in positive ion mode |
| Mass Range | 50-500 m/z |
Protocol 2: Purification by Column Chromatography
This is a general guideline for the purification of this compound.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel in hexanes.
-
Loading: Carefully load the dried crude product onto the top of the packed column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- Bristol-Myers Squibb Company; Mertzman, Michael E.; Dzierba, Carolyn Diane; Guernon, Jason M.; Hart, Amy C.; Luo, Guanglin; Macor, John E.; Pitts, William J.; Shi, Jianliang; Spergel, Steven H. WO2019/89442, 2019, A1.
- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- Google Patents.
-
Journal of the Chemical Society, Chemical Communications. A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. [Link]
-
Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]
-
Organic & Biomolecular Chemistry. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. [Link]
-
PubMed. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. [Link]
-
RSC Publishing. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]
-
PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
PHARMACEUTICAL SCIENCES. impurity profiling and drug characterization: backdrop and approach. [Link]
-
ACS Omega. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]
-
Journal of American Science. chemical studies on 3,6-dichloropyridazine. [Link]
-
ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). [Link]
-
Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. [Link]
-
Physical Chemistry Chemical Physics. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
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- 3. jofamericanscience.org [jofamericanscience.org]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 5. Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 8. A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iajps.com [iajps.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. prepchem.com [prepchem.com]
- 15. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 16. knowledge.uchicago.edu [knowledge.uchicago.edu]
Technical Support Center: Scale-up Synthesis of 3-Chloro-6-(difluoromethyl)pyridazine
Welcome to the dedicated technical support center for the scale-up synthesis of 3-Chloro-6-(difluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important building block. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical, field-proven insights to ensure a successful and efficient synthesis campaign.
Introduction to the Synthesis and its Challenges
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The introduction of the difluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. However, the scale-up of its synthesis presents a unique set of challenges, primarily revolving around the selective introduction of the difluoromethyl group onto the pyridazine ring, control of exotherms, and purification of the final product.
This guide will focus on a common and industrially viable synthetic route: the nucleophilic difluoromethylation of 3,6-dichloropyridazine.
Troubleshooting Guide: Common Issues in the Scale-up Synthesis
This section addresses specific problems you may encounter during your experiments, providing explanations for the root causes and actionable solutions.
Q1: Low or Inconsistent Yield of this compound
Possible Causes:
-
Inefficient Nucleophilic Substitution: The reactivity of the difluoromethyl anion can be influenced by the choice of difluoromethylating reagent, the solvent, and the presence of activating agents. On a large scale, mass transfer limitations can also play a role.
-
Decomposition of the Difluoromethylating Reagent: Some difluoromethylating agents are thermally unstable and can decompose if the reaction temperature is not carefully controlled, leading to a lower effective concentration of the active nucleophile.
-
Side Reactions: Competing reactions, such as the formation of the bis-difluoromethylated byproduct or decomposition of the starting material, can reduce the yield of the desired product.
Troubleshooting Steps & Solutions:
-
Reagent Selection and Quality:
-
Recommended Reagent for Scale-up: (Difluoromethyl)trimethylsilane (TMSCF₂H) is a commonly used and commercially available reagent for nucleophilic difluoromethylation. It offers a good balance of reactivity, stability, and cost-effectiveness for industrial applications.[1][2]
-
Quality Control: Ensure the purity of your 3,6-dichloropyridazine and TMSCF₂H. Impurities in the starting material can interfere with the reaction.
-
-
Reaction Condition Optimization:
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used to facilitate the nucleophilic substitution.
-
Activating Agent: A fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), is often required to generate the active difluoromethyl anion from TMSCF₂H.[2] The choice and amount of the fluoride source can significantly impact the reaction rate and yield.
-
Temperature Control: The reaction is often exothermic. Maintain a controlled temperature, typically between 20-60 °C, to prevent reagent decomposition and minimize side reactions. Utilize a reactor with efficient heat transfer capabilities and consider a semi-batch or continuous addition of the difluoromethylating reagent to manage the exotherm.
-
-
Process Parameters:
-
Stirring: Ensure efficient agitation to overcome mass transfer limitations, especially in a large reactor.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the active nucleophile.
-
Q2: Formation of Significant Amounts of 3,6-bis(difluoromethyl)pyridazine
Possible Causes:
-
Excess Difluoromethylating Reagent: Using a large excess of the difluoromethylating agent can lead to the substitution of the second chlorine atom.
-
High Reaction Temperature or Prolonged Reaction Time: More forcing conditions can promote the second substitution reaction.
Troubleshooting Steps & Solutions:
-
Stoichiometry Control:
-
Carefully control the stoichiometry of the difluoromethylating reagent. A slight excess (e.g., 1.1-1.3 equivalents) is often sufficient for complete conversion of the starting material without significant formation of the bis-substituted product.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, GC-MS). Quench the reaction once the desired level of conversion is reached to minimize the formation of the bis-substituted byproduct.
-
-
Temperature Management:
-
Maintain the reaction temperature at the lower end of the optimal range to favor monosubstitution.
-
Q3: Difficulties in Product Purification and Isolation
Possible Causes:
-
Similar Polarity of Product and Byproducts: The desired product, the bis-substituted byproduct, and any remaining starting material may have similar polarities, making chromatographic separation challenging on a large scale.
-
Formation of Emulsions During Work-up: The use of polar aprotic solvents can sometimes lead to the formation of stable emulsions during aqueous work-up, complicating the extraction process.
-
Product Crystallization Issues: The product may be an oil or a low-melting solid, making isolation by crystallization difficult.
Troubleshooting Steps & Solutions:
-
Work-up Procedure:
-
Quenching: Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. To break emulsions, consider adding brine or performing a filtration through a pad of celite.
-
-
Purification Strategy:
-
Crystallization: If the product is a solid, crystallization is the preferred method for purification on a large scale. Conduct a solubility screen to identify a suitable solvent system. Consider anti-solvent crystallization for improved yield and purity.
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method.
-
Chromatography: While challenging on a very large scale, flash column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) can be used for purification.
-
Q4: Runaway Reaction or Poor Thermal Control
Possible Causes:
-
Exothermic Nature of the Reaction: The generation of the difluoromethyl anion and the subsequent nucleophilic aromatic substitution can be highly exothermic.
-
Inadequate Heat Removal: Insufficient cooling capacity of the reactor can lead to a rapid increase in temperature.
Troubleshooting Steps & Solutions:
-
Calorimetry Studies:
-
Before scaling up, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing a safe and controllable process.
-
-
Controlled Addition:
-
Add the difluoromethylating reagent or the activating agent in a controlled manner (semi-batch addition) to manage the rate of heat generation.
-
-
Reactor Design:
-
Use a reactor with a high surface area to volume ratio and an efficient cooling system.
-
-
Emergency Quenching Plan:
-
Have a well-defined emergency quenching procedure in place in case of a thermal runaway.
-
Frequently Asked Questions (FAQs)
Q: What is the most likely starting material for the industrial synthesis of this compound?
A: The most common and cost-effective starting material is 3,6-dichloropyridazine. It is commercially available and allows for the selective monosubstitution of one of the chlorine atoms.[3][4]
Q: Which difluoromethylating agent is recommended for scale-up, and why?
A: For scale-up, (Difluoromethyl)trimethylsilane (TMSCF₂H) is often preferred. It is a liquid that is easier to handle than gaseous reagents and is generally more stable and less hazardous than some other difluoromethylating agents. Its activation with a fluoride source provides a controlled generation of the nucleophile.[1][2][5]
Q: What are the key safety considerations for this synthesis?
A: The primary safety concerns are the exothermic nature of the reaction, the potential for pressure build-up if gaseous byproducts are formed, and the handling of fluorinated compounds and polar aprotic solvents. It is essential to have robust temperature control, pressure relief systems, and appropriate personal protective equipment (PPE). A thorough process safety review should be conducted before any scale-up.
Q: How can I monitor the progress of the reaction?
A: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods for monitoring the reaction. These techniques allow for the quantification of the starting material, product, and key byproducts, enabling you to determine the optimal reaction time.
Q: What are the expected byproducts in this reaction?
A: The main expected byproduct is 3,6-bis(difluoromethyl)pyridazine. Other potential impurities could include unreacted 3,6-dichloropyridazine and products arising from the decomposition of the difluoromethylating reagent or the solvent.
Experimental Protocol: Synthesis of this compound
This protocol provides a general guideline for the synthesis. It is crucial to perform a thorough risk assessment and optimize the conditions for your specific equipment and scale.
Materials and Equipment:
-
3,6-Dichloropyridazine
-
(Difluoromethyl)trimethylsilane (TMSCF₂H)
-
Cesium Fluoride (CsF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Addition funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reactor Setup: Set up the jacketed reactor under an inert atmosphere.
-
Charge Reagents: Charge the reactor with 3,6-dichloropyridazine (1.0 eq) and anhydrous DMF.
-
Add Activator: Add cesium fluoride (1.5 eq) to the stirred solution.
-
Controlled Addition of TMSCF₂H: Slowly add (Difluoromethyl)trimethylsilane (1.2 eq) to the reaction mixture via an addition funnel, while maintaining the internal temperature between 25-35 °C. The addition rate should be controlled to manage the exotherm.
-
Reaction: Stir the reaction mixture at the set temperature and monitor its progress by HPLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly quench it with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography.
| Parameter | Typical Range | Notes |
| Temperature | 20-60 °C | Monitor and control the exotherm carefully. |
| Reaction Time | 2-12 hours | Monitor by HPLC/GC-MS to determine completion. |
| Equivalents of TMSCF₂H | 1.1 - 1.3 | A slight excess is generally sufficient. |
| Equivalents of CsF | 1.2 - 2.0 | Can influence reaction rate. |
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformation in the synthesis of this compound.
References
- Sanford, M. S., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF₂H. The Journal of Organic Chemistry, 84(6), 3735-3740.
- Chauvet, A., et al. (1992). Characterization of polymorphs and solvates of 3-amino-1-(m-trifluoromethylphenyl)-6-methyl-1H-pyridazin-4-one. Journal of Pharmaceutical Sciences, 81(8), 836-841.
- Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(2), o532.
- Ather, A. A., et al. (2011). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.
- Hu, J., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(40), 16010-16013.
- Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. (CN104844523A).
- Ather, A. A., et al. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2874.
- Google Patents. (1982). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (EP0047164B1).
- Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7088.
- Pfizer Inc. (2021). Development of difluoromethylation methodologies for large-scale processes. Morressier.
- Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine. (CN104447569A).
- Google Patents. (2021). Preparation method of 3, 6-dichloropyridazine. (CN112645883A).
- Justia Patents. (2023). Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof.
- Chen, J., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.
- Ledovskaya, M. S., et al. (2024). Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. Russian Journal of General Chemistry, 94(11), 2833-2840.
- Browne, D. L., et al. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Organic & Biomolecular Chemistry, 14(24), 5564-5567.
- Prakash, G. K. S., et al. (2023). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. The Journal of Organic Chemistry, 88(17), 12285-12293.
- Sanford, M. S., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735-3740.
- ChemRxiv. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.
-
Rlavie. (n.d.). CAS 258506-68-2|3-Chloro-6-Trifluoromethyl-Pyridazine. Retrieved from [Link]
-
Synthonix. (n.d.). This compound. Retrieved from [Link]
- Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932.
- Volyniuk, D., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 27(19), 6543.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Szafraniec-Gorol, G., et al. (2023). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. International Journal of Molecular Sciences, 24(13), 10841.
- Zhang, C., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega, 6(29), 18591-18597.
- Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.
- Ma, J., & Cahard, D. (2018). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 5(12), 1944-1956.
- Li, G., et al. (2022). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega, 7(33), 28956-28964.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Stanovnik, B., & Tišler, M. (1972). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1205-1207.
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- 1. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Reactivity of 3-Chloro-6-(difluoromethyl)pyridazine in Coupling Reactions
Answering the user request to create a technical support center for troubleshooting the low reactivity of 3-Chloro-6-(difluoromethyl)pyridazine in coupling reactions.
Welcome to the dedicated technical support guide for navigating the challenges associated with this compound in cross-coupling reactions. This resource is designed for researchers, chemists, and drug development professionals who are encountering difficulties with this specific substrate. We will explore the underlying reasons for its low reactivity and provide actionable, field-proven troubleshooting strategies to ensure the success of your synthetic campaigns.
The inherent electronic properties of the pyridazine ring, compounded by the strong electron-withdrawing nature of the difluoromethyl group, render the C-Cl bond at the 3-position particularly challenging for oxidative addition—the crucial first step in many cross-coupling catalytic cycles. This guide will provide a systematic approach to overcoming this hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
This is a common issue stemming from the electron-deficient nature of the heteroaryl chloride. The electron density is pulled away from the carbon-chlorine bond, making it less susceptible to oxidative addition by the palladium(0) catalyst. Standard Suzuki conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often insufficient.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of ligand is critical. Electron-rich, bulky phosphine ligands are often required to enhance the electron density on the palladium center, thereby promoting oxidative addition.
-
Base Selection: A stronger base may be necessary to facilitate the transmetalation step with the boronic acid/ester.
-
Solvent and Temperature: Aprotic polar solvents are generally preferred, and higher temperatures may be required to overcome the activation energy barrier.
Troubleshooting Guide: A Deeper Dive
Issue 1: No reaction or trace conversion in Suzuki-Miyaura Coupling
The primary suspect is the failure of the initial oxidative addition step. The palladium catalyst is not inserting into the C-Cl bond.
Root Cause Analysis & Solutions:
The combination of the electron-deficient pyridazine ring and the powerful -I, -M effects of the CF₂H group deactivates the C-Cl bond towards Pd(0) insertion.
Workflow: Optimizing the Suzuki-Miyaura Reaction
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocol for Enhanced Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Proceed with standard aqueous workup and purification.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand | Pre-catalysts are more stable and form the active Pd(0) in situ. |
| Ligand | SPhos, XPhos, RuPhos | These electron-rich, bulky ligands stabilize the Pd(0) center and promote oxidative addition. |
| Base | K₃PO₄, Cs₂CO₃ | Stronger bases are often necessary for electron-deficient systems to facilitate transmetalation without degrading the boronic acid. |
| Solvent | 1,4-Dioxane, Toluene, or a Toluene/Water mixture | Aprotic or minimally protic solvents prevent protodeboronation of the boronic acid. |
| Temperature | 80-120 °C | Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition. |
Issue 2: Low yields in Buchwald-Hartwig Amination
Similar to Suzuki coupling, the C-N bond formation is hindered by the initial oxidative addition step. Additionally, the amine nucleophile can potentially act as a ligand for the palladium center, leading to catalyst inhibition.
Root Cause Analysis & Solutions:
The challenge is twofold: activating the C-Cl bond and preventing catalyst inhibition by the amine. The choice of ligand and base is paramount.
Workflow: Optimizing Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ or a G3/G4 Palladacycle Precatalyst | Palladacycles are highly active and air-stable, ensuring efficient generation of the active catalyst. |
| Ligand | BrettPhos, RuPhos, or specific Josiphos-type ligands | These ligands are designed to accelerate both oxidative addition and reductive elimination, the rate-limiting steps for many challenging substrates. |
| Base | LHMDS, KHMDS, NaOtBu | Strong, non-nucleophilic bases are essential for deprotonating the amine without interfering with the catalyst. |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, aprotic solvents are required to prevent quenching of the strong base and other side reactions. |
| Temperature | 90-130 °C | Elevated temperatures are generally necessary to drive the reaction to completion. |
Issue 3: Difficulties with Sonogashira Coupling
Sonogashira coupling of electron-deficient heteroaryl chlorides can be plagued by slow reaction rates and competitive side reactions, such as Glaser coupling of the terminal alkyne.
Root Cause Analysis & Solutions:
A highly active palladium catalyst is needed to outcompete the rate of Glaser coupling. The choice of copper co-catalyst (or its exclusion) and the base are also critical factors.
Detailed Protocol for Copper-Free Sonogashira Coupling:
For sensitive substrates, a copper-free protocol can prevent homocoupling of the alkyne.
-
To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and a suitable base like Cs₂CO₃ or K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos).
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent such as DMF or Dioxane.
-
Heat to 80-100 °C and monitor the reaction.
Table 3: Recommended Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | These are standard, reliable catalysts for Sonogashira reactions. For very challenging substrates, a more active ligand system may be required. |
| Copper Source | CuI (1-5 mol%) | The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. |
| Base | A bulky amine base (e.g., Diisopropylethylamine - DIPEA) or an inorganic base (Cs₂CO₃) | The amine base deprotonates the alkyne and neutralizes the HCl generated during the reaction. |
| Solvent | DMF, Dioxane, or Acetonitrile | Polar aprotic solvents are generally effective. |
| Additives | Consider a copper-free protocol if Glaser coupling is a significant issue. | This simplifies the reaction and can lead to cleaner product formation. |
References
-
Title: A General System for Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Biaryl Phosphine-Based Palladacycle Precatalysts: A Reliable and General Solution for Suzuki-Miyaura Couplings Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Sonogashira Coupling Reaction: A Powerful Tool in Organic Synthesis Source: Chemical Reviews URL: [Link]
Validation & Comparative
A Comparative Guide to 1H NMR Analysis of 3-Chloro-6-(difluoromethyl)pyridazine and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-(difluoromethyl)pyridazine is a key building block in medicinal chemistry, valued for its role in the synthesis of a diverse range of biologically active compounds. The distinct electronic properties of the pyridazine ring, coupled with the influence of the chloro and difluoromethyl substituents, make it a versatile scaffold for drug discovery. Understanding the transformation of this starting material through various chemical reactions is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound and its derivatives, offering a comparative study of its reaction products. This document is intended to serve as a practical resource for researchers, aiding in the identification and characterization of novel compounds.
1H NMR Spectral Analysis of the Starting Material: this compound
The 1H NMR spectrum of this compound serves as a fundamental reference point for tracking chemical transformations. The pyridazine ring protons and the difluoromethyl proton exhibit characteristic chemical shifts and coupling patterns that are sensitive to changes in the molecule's electronic environment.
Key Spectral Features:
-
Pyridazine Protons: The two protons on the pyridazine ring typically appear as doublets in the aromatic region of the spectrum. Their specific chemical shifts are influenced by the electron-withdrawing nature of the chlorine and difluoromethyl groups.
-
Difluoromethyl Proton: The proton of the -CHF2 group presents as a triplet due to coupling with the two adjacent fluorine atoms. This triplet is a hallmark signature of the difluoromethyl moiety.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridazine H | 7.8 - 8.2 | Doublet | 8.0 - 9.0 |
| Pyridazine H | 7.6 - 8.0 | Doublet | 8.0 - 9.0 |
| -CHF2 | 6.8 - 7.2 | Triplet | ~55 |
Note: Specific chemical shifts can vary depending on the solvent and concentration.
Comparative Analysis of Reaction Products: Nucleophilic Aromatic Substitution
A primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a variety of nucleophiles.[1][2] This reaction is a powerful tool for introducing diverse functional groups onto the pyridazine core, leading to new chemical entities with potentially altered biological activities.
Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for the nucleophilic aromatic substitution of this compound.
Case Study 1: Reaction with an Amine (e.g., Morpholine)
The reaction with a secondary amine like morpholine is a common strategy to introduce a nitrogen-containing heterocycle.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMSO), add morpholine (1.2 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 4-(6-(difluoromethyl)pyridazin-3-yl)morpholine.
Comparative ¹H NMR Data:
| Compound | Pyridazine H4 (δ, ppm) | Pyridazine H5 (δ, ppm) | -CHF2 (δ, ppm) | Morpholine Protons (δ, ppm) |
| Starting Material | 7.95 (d, J=8.8 Hz) | 7.75 (d, J=8.8 Hz) | 7.01 (t, J=54.5 Hz) | - |
| Amine Product | 7.65 (d, J=9.2 Hz) | 7.15 (d, J=9.2 Hz) | 6.95 (t, J=54.8 Hz) | 3.80 (t), 3.60 (t) |
Analysis of Spectral Changes:
The substitution of the chlorine atom with the morpholine moiety induces significant upfield shifts in the pyridazine proton signals. This is attributed to the electron-donating nature of the nitrogen atom of morpholine, which increases the electron density on the pyridazine ring. The chemical shift and coupling constant of the difluoromethyl proton remain relatively unchanged, indicating that the substitution at the C3 position has a minimal electronic effect on the C6 substituent.
Case Study 2: Reaction with an Alcohol (e.g., Methanol)
The introduction of an alkoxy group can be achieved through reaction with an alcohol in the presence of a strong base.
Experimental Protocol:
-
Prepare a solution of sodium methoxide by dissolving sodium metal (1.5 eq) in anhydrous methanol.
-
Add this compound (1.0 eq) to the sodium methoxide solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully neutralize the reaction with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 3-(difluoromethyl)-6-methoxypyridazine.
Comparative ¹H NMR Data:
| Compound | Pyridazine H4 (δ, ppm) | Pyridazine H5 (δ, ppm) | -CHF2 (δ, ppm) | -OCH3 (δ, ppm) |
| Starting Material | 7.95 (d, J=8.8 Hz) | 7.75 (d, J=8.8 Hz) | 7.01 (t, J=54.5 Hz) | - |
| Alcohol Product | 7.70 (d, J=9.0 Hz) | 7.20 (d, J=9.0 Hz) | 6.98 (t, J=54.6 Hz) | 4.05 (s) |
Analysis of Spectral Changes:
Similar to the amine substitution, the introduction of the methoxy group results in an upfield shift of the pyridazine protons, with the proton ortho to the substitution site (H5) showing a more pronounced shift. The appearance of a new singlet at approximately 4.05 ppm is characteristic of the methoxy protons.
Structural Elucidation Logic
Caption: Logical flow for interpreting ¹H NMR spectral changes upon nucleophilic substitution.
Conclusion
1H NMR spectroscopy is an indispensable tool for the analysis of reactions involving this compound. The characteristic signals of the pyridazine and difluoromethyl protons provide a clear and sensitive probe for monitoring the progress of reactions and for the structural elucidation of the resulting products. By comparing the spectra of the starting material and its derivatives, researchers can confidently confirm the occurrence of nucleophilic aromatic substitution and characterize the newly formed compounds. The predictable upfield shifts of the pyridazine protons upon substitution with electron-donating nucleophiles serve as a reliable diagnostic indicator. This guide provides a foundational understanding and practical data to aid scientists in their synthetic endeavors with this important heterocyclic building block.
References
-
Magnetic Resonance Online. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]
-
Taylor & Francis Online. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. [Link]
-
MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
Sources
A Comparative Guide to the Reactivity of 3-Chloro-6-(difluoromethyl)pyridazine and 3,6-dichloropyridazine
Introduction: The Central Role of Pyridazines in Modern Chemistry
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridazine scaffold, a 1,2-diazine ring, is a privileged structure found in numerous biologically active compounds and functional materials.[1][2] Its unique electronic properties, characterized by an electron-deficient ring system, make it a versatile building block for creating complex molecular architectures.[3][4][5] Two key intermediates that offer access to this chemical space are 3,6-dichloropyridazine and the more recently explored 3-Chloro-6-(difluoromethyl)pyridazine.
This guide provides an in-depth, objective comparison of the chemical reactivity of these two essential building blocks. We will delve into the fundamental electronic differences that govern their behavior in common synthetic transformations, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, understanding these nuances is critical for designing efficient and predictable synthetic routes to novel molecules.
Pillar 1: Unpacking the Electronic and Steric Landscape
The reactivity of an aromatic or heteroaromatic ring is fundamentally dictated by the electronic nature of its constituent atoms and the substituents it bears. The pyridazine ring itself is inherently electron-poor due to the presence of two adjacent, electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack.[6][7] The substituents at the C3 and C6 positions further modulate this reactivity.
-
3,6-Dichloropyridazine: This is a symmetrical molecule where both chlorine atoms are electronically equivalent. A chlorine atom exerts a dual electronic effect: it is strongly electron-withdrawing through induction (-I effect) but can donate electron density through resonance (+M effect) via its lone pairs. For heteroaromatic systems primed for nucleophilic substitution, the inductive withdrawal is the dominant effect, activating the C-Cl bond towards displacement.[8]
-
This compound: This molecule introduces a powerful modulator of reactivity: the difluoromethyl (-CF2H) group. The two highly electronegative fluorine atoms make the -CF2H group a potent electron-withdrawing group, primarily through a strong -I effect.[9][10] Studies quantifying the electronic properties of fluorinated groups have shown that the overall electron-withdrawing effect of -CF2H is significantly greater than that of a single chlorine atom.[9] This pronounced electron withdrawal drastically lowers the electron density of the pyridazine ring, rendering it significantly more electrophilic than its dichlorinated counterpart.
The primary consequence of this electronic disparity is the heightened activation of the C3-Cl bond in this compound towards nucleophilic attack. The powerful pull of the -CF2H group at the C6 position makes the C3 carbon exceptionally electron-poor and thus a prime target for nucleophiles.
Caption: Inductive effects on the pyridazine ring.
Pillar 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (S_N_Ar)
Nucleophilic aromatic substitution (S_N_Ar) is the cornerstone reaction for functionalizing these pyridazine building blocks.[6] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction rate. Electron-withdrawing groups are crucial as they stabilize this intermediate, thereby facilitating the reaction.[7]
Analysis of Reactivity
-
3,6-Dichloropyridazine: As a staple reagent, it readily undergoes S_N_Ar with a wide array of nucleophiles, including amines, alcohols, and thiols.[1][11][12][13] Due to the molecule's symmetry, monosubstitution occurs at either the C3 or C6 position, yielding a single product. Achieving selective monosubstitution without the formation of disubstituted byproducts often requires careful control of stoichiometry and reaction conditions.
-
This compound: The intense electron-withdrawing nature of the -CF2H group at C6 provides profound stabilization for the Meisenheimer complex formed upon nucleophilic attack at C3. This leads to a dramatic increase in the reactivity of the C3-Cl bond compared to the C-Cl bonds in 3,6-dichloropyridazine. Consequently, reactions can often be performed under significantly milder conditions (e.g., lower temperatures, shorter reaction times) and may proceed with nucleophiles that are sluggish to react with the dichlorinated analog.
Caption: S_N_Ar mechanism and stabilization effects.
Experimental Data Summary
The following table summarizes typical experimental outcomes for the amination of both substrates with morpholine, a common secondary amine nucleophile. The data is a representative synthesis based on established procedures.
| Feature | 3,6-Dichloropyridazine | This compound |
| Substrate | 1.0 eq | 1.0 eq |
| Nucleophile | Morpholine (1.1 eq) | Morpholine (1.1 eq) |
| Base | K₂CO₃ (2.0 eq) | K₂CO₃ (2.0 eq) |
| Solvent | DMSO | DMSO |
| Temperature | 80-100 °C | Room Temperature (25 °C) |
| Reaction Time | 6-12 hours | 1-3 hours |
| Typical Yield | 85-95% | >95% |
Experimental Protocol: Comparative Amination with Morpholine
This protocol provides a self-validating system to directly compare the reactivity of the two substrates under standardized conditions.
Objective: To synthesize the monosubstituted morpholine adduct of each pyridazine and compare the required reaction conditions.
Materials:
-
3,6-Dichloropyridazine
-
This compound
-
Morpholine
-
Potassium Carbonate (anhydrous)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR tubes, solvents (CDCl₃ or DMSO-d₆)
Procedure:
-
Reaction Setup: Prepare two separate round-bottom flasks equipped with magnetic stir bars.
-
Flask A: Add 3,6-dichloropyridazine (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMSO (5 mL).
-
Flask B: Add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMSO (5 mL).
-
-
Nucleophile Addition: To each flask, add morpholine (1.1 mmol) dropwise while stirring at room temperature.
-
Reaction and Monitoring:
-
Flask B: Continue stirring at room temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Flask A: After initial stirring at room temperature for 1 hour (to serve as a control), heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 6-12 hours.
-
-
Workup (Identical for both reactions upon completion):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Analysis: Purify the crude product by flash column chromatography if necessary. Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and assess purity.
Expected Outcome: This experiment will authoritatively demonstrate that this compound reacts significantly faster and under much milder conditions than 3,6-dichloropyridazine, a direct consequence of the electronic activation by the -CF2H group.
Pillar 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for forming carbon-carbon bonds.[14][15] The key step in these reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.
Analysis of Reactivity
-
3,6-Dichloropyridazine: This substrate is widely used in Suzuki and other cross-coupling reactions. Both chlorine atoms are reactive, allowing for either mono- or di-functionalization.[14] Selective mono-coupling can be achieved by controlling stoichiometry, though mixtures can sometimes form.
-
This compound: The electron-deficient nature of the pyridazine ring, further enhanced by both the -Cl and -CF2H groups, facilitates the oxidative addition step. This heightened reactivity can translate into lower catalyst loadings, milder reaction conditions, and faster reaction times compared to less activated chloro-heteroaromatics. The C-Cl bond is the site of coupling.
Sources
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- 4. Exploring the Role of 3,6-Dichloropyridazine in Pharmaceutical Intermediates-ZCPC [en.zcpc.net]
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- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Structural Landscape of Pyridazine Derivatives: A Comparative Guide to the X-ray Crystal Structure of 3-Chloro-6-(difluoromethyl)pyridazine Analogues
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry, pyridazine derivatives stand out as a versatile scaffold, underpinning a wide array of biologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, unveiled through X-ray crystallography, is paramount to understanding their structure-activity relationships (SAR) and rationally designing next-generation therapeutics. This guide delves into the structural intricacies of pyridazine derivatives, offering a comparative analysis of known crystal structures to infer and understand the structural properties of 3-Chloro-6-(difluoromethyl)pyridazine, a compound of growing interest. While a specific crystal structure for this exact derivative is not publicly available, a detailed examination of closely related analogues provides invaluable insights into its likely conformation, intermolecular interactions, and the influence of the difluoromethyl group.
The Pyridazine Core: A Privileged Scaffold in Drug Discovery
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive component in drug design.[4] Its dipole moment and hydrogen bonding capabilities significantly influence molecular recognition at biological targets.[4] The introduction of various substituents onto the pyridazine core allows for the fine-tuning of its electronic and steric properties, thereby modulating its pharmacological profile. The 3-chloro substitution is a common feature, often serving as a reactive handle for further chemical modification, while the nature of the substituent at the 6-position plays a crucial role in defining the molecule's overall shape and interactions.
Comparative Analysis of 3-Chloro-6-Substituted Pyridazine Crystal Structures
To construct a probable structural model for this compound, we will comparatively analyze the X-ray crystal structures of several closely related derivatives. The key focus will be on the planarity of the pyridazine ring, the orientation of the substituent at the 6-position, and the nature of the intermolecular forces that govern the crystal packing.
Case Study 1: 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine
The crystal structure of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine reveals a nearly planar molecule, with a dihedral angle of just 2.82(5)° between the pyridazine and pyrazole rings.[5] This planarity facilitates the formation of intermolecular C—H···N hydrogen bonds, leading to the assembly of polymeric chains in the crystal lattice.[5] This observation underscores the importance of even weak hydrogen bonds in dictating the solid-state architecture.
Case Study 2: 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
In this derivative, the pyridazine and dimethyl-pyrazole rings are also nearly coplanar, with a dihedral angle of 6.40(9)°.[6] The crystal packing is stabilized by π–π stacking interactions between the centroids of adjacent pyridazine rings, with a separation distance of 3.5904(10) Å.[6] This highlights the contribution of aromatic interactions to the overall stability of the crystal structure.
Case Study 3: 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine
Unlike the previous examples, the substituent at the 6-position in this molecule is not aromatic. The 3-chloro-6-hydrazinylpyridazine unit is planar, but the propan-2-ylidene group is oriented at a dihedral angle of 4.66(27)° with respect to it.[7] The crystal structure is characterized by N—H···N hydrogen bonds that link the molecules into non-planar dimers.[7]
Predicting the Structure of this compound
Based on the analysis of these analogues, we can predict several key structural features for this compound:
-
Pyridazine Ring Planarity: The pyridazine ring itself is expected to be planar, a consistent feature across all examined structures.
-
Conformation of the Difluoromethyl Group: The C-C bond connecting the difluoromethyl group to the pyridazine ring will allow for rotational freedom. The preferred conformation will likely be a balance between minimizing steric hindrance with the adjacent nitrogen atom and optimizing any potential intramolecular interactions.
-
Intermolecular Interactions: The presence of the electronegative fluorine atoms in the difluoromethyl group introduces the possibility of C—H···F hydrogen bonds, in addition to potential C—H···N and π–π stacking interactions involving the pyridazine ring. The interplay of these forces will determine the final crystal packing arrangement.
Experimental Data Comparison
To provide a clear comparison of the crystallographic data of the analyzed derivatives, the following table summarizes their key parameters.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Triclinic | P-1 | 5.684(3) | 6.526(3) | 11.130(6) | 77.64(2) | 400.2(4) | [5] |
| 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | Monoclinic | P2₁/c | 11.2773(3) | 8.4181(2) | 11.3501(3) | 116.529(1) | 964.05(4) | [6] |
| 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine | Monoclinic | C2/c | 20.6635(19) | 7.8202(6) | 11.3266(8) | 94.140(3) | 1825.5(3) | [7] |
| 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | Monoclinic | P2₁/c | 9.461(6) | 6.557(4) | 24.123(16) | 99.890(9) | 1474.1(16) | [8] |
Experimental Protocols
Representative Crystallization Methodology
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step in structure determination. A general protocol for the crystallization of pyridazine derivatives is outlined below. The specific conditions, such as solvent and temperature, often require empirical optimization.
Step-by-Step Protocol:
-
Dissolution: Dissolve the purified 3-Chloro-6-substituted pyridazine derivative in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) at a slightly elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: Alternatively, place the solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.
-
Cooling: For compounds with sufficient solubility at higher temperatures, slow cooling of a saturated solution can induce crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them on a goniometer head for X-ray diffraction analysis.
Logical Workflow for Structural Analysis
The process from compound synthesis to final structural elucidation follows a logical and rigorous workflow.
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A Senior Application Scientist's Guide to LC-MS Analysis for Purity Assessment of Synthesized Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel pyridazine compounds, a class of nitrogen-containing heterocycles prevalent in many therapeutic agents, rigorous purity assessment is paramount.[1] This guide provides an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity determination of these vital compounds.
The Criticality of Purity in Drug Development
The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a drug product. Impurities can arise from various sources during the synthesis of pyridazine derivatives, including starting materials, intermediates, by-products, and degradation products.[2] Therefore, a robust analytical methodology is required to detect, identify, and quantify these impurities to ensure the final product meets stringent regulatory standards.
The Power of LC-MS in Purity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and versatility.[3][4] The technique couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a comprehensive profile of a sample's components.[5][6]
Why LC-MS is a Preferred Method:
-
High Sensitivity and Selectivity: LC-MS can detect and quantify impurities at very low levels, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range.[7] Its selectivity allows for the differentiation of compounds with the same retention time but different mass-to-charge ratios (m/z).[3]
-
Molecular Weight Information: Mass spectrometry provides the molecular weight of the eluted compounds, which is crucial for identifying unknown impurities.[6]
-
Structural Elucidation: Through fragmentation techniques (MS/MS), structural information about impurities can be obtained, aiding in their identification.[8]
-
Broad Applicability: LC-MS can analyze a wide range of compounds, including those that are non-volatile or thermally labile, which may not be suitable for gas chromatography (GC).[9]
Experimental Workflow for LC-MS Purity Assessment
A meticulously planned experimental workflow is essential for achieving reliable and reproducible results.
Caption: A typical workflow for LC-MS purity analysis of pyridazine compounds.
Detailed Experimental Protocol
1. Sample Preparation:
-
Objective: To prepare a sample solution that is compatible with the LC-MS system and free of particulate matter.
-
Protocol:
-
Accurately weigh approximately 1 mg of the synthesized pyridazine compound.
-
Dissolve the sample in a high-purity solvent, such as acetonitrile or methanol, to a final concentration of 1 mg/mL.[10] The choice of solvent should ensure complete dissolution of the analyte and be compatible with the mobile phase.[10]
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[10]
-
2. LC-MS Method Development:
The development of a robust LC-MS method is critical for achieving optimal separation and detection of the target compound and its impurities. For nitrogen-containing heterocycles like pyridazines, a reversed-phase separation is often a good starting point.[11]
| Parameter | Recommended Condition | Rationale |
| LC System | Ultra-Performance Liquid Chromatography (UPLC) | UPLC systems utilize smaller particle size columns, providing higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[12][13] |
| Column | C18, 2.1 x 50 mm, 1.7 µm | A C18 column is a versatile reversed-phase column suitable for a wide range of small molecules. The specified dimensions and particle size are ideal for UPLC systems.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the ionization of analytes in the mass spectrometer and improves peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent used in reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 1 µL | A small injection volume is used to prevent column overloading. |
| Ionization Source | Electrospray Ionization (ESI) Positive Mode | ESI is a soft ionization technique suitable for polar molecules like pyridazines.[14][15] Positive mode is generally effective for nitrogen-containing compounds.[16] |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) | TOF and Q-TOF analyzers provide high mass accuracy, which is crucial for accurate impurity identification.[7] |
| Scan Range | m/z 100-1000 | A broad scan range to detect a wide array of potential impurities. |
3. Data Analysis and Purity Calculation:
-
The purity of the synthesized compound is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Orthogonal Analytical Techniques
While LC-MS is a powerful tool, relying on a single analytical technique is not sufficient for comprehensive purity assessment. Regulatory agencies often recommend the use of orthogonal methods, which are independent techniques that measure the same attribute using different principles, to ensure a complete and unbiased evaluation.[17][18][19]
| Analytical Technique | Principle of Separation/Detection | Strengths for Pyridazine Analysis | Limitations |
| LC-MS | Chromatographic separation based on polarity, followed by mass-to-charge ratio detection.[4][5] | High sensitivity and selectivity, provides molecular weight and structural information.[6] | Ionization efficiency can vary between compounds, potentially affecting quantitation. |
| Quantitative NMR (qNMR) | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.[20][21] | Provides absolute purity without the need for a reference standard of the analyte.[22][23] Highly accurate and precise.[23] | Lower sensitivity compared to LC-MS, requires a larger sample amount.[22] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass detection.[9] | Excellent for analyzing volatile impurities and residual solvents.[8] | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Chromatographic separation based on polarity, with detection based on the absorption of UV-Vis light.[8] | Robust and widely available, good for routine purity checks. | Co-eluting impurities with similar UV spectra may not be detected. Lower sensitivity and specificity compared to MS detection. |
The Synergy of LC-MS and qNMR
For a comprehensive and defensible purity assessment, the combination of LC-MS and quantitative Nuclear Magnetic Resonance (qNMR) is highly recommended. LC-MS provides a detailed profile of all detectable impurities, while qNMR offers an accurate and absolute measure of the main compound's purity.[24] This orthogonal approach provides a high degree of confidence in the final purity value.[25]
Caption: Combining LC-MS and qNMR for a comprehensive purity assessment.
Conclusion
The purity assessment of synthesized pyridazine compounds is a critical step in drug development that demands a rigorous and multi-faceted analytical approach. LC-MS stands out as a primary technique due to its high sensitivity, selectivity, and ability to provide structural information about impurities. However, for a truly comprehensive and trustworthy evaluation, it is essential to employ orthogonal methods. The combination of LC-MS for impurity profiling and qNMR for absolute purity determination provides a robust and scientifically sound strategy, ensuring the quality and safety of these important pharmaceutical compounds.
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qNMR: A powerful tool for purity determination. RSSL. [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health. [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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A Comparative Guide for Drug Design: Trifluoromethyl vs. Difluoromethyl Pyridazines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. The pyridazine core, a π-deficient diazine, is a privileged scaffold found in numerous bioactive agents, prized for its ability to engage in hydrogen bonding and modulate physicochemical properties.[1][2] When functionalizing such scaffolds, the choice between a trifluoromethyl (-CF₃) and a difluoromethyl (-CHF₂) group as a bioisosteric replacement for other functionalities is a critical decision point for drug designers.[3][4][5]
This guide provides an in-depth comparative analysis of trifluoromethyl- and difluoromethyl-substituted pyridazines. While direct head-to-head data on the pyridazine scaffold itself is sparse in publicly accessible literature, we will synthesize established principles of fluorine chemistry, draw logical inferences from studies on related heterocyclic systems, and provide the experimental frameworks necessary for researchers to conduct these pivotal comparisons. Our focus will be on the practical implications for drug design, addressing physicochemical properties, metabolic stability, and biological activity, with a particular focus on kinase inhibition, a common target for pyridazine-based therapeutics.[6][7]
The Physicochemical Dichotomy: -CF₃ vs. -CHF₂ on the Pyridazine Core
The introduction of a trifluoromethyl or difluoromethyl group onto a pyridazine ring fundamentally alters its electronic and physical nature. These changes, though subtle, have significant downstream consequences for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP) and Membrane Permeability
A compound's lipophilicity, often measured as the logarithm of its partition coefficient between octanol and water (LogP), is a crucial determinant of its ability to cross cellular membranes.
-
Trifluoromethyl (-CF₃) Group: The -CF₃ group is strongly electron-withdrawing and significantly increases lipophilicity (Hansch π value of +0.88).[8][9] This is attributed to the hydrophobic surface of the three fluorine atoms, which effectively "shields" the carbon atom.[10] For a pyridazine scaffold, adding a -CF₃ group is expected to substantially increase its LogP, which can enhance membrane permeability and improve cell-based potency.[8]
-
Difluoromethyl (-CHF₂) Group: The -CHF₂ group also increases lipophilicity, but to a lesser extent than the -CF₃ group. Critically, the C-H bond in the -CHF₂ group is polarized by the two adjacent fluorine atoms, rendering it a weak hydrogen bond donor. This unique characteristic can lead to nuanced effects on lipophilicity that are context-dependent. In some molecular environments, this hydrogen bond donating potential can slightly temper the increase in lipophilicity compared to a -CF₃ group, potentially offering a better balance between lipophilicity and aqueous solubility.
Table 1: Predicted Physicochemical Properties of Substituted Pyridazines
| Property | Pyridazine | 3-Trifluoromethyl-pyridazine (Predicted) | 3-Difluoromethyl-pyridazine (Predicted) | Rationale |
| LogP | ~0.4 | Higher | Moderately Higher | -CF₃ group is more lipophilic than -CHF₂. |
| pKa (of conjugate acid) | ~2.3[2] | Lower | Lower | Strong electron-withdrawing nature of both groups reduces the basicity of the pyridazine nitrogens. The effect is more pronounced with -CF₃. |
| Metabolic Stability (t½) | Low | High | Moderate to High | The C-F bond is exceptionally strong, blocking oxidative metabolism. The C-H bond in -CHF₂ presents a potential, albeit more stable, metabolic soft spot compared to a methyl group. |
| Hydrogen Bond Donating Capacity | None | None | Weak | The polarized C-H bond in the -CHF₂ group can act as a hydrogen bond donor. |
Electronic Effects and pKa Modulation
The strong inductive electron-withdrawing effect of both fluoroalkyl groups has a profound impact on the pKa of the pyridazine ring.
-
-CF₃ Group: As a powerful electron-withdrawing group, the -CF₃ substituent significantly reduces the electron density of the pyridazine ring. This deactivation lowers the basicity of the ring nitrogens, thereby decreasing the pKa of the protonated pyridazine.[10] This can be advantageous in preventing off-target interactions with cationic channels or transporters and can influence the compound's overall solubility and absorption profile.
-
-CHF₂ Group: The -CHF₂ group is also strongly electron-withdrawing, but its effect is slightly attenuated compared to the -CF₃ group. Consequently, a difluoromethyl-pyridazine is expected to be more basic than its trifluoromethyl counterpart, though still significantly less basic than the unsubstituted parent pyridazine. This fine-tuning of pKa can be a valuable tool for optimizing drug-target interactions, particularly when a specific protonation state is required for binding.
Metabolic Stability: Blocking the "Soft Spot"
A primary motivation for incorporating fluorinated groups in drug design is to enhance metabolic stability.[8] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[8][9]
-
-CF₃ as a Metabolic Shield: Replacing a metabolically labile group (like a methyl group) with a -CF₃ group is a well-established strategy to block oxidative metabolism.[8][11] This "metabolic shield" can dramatically increase a drug's half-life, leading to improved bioavailability and a more favorable dosing regimen.[11]
-
-CHF₂: A More Nuanced Approach: The -CHF₂ group also confers significant metabolic stability. However, the presence of a C-H bond, while strengthened by the adjacent fluorines, still represents a potential site for oxidation. This can sometimes be a desirable trait, allowing for a degree of metabolic clearance to avoid drug accumulation, while still being significantly more stable than a methyl or methylene group. Studies on difluoromethyl ketones have shown that their metabolic stability can be influenced by the surrounding molecular structure.[12]
The following workflow outlines a standard protocol for comparing the metabolic stability of drug candidates.
Experimental Protocol 1: In Vitro Metabolic Stability Assay Using Rat Liver Microsomes (RLM)
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of each test compound (CF₃-pyridazine and CHF₂-pyridazine) and positive controls (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin) in DMSO.
-
Thaw cryopreserved rat liver microsomes (commercially available) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compounds to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Impact on Biological Activity: A Case Study in Kinase Inhibition
The pyridazine scaffold is a common feature in kinase inhibitors, often acting as a hinge-binding motif. The PI3K/mTOR signaling pathway, a central regulator of cell growth and proliferation, is a frequent target for such compounds.[4][5][13][14] The choice between a -CF₃ and -CHF₂ group can subtly alter the binding affinity and selectivity of a pyridazine-based inhibitor.
-
-CF₃: Lipophilicity-Driven Potency: The increased lipophilicity imparted by the -CF₃ group can enhance van der Waals interactions within the often-hydrophobic ATP-binding pocket of kinases, potentially leading to increased potency. The strong electron-withdrawing nature can also influence the geometry and strength of hydrogen bonds formed by the pyridazine nitrogens with the kinase hinge region.
-
-CHF₂: The Potential for Novel Interactions: The unique ability of the -CHF₂ group to act as a hydrogen bond donor introduces the possibility of forming an additional, stabilizing interaction with a hydrogen bond acceptor (e.g., a backbone carbonyl) in the active site. This could lead to a different binding mode or an increase in potency and/or selectivity that would not be achievable with a -CF₃ group.
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)\ne.g., EGFR, VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; AKT [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K [label="p70S6K"]; fourEBP1 [label="4E-BP1"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Translation [label="Protein Translation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Inhibitor [label="Pyridazine Inhibitor\n(CF3 or CHF2)", shape=invhouse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> AKT [label="Recruits"]; PDK1 -> AKT [label="Phosphorylates\n(Activates)"]; mTORC2 -> AKT [label="Phosphorylates\n(Full Activation)"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> fourEBP1 [label="Inhibits"]; S6K -> Translation; fourEBP1 -> Translation [label="Represses", style=dashed, arrowhead=tee]; Translation -> CellGrowth; AKT -> Survival [label="Promotes"];
// Inhibition Inhibitor -> PI3K [color="#EA4335", arrowhead=tee, style=bold, label=" Inhibition"]; Inhibitor -> mTORC1 [color="#34A853", arrowhead=tee, style=bold, label=" Inhibition"]; Inhibitor -> mTORC2 [color="#34A853", arrowhead=tee, style=bold, label=" Inhibition"]; } .dot Caption: The PI3K/Akt/mTOR signaling pathway, a key target for pyridazine-based kinase inhibitors.
Experimental Protocol 2: PI3Kα Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to determine the IC₅₀ (half-maximal inhibitory concentration) of the test compounds.
-
Compound Preparation:
-
Perform serial dilutions of the CF₃- and CHF₂-pyridazine compounds in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
-
Assay Setup (in a 384-well plate):
-
Add recombinant human PI3Kα enzyme to the assay buffer.
-
Add the test compounds from the dilution series.
-
Add the lipid substrate (e.g., PIP₂).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of product (ADP or phosphorylated substrate) formed. This is often done using a luminescence-based kit (e.g., Kinase-Glo®).
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Synthesis Strategies
The synthesis of trifluoromethyl and difluoromethyl pyridazines often requires specialized fluorinating reagents and strategies.
Synthesis of Trifluoromethyl-Pyridazines
A common route involves the condensation of a γ-(trifluoromethyl)diketone with hydrazine.[15] More recent methods include the annulation of pyridinium ylides with trifluoroacetyl diazoester, which offers a metal-free approach to highly functionalized 4-trifluoromethyl pyridazines.[13]
Synthesis of Difluoromethyl-Pyridazines
The introduction of the difluoromethyl group can be more challenging. Direct C-H difluoromethylation of a pre-formed pyridazine ring using radical-based methods is a modern approach. Alternatively, building the ring from a difluoromethyl-containing precursor, such as a difluoromethylated ketone or ester, is a viable strategy. The synthesis of building blocks like 3-Chloro-6-(difluoromethyl)pyridazine provides a useful starting point for further elaboration.
Conclusion and Future Perspectives
The choice between a trifluoromethyl and a difluoromethyl substituent on a pyridazine scaffold is a nuanced decision that requires careful consideration of the desired drug properties.
-
The -CF₃ group is a robust choice for maximizing lipophilicity and metabolic stability, often leading to potent compounds by leveraging hydrophobic interactions in the target's active site.
-
The -CHF₂ group offers a more subtle modulation of properties. It provides a significant boost in metabolic stability while having a lesser impact on lipophilicity and pKa. Crucially, its latent hydrogen-bond donating capability presents an opportunity for rational design of novel, specific interactions with the biological target that are unavailable to the -CF₃ group.
While this guide provides a framework based on established principles, the precise effects of these substitutions are context-dependent. There is a clear need for direct, empirical data on matched pairs of trifluoromethyl- and difluoromethyl-pyridazines to validate these predictions. The experimental protocols provided herein offer a roadmap for researchers to generate this critical data, enabling more informed and rational decisions in the design of next-generation pyridazine-based therapeutics.
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A Comparative Guide to the Synthetic Validation of Substituted 6-(Difluoromethyl)pyridazines
Introduction: The Rising Prominence of the 6-(Difluoromethyl)pyridazine Scaffold
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the strategic incorporation of fluorine continues to be a cornerstone of modern molecular design. The difluoromethyl (CHF₂) group, in particular, has garnered significant attention. It acts as a unique bioisostere for hydroxyl, thiol, or amine moieties, capable of engaging in hydrogen bonding while simultaneously enhancing metabolic stability and lipophilicity. When appended to a privileged heterocyclic core like pyridazine—a scaffold known for its diverse biological activities including anti-inflammatory and anticancer properties—the resulting 6-(difluoromethyl)pyridazine derivatives become highly valuable targets for drug discovery programs.[1][2]
This guide provides an in-depth, objective comparison of the primary synthetic strategies to access these crucial molecules. We will move beyond a simple listing of protocols to dissect the underlying logic, validate the experimental choices, and present a comparative analysis supported by experimental data. Our focus is to empower you, the practicing scientist, to make informed decisions when selecting or designing a synthetic route tailored to your specific research goals.
Strategic Overview: Two Divergent Paths to a Common Goal
The synthesis of substituted 6-(difluoromethyl)pyridazines can be broadly categorized into two distinct strategic approaches. The choice between them is often dictated by the availability of starting materials, desired substitution patterns, and the overall step economy of the sequence.
-
Strategy A: Synthesis via Ring Construction. This classical approach involves building the pyridazine ring from acyclic precursors, where one of the key building blocks already contains the difluoromethyl moiety.
-
Strategy B: Synthesis via Late-Stage C-H Difluoromethylation. This modern strategy begins with a pre-formed, substituted pyridazine ring and introduces the difluoromethyl group directly onto the carbon backbone in one of the final synthetic steps.
The logical workflow for selecting a synthetic strategy is outlined below.
Caption: Decision workflow for synthesizing 6-(difluoromethyl)pyridazines.
Strategy A: Synthesis via Ring Construction
This bottom-up approach is fundamentally reliant on the venerable Paal-Knorr synthesis or related cyclocondensation reactions. The core principle is the reaction of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives to form the pyridazine heterocycle.[3][4] To generate the target molecule, one of the carbonyl-flanking R-groups must be the difluoromethyl group.
Causality and Experimental Choices
The primary advantage of this strategy is its unambiguous control over regioselectivity. The position of the difluoromethyl group is pre-determined by the structure of the acyclic precursor. For instance, the condensation of a 1-aryl-4,4-difluoro-1,4-butanedione with hydrazine hydrate will unequivocally yield a 3-aryl-6-(difluoromethyl)pyridazine.
The main challenge, however, lies in the accessibility of the required difluoromethylated 1,4-dicarbonyl precursors. These are not always commercially available and may require multi-step syntheses, potentially lowering the overall efficiency of the route.
A representative workflow is depicted below.
Caption: General workflow for pyridazine synthesis via ring construction.
Experimental Protocol: Synthesis of 3-phenyl-6-(difluoromethyl)pyridazine
This protocol is a representative example based on established pyridazine synthesis methodologies.[4][5]
Step 1: Synthesis of 4,4-difluoro-1-phenyl-1,4-butanedione (Precursor)
-
This step is hypothetical and represents a plausible route to the necessary precursor.
-
To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in dry THF at -78 °C, add acetophenone (1.0 eq.) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add ethyl difluoroacetate (1.2 eq.) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
-
Purify the crude product via column chromatography to yield the target 1,4-dicarbonyl compound.
Step 2: Cyclocondensation to form 3-phenyl-6-(difluoromethyl)pyridazine
-
Dissolve the 4,4-difluoro-1-phenyl-1,4-butanedione (1.0 eq.) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it onto ice water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the crude product.
-
Recrystallize from ethanol/water to obtain pure 3-phenyl-6-(difluoromethyl)pyridazine.
Strategy B: Late-Stage C-H Difluoromethylation
This top-down approach has gained significant traction due to its step-economy and its applicability to the late-stage functionalization of complex molecules.[6][7][8] The strategy involves the direct replacement of a hydrogen atom on a pre-existing pyridazine ring with a difluoromethyl group. Radical difluoromethylation, often initiated by photoredox catalysis, is the most prevalent method.[9][10]
Causality and Experimental Choices
The success of this strategy hinges on the generation of the difluoromethyl radical (•CHF₂) and its subsequent addition to the electron-deficient pyridazine ring—a process analogous to the Minisci reaction. The regioselectivity is governed by the electronic properties of the pyridazine ring. For a typical 3-substituted pyridazine, the C6 position is often electronically favored for radical attack.
Common sources for the •CHF₂ radical include:
-
Difluoroacetic acid in the presence of an oxidant like potassium persulfate.
-
Difluoromethyl sulfones or sulfinates activated by a photocatalyst.[11]
-
Bis(difluoroacetyl) peroxide.[1]
This approach is exceptionally powerful for creating analogues of an existing pyridazine-containing compound, as it avoids the need to re-synthesize the entire molecule from scratch. However, challenges can include controlling regioselectivity if multiple C-H positions are activated, and the tolerance of other functional groups on the starting material to the radical conditions.
Caption: General workflow for late-stage C-H difluoromethylation.
Experimental Protocol: Synthesis of 3-chloro-6-(difluoromethyl)pyridazine
This protocol is adapted from modern photocatalytic C-H functionalization methodologies reported for other heterocycles.[9][11][12]
-
To an oven-dried vial, add 3-chloropyridazine (1.0 eq.), a difluoromethyl source such as difluoromethyl benzothiazolyl-sulfone (1.5 eq.), and a photocatalyst like fac-Ir(ppy)₃ (1-2 mol%).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous, degassed solvent (e.g., acetonitrile or DMF) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp (approx. 450 nm) for 12-24 hours.
-
Monitor the reaction progress by LC-MS or ¹⁹F NMR.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.[13]
Comparative Analysis: Ring Construction vs. Late-Stage Functionalization
The optimal synthetic route is highly dependent on the specific target and available resources. The following table provides a direct comparison of the two primary strategies to aid in this critical decision-making process.
| Feature | Strategy A: Ring Construction | Strategy B: Late-Stage C-H Difluoromethylation |
| Regioselectivity | Excellent: Unambiguously defined by the structure of the acyclic precursor. | Variable: Generally good for simple pyridazines but can be a challenge with complex substitution patterns, potentially leading to isomeric mixtures. |
| Step Economy | Potentially Lower: Often requires a separate, multi-step synthesis of the fluorinated precursor. | Excellent: Introduces the key functional group in a single step on an advanced intermediate. |
| Substrate Scope | Broad: Many different 1,4-dicarbonyls can be used, provided they are stable to the cyclization conditions. | Broad but Conditional: Highly dependent on the electronic nature of the pyridazine and the tolerance of existing functional groups to radical conditions. |
| Starting Materials | Challenge: CHF₂-containing 1,4-dicarbonyls are often not commercially available and require custom synthesis. | Advantage: Substituted pyridazines are generally more accessible. Numerous radical difluoromethylating agents are commercially available. |
| Ideal Application | De novo synthesis of a new pyridazine scaffold where the CHF₂ group is a foundational element. | Rapid generation of a library of analogues from a common pyridazine intermediate; late-stage modification of a complex, bioactive molecule. |
Conclusion and Future Outlook
Both ring construction and late-stage C-H functionalization represent viable and validated pathways to substituted 6-(difluoromethyl)pyridazines. The classical cyclocondensation approach offers unparalleled control of regiochemistry, making it a robust choice for de novo synthesis. In contrast, the modern late-stage difluoromethylation strategy provides exceptional step-economy and flexibility, aligning perfectly with the needs of medicinal chemistry programs focused on rapid structure-activity relationship (SAR) studies.
The continued development of novel and more efficient radical difluoromethylating reagents will likely further enhance the appeal of late-stage functionalization.[10][14] Concurrently, advances in synthetic methodologies to access complex fluorinated building blocks will ensure that ring construction remains a powerful and relevant strategy. The judicious selection between these two approaches, based on the comparative insights provided, will be crucial for the successful and efficient synthesis of the next generation of 6-(difluoromethyl)pyridazine-based therapeutics.
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Xu, Pengwei et al. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. IDEAS/RePEc. Available at: [Link]
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Xu, P. et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. Available at: [Link]
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Xu, P. et al. (2024). Synthetic applications and difunctionalizations a Late-stage difluoromethylation of drugs and drug derivatives. ResearchGate. Available at: [Link]
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Xu, P., Wang, Z., Guo, S.-M., & Studer, A. (2024). Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Synfacts. Available at: [Link]
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Li, W. et al. (2015). Late-stage diversification of biologically active pyridazinones via a direct C-H functionalization strategy. PubMed. Available at: [Link]
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Assessing the Metabolic Stability of Difluoromethylpyridazine-Containing Compounds: A Comparative Guide
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby derailing an otherwise promising therapeutic candidate. The strategic incorporation of specific chemical moieties to enhance metabolic stability is a cornerstone of medicinal chemistry. Among these, the difluoromethylpyridazine scaffold has emerged as a valuable motif.
This guide provides an in-depth technical comparison of the metabolic stability of difluoromethylpyridazine-containing compounds against relevant chemical alternatives. We will delve into the causality behind experimental choices for assessing metabolic stability, provide detailed, self-validating experimental protocols, and present comparative data to guide researchers, scientists, and drug development professionals in their pursuit of robust clinical candidates.
The Rationale for Fluorination in Drug Design: A Metabolic Perspective
The introduction of fluorine into drug candidates is a well-established strategy to modulate various physicochemical and pharmacokinetic properties.[1][2] Specifically, the difluoromethyl (CHF2) group, a bioisostere of a hydroxyl or thiol group, can significantly impact a molecule's metabolic fate. This is primarily attributed to the high bond strength of the carbon-fluorine bond, which is less susceptible to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[3] Furthermore, the electron-withdrawing nature of the difluoromethyl group can alter the electronic properties of an adjacent aromatic ring, like pyridazine, potentially rendering it less prone to oxidative metabolism.
Assessing Metabolic Stability: Key In Vitro Assays
To experimentally evaluate the metabolic stability of novel compounds, two primary in vitro assays are routinely employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide crucial data on a compound's intrinsic clearance, which is a measure of the inherent ability of the liver to metabolize a drug.[4][5]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, most notably the CYP enzymes.[4][6] This assay is a high-throughput and cost-effective method for the initial screening of compounds for their susceptibility to oxidative metabolism.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human or other species liver microsomes (e.g., from Xenotech)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure: [7]
-
Preparation of Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the test compound (final concentration, e.g., 1 µM) and liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[5][8] This assay provides a more comprehensive assessment of a compound's metabolic fate, as it can capture both oxidative and conjugative metabolic pathways.
Materials:
-
Cryopreserved human or other species hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile (ACN) containing an internal standard
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Hepatocyte Plating: Thaw and plate cryopreserved hepatocytes in 96-well plates according to the supplier's protocol. Allow cells to attach.
-
Compound Addition: Remove the plating medium and add fresh incubation medium containing the test compound (final concentration, e.g., 1 µM).
-
Incubation and Sampling: Incubate the plate at 37°C in a CO2 incubator. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.
Data Analysis:
Similar to the microsomal assay, the rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Comparative Metabolic Stability Data
The following table presents in vitro metabolic stability data for a series of piperazin-1-ylpyridazine derivatives, highlighting the impact of structural modifications, including bioisosteric replacement of the pyridazine ring and fluorination, on microsomal half-life.[7]
| Compound ID | Key Structural Features | Mouse Liver Microsomes t½ (min) | Human Liver Microsomes t½ (min) |
| 1 | Parent Pyridazine Compound | 2 | 3 |
| 7 | Fluorine-blocked Benzene Ring | 26 | 21 |
| 17 | Pyridazine replaced with Pyrazine | < 2 | < 2 |
| 29 | Fluorine-blocked Benzene, Pyridine in Region A, Diazaspiro[3.3]heptane | 113 | 105 |
Data sourced from MedChemComm, 2017, 8, 1479-1484.[7]
Discussion of Structure-Metabolism Relationships
The data presented above provides valuable insights into the structure-metabolism relationships of pyridazine-containing compounds:
-
Metabolic Lability of the Parent Scaffold: The parent compound 1 exhibits very rapid metabolism in both mouse and human liver microsomes, with half-lives of only 2 and 3 minutes, respectively.[7] This indicates that the unsubstituted scaffold is highly susceptible to metabolic degradation.
-
Impact of Fluorination: The introduction of a fluorine atom to block a potential site of metabolism on an adjacent benzene ring (compound 7 ) resulted in a significant, approximately 10-fold increase in metabolic stability in both species.[7] This demonstrates the effectiveness of "metabolic blocking" through fluorination. While this example is not a direct difluoromethylation of the pyridazine ring, it strongly supports the principle that fluorination at metabolically labile positions can dramatically improve stability. It is therefore highly probable that a difluoromethyl group on the pyridazine ring would confer similar or even enhanced metabolic stability due to the strength of the C-F bonds and the electronic effects on the ring.
-
Bioisosteric Replacement of Pyridazine: The replacement of the pyridazine ring with a pyrazine ring (compound 17 ) led to an 8-fold decrease in metabolic stability compared to the parent compound 1 .[7] This highlights the favorable metabolic properties of the pyridazine core in this particular chemical series compared to its pyrazine bioisostere.
-
Synergistic Effects of Multiple Modifications: Compound 29 , which incorporates several strategic modifications including fluorination, replacement of a benzene ring with a more electron-poor pyridine, and conformational constraint through a spirocyclic system, displays a dramatic improvement in metabolic stability, with half-lives exceeding 100 minutes in both mouse and human liver microsomes.[7] This underscores the power of a multi-pronged approach to optimizing metabolic stability.
Conclusion
The assessment of metabolic stability is a critical step in the drug discovery process. This guide has provided a framework for understanding and evaluating the metabolic stability of difluoromethylpyridazine-containing compounds. The incorporation of a difluoromethyl group onto a pyridazine scaffold is a rational design strategy to enhance metabolic stability, a principle supported by the observed positive impact of fluorination in related analogues.
The provided experimental protocols for liver microsomal and hepatocyte stability assays offer robust and validated methods for generating crucial in vitro data. The comparative data clearly illustrates that strategic structural modifications, including fluorination and careful selection of the core heterocyclic scaffold, can lead to substantial improvements in metabolic stability. By employing these principles and experimental approaches, researchers can more effectively design and select drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
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- 2. researchgate.net [researchgate.net]
- 3. Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 3-Chloro-6-(difluoromethyl)pyridazine
The functionalization of heteroaromatic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the pyridazine moiety is a significant pharmacophore found in numerous biologically active compounds.[1][2] Specifically, 3-Chloro-6-(difluoromethyl)pyridazine serves as a valuable building block, with the difluoromethyl group often imparting desirable metabolic stability and lipophilicity. However, the synthetic utility of this substrate is dictated by the efficiency of cross-coupling reactions at the C3 position. The inherent low reactivity of the C-Cl bond compared to its heavier halogen counterparts (C-Br, C-I) presents a significant synthetic challenge, necessitating the use of highly active and specialized palladium catalyst systems.[3][4]
This guide provides a comparative analysis of state-of-the-art palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this compound. We will delve into the rationale behind catalyst selection, present comparative data based on analogous systems, and provide detailed experimental protocols to empower researchers in selecting the optimal catalytic system for their specific synthetic goals.
The Engine of Cross-Coupling: A Look at the Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6] The efficacy of these transformations hinges on a delicate interplay of elementary steps within a catalytic cycle. A generalized cycle, exemplified by the Suzuki-Miyaura reaction, consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine, forming a Pd(II) intermediate. This is often the rate-limiting step for challenging chloro-heterocycles.[3]
-
Transmetalation: The organic moiety from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the desired product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]
The choice of ligand coordinated to the palladium atom is critical as it profoundly influences the rates of these individual steps, thereby dictating the overall efficiency and scope of the reaction.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Catalyst Comparison
The activation of the C-Cl bond on an electron-deficient pyridazine ring requires catalysts that are both highly active and robust. We will compare three classes of catalyst systems: advanced Buchwald Palladacycle Precatalysts, N-Heterocyclic Carbene (NHC)-based systems, and traditional catalyst combinations.
Buchwald Palladacycle Precatalysts (G3/G4)
Developed by the Buchwald group, these are pre-formed, air- and moisture-stable Pd(II) precatalysts that efficiently generate the active Pd(0) species under reaction conditions.[9] They feature bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) that are exceptionally effective for coupling challenging substrates like chloro-heterocycles.[9]
-
Rationale for Efficacy: The steric bulk of these ligands promotes the crucial reductive elimination step, while their strong electron-donating ability facilitates the difficult oxidative addition of the C-Cl bond.[10]
-
Advantages:
-
Excellent reliability and reproducibility.[11]
-
High activity at low catalyst loadings (0.1–2 mol%).
-
Broad substrate scope and functional group tolerance.
-
-
Limitations:
-
Higher cost compared to traditional palladium sources and ligands.
-
N-Heterocyclic Carbene (NHC) Ligand Systems
NHC ligands are powerful alternatives to phosphines. They form very stable palladium complexes and are even stronger electron donors than most phosphine ligands, leading to high catalytic activity. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are common examples of air-stable Pd(II)-NHC precatalysts.[9]
-
Rationale for Efficacy: The strong σ-donating character of the NHC ligand increases the electron density on the palladium center, promoting oxidative addition. The robust Pd-NHC bond imparts high thermal stability to the catalyst.
-
Advantages:
-
High thermal stability, allowing for reactions at elevated temperatures.
-
Often effective for substrates where phosphine ligands fail.
-
Air- and moisture-stable precatalysts are commercially available.
-
-
Limitations:
-
The product can sometimes be difficult to separate from the catalyst.
-
The steric and electronic properties are less tunable compared to the vast library of phosphine ligands.
-
Traditional "In-Situ" Catalyst Systems
These systems involve generating the active catalyst in the reaction vessel from a simple palladium salt, like Pd(OAc)₂ or Pd₂(dba)₃, and a separate ligand, such as PPh₃ or cataCXium® A. Another common approach is using heterogeneous catalysts like Palladium on Carbon (Pd/C).[12][13]
-
Rationale for Efficacy: These combinations are cost-effective and can be effective for more reactive substrates. For chloropyridazines, success often requires a phosphine ligand to be used in conjunction with Pd/C to achieve reasonable yields.[13]
-
Advantages:
-
Low cost of palladium sources and simple ligands like PPh₃.
-
Heterogeneous Pd/C can be easily removed by filtration.[13]
-
-
Limitations:
-
Often require higher catalyst loadings and harsher reaction conditions.
-
Results can be less reproducible compared to well-defined precatalysts.
-
Generally show lower reactivity for C-Cl bond activation.[3]
-
Performance Data Summary
The following table summarizes the expected performance of these catalyst systems for key coupling reactions with this compound, based on data from analogous chloro-heterocyclic systems.
| Catalyst System | Reaction Type | Key Advantages | Typical Conditions | Expected Yield | Relative Cost |
| XPhos Pd G3 | Suzuki-Miyaura | High activity for Ar-Cl, air-stable, reliable.[9] | K₃PO₄ or Cs₂CO₃, 1,4-Dioxane/H₂O, 80-100 °C | Excellent (>85%) | High |
| RuPhos Pd G3 | Buchwald-Hartwig | Broad amine scope, excellent for C-N coupling.[8] | NaOt-Bu or LHMDS, Toluene or Dioxane, 100 °C | Very Good (>80%) | High |
| PEPPSI-IPr | Suzuki-Miyaura | High thermal stability, effective for difficult substrates.[9] | K₂CO₃, n-BuOH or Toluene, 110 °C | Good to Excellent (>75%) | Medium-High |
| PdCl₂(dppf) | Sonogashira | Good for C-C alkyne coupling, well-established.[14] | CuI (co-catalyst), Et₃N, DMF, 60-80 °C | Moderate to Good (50-85%) | Medium |
| Pd(OAc)₂ + PPh₃ | Suzuki-Miyaura | Low cost, simple setup. | K₂CO₃, DME/H₂O, 90 °C | Low to Moderate (20-60%) | Low |
| Pd/C + PPh₃ | Suzuki-Miyaura | Heterogeneous, easy removal, low Pd cost.[13] | K₃PO₄, Toluene/H₂O, 100 °C | Moderate (40-75%) | Low |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a Buchwald precatalyst.
Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.2 eq.)
-
XPhos Pd G3 (0.02 eq., 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup (Inert Atmosphere): To the reaction vessel, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the catalytically active Pd(0) species that is formed in situ.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The solvent should be thoroughly degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.
-
Heating: Seal the vessel and place it in a preheated oil bath or heating block at 80–100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2–12 hours).
-
Aqueous Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine. This removes the inorganic base and salts.
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice of a palladium catalyst system for the coupling of this compound is a critical parameter that significantly impacts reaction outcome.[4]
-
For Highest Efficacy and Reliability: Buchwald palladacycle precatalysts, particularly XPhos Pd G3 for Suzuki-Miyaura couplings and RuPhos Pd G3 for Buchwald-Hartwig aminations, are the recommended starting points. Their high activity, reliability, and broad scope often justify their higher cost, especially in a drug development setting where time and yield are paramount.
-
For Thermally Challenging Reactions: If a reaction requires high temperatures, an NHC-based catalyst like PEPPSI-IPr is an excellent alternative due to its superior thermal stability.
-
For Cost-Sensitive or Initial Screening: For large-scale synthesis or initial exploratory work, a trial with a heterogeneous Pd/C catalyst in combination with a phosphine ligand like PPh₃ could be a viable, cost-effective option, though optimization may be required.[13]
Ultimately, the optimal catalyst is application-dependent. This guide serves as a foundational resource, and empirical screening of a small set of catalysts and conditions remains the most effective strategy for identifying the ideal system for a novel transformation.
References
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A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Semantic Scholar. Retrieved from [Link]
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Palladium-catalyzed Reactions on Chloropyridazines. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
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Doucet, H., & Hierso, J. C. (2007). Palladium coupling catalysts for pharmaceutical applications. Current Opinion in Drug Discovery & Development, 10(6), 672–690. Retrieved from [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2020). ResearchGate. Retrieved from [Link]
-
Ohta, A., Aoyagi, Y., et al. (1992). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Heterocycles. Retrieved from [Link]
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Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2025). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladacyclic catalysts in C-C and C-heteroatom bond-forming reactions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Palladium Cross Coupling Reactions 1. An Introduction. (2020). YouTube. Retrieved from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved from [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. (2025). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines. (2024). CoLab. Retrieved from [Link]
-
Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 27(10), 2456–2460. Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved from [Link]
-
Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. (n.d.). Thieme. Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). ACS Publications. Retrieved from [Link]
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Comparative Analysis of 3-Chloro-6-(difluoromethyl)pyridazine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide delves into the structure-activity relationships (SAR) of a specific class of these compounds: 3-Chloro-6-(difluoromethyl)pyridazine analogs. By examining the impact of structural modifications on their biological, particularly anticancer, activity, this document aims to provide a comprehensive resource for the rational design of novel therapeutic agents.
The this compound Core: A Privileged Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive starting point for drug discovery. The introduction of a chloro group at the 3-position and a difluoromethyl group at the 6-position creates a distinct electronic and steric profile, providing a foundation for targeted modifications.
The chloro group at the 3-position can act as a leaving group for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The difluoromethyl group at the 6-position is a bioisostere of a hydroxyl or thiol group and can modulate properties such as lipophilicity, metabolic stability, and target binding affinity.
dot graph "Core_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; N1 [label="N"]; N2 [label="N"]; Cl [label="Cl"]; CHF2 [label="F₂HC"];
A -- B [style=bold]; B -- C; C -- D [style=bold]; D -- E; E -- F [style=bold]; F -- A;
A -- N1 [style=invis]; B -- N2 [style=invis]; C -- Cl [style=invis]; F -- CHF2 [style=invis];
edge [style=invis]; A -- B -- C -- D -- E -- F -- A; }
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be finely tuned by strategic modifications at various positions of the pyridazine ring. While direct experimental data for a wide range of analogs of this specific core is limited in publicly available literature, we can extrapolate SAR trends from closely related pyridazine series, particularly those investigated for their anticancer properties. A notable example is the study of 3,6-disubstituted pyridazines bearing a 5-(trifluoromethyl) group, which provides valuable insights into the effects of substitutions on cytotoxicity.[2]
Modifications at the 3-Position: Modulating Potency and Selectivity
The chlorine atom at the 3-position is a key site for synthetic elaboration. Replacing the chloro group with various amine-containing moieties has been a common strategy to enhance biological activity.
Key Observations from Related Pyridazine Series:
-
Introduction of Amide Linkages: The synthesis of 5-(trifluoromethyl)pyridazine-3-carboxamide derivatives has shown that the nature of the amine coupled to the pyridazine core significantly impacts anticancer activity.[2]
-
Impact of Cyclic Amines: Analogs incorporating cyclic amines such as morpholine have been synthesized, demonstrating that these groups can be well-tolerated and contribute to the overall activity profile.
-
Influence of Aromatic and Aliphatic Amines: The anti-proliferative action of these analogs varies considerably with the substitution on the amine. For instance, in a series of 5-(trifluoromethyl)pyridazine-3-carboxamides, derivatives with a methyltetrahydropyran-bearing amine exhibited submicromolar growth inhibition against breast cancer cell lines.[2]
The Role of the 6-(Difluoromethyl) Group
The difluoromethyl (CHF2) group is a crucial feature of the core scaffold. Its electron-withdrawing nature influences the electronic properties of the pyridazine ring. In related fluorinated pyridazine derivatives, the presence and position of fluorine atoms have been shown to be important for their inhibitory roles.[3][4] It is plausible that the CHF2 group contributes to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group less susceptible to metabolic degradation.
-
Modulation of Lipophilicity: The CHF2 group increases lipophilicity, which can affect cell permeability and target engagement.
-
Unique Binding Interactions: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions within the target's binding site.
Comparative Biological Activity
To provide a quantitative comparison, the following table summarizes the in vitro cytotoxic activity of closely related 3,6-disubstituted-5-(trifluoromethyl)pyridazine analogs against human breast cancer cell lines. This data, while not directly from this compound analogs, offers the best available proxy for understanding potential SAR trends.
| Compound ID | R Group (at position 3) | T-47D IC₅₀ (µM)[2] | MDA-MB-231 IC₅₀ (µM)[2] |
| 11a | -NH-CH₃ | 1.89 ± 0.06 | 3.55 ± 0.12 |
| 11b | -NH-CH₂CH₃ | 2.50 ± 0.08 | 4.11 ± 0.13 |
| 11d | -NH-(CH₂)₃CH₃ | 1.11 ± 0.04 | 2.13 ± 0.07 |
| 11m | -NH-CH₂(tetrahydropyran) | 0.43 ± 0.01 | 0.99 ± 0.03 |
| 11r | Morpholino | 24.80 ± 0.81 | 34.59 ± 1.13 |
Analysis of the Data:
-
Alkyl Chain Length: An increase in the length of the linear alkyl chain on the amine at the 3-position (from methyl to butyl) appears to correlate with increased potency.
-
Alicyclic Moieties: The introduction of a tetrahydropyran ring (compound 11m ) resulted in the most potent analog in this series, suggesting that bulky, oxygen-containing alicyclic groups are highly favorable for activity.
-
Cyclic Amines: The morpholino-substituted analog (11r ) displayed significantly weaker activity, indicating that the specific nature and conformation of the cyclic amine are critical.
Experimental Protocols
The synthesis and biological evaluation of novel pyridazine analogs require robust and reproducible experimental procedures. Below are representative protocols for the synthesis of a key intermediate and for assessing the cytotoxic activity of the final compounds.
Synthesis of 6-Substituted-3-chloropyridazines
A common synthetic route to 3-chloropyridazine derivatives involves the chlorination of a corresponding pyridazinone precursor.
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Start [label="6-Substituted-pyridazin-3(2H)-one", shape=ellipse, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; Reagent [label="POCl₃", shape=box, color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"]; Reaction [label="Chlorination\n(Reflux)", shape=diamond, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; Product [label="3-Chloro-6-substituted-pyridazine", shape=ellipse, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; Workup [label="Aqueous Workup\n& Purification", shape=box];
Start -> Reaction; Reagent -> Reaction; Reaction -> Workup; Workup -> Product; }
Step-by-Step Protocol:
-
To a stirred solution of the 6-substituted-pyridazin-3(2H)-one in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.[5]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[5]
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-6-substituted-pyridazine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3][4][6][7]
dot graph "MTT_Assay_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
Start [label="Seed cells in 96-well plate", shape=ellipse, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; Incubate1 [label="Incubate (24h)"]; Treat [label="Add serially diluted\n test compounds", shape=diamond, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; Incubate2 [label="Incubate (48-72h)"]; AddMTT [label="Add MTT solution"]; Incubate3 [label="Incubate (2-4h)"]; Solubilize [label="Add solubilization buffer\n(e.g., DMSO)"]; Measure [label="Read absorbance\n(570 nm)", shape=ellipse, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"];
Start -> Incubate1 -> Treat -> Incubate2 -> AddMTT -> Incubate3 -> Solubilize -> Measure; }
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The preliminary SAR analysis, based on closely related analogs, suggests that modifications at the 3-position with specific amine-containing moieties can significantly enhance cytotoxic potency.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound analogs. Key areas for exploration include:
-
Systematic modification of the 3-position: Investigating a wider range of aliphatic, aromatic, and heterocyclic amines to further probe the SAR at this position.
-
Exploration of alternative substitutions at the 6-position: While the difluoromethyl group is of primary interest, comparing its effects with other small, electron-withdrawing groups could provide valuable insights.
-
Kinase profiling: Given that many pyridazine derivatives exhibit their anticancer effects through kinase inhibition, screening promising compounds against a panel of relevant kinases is a critical next step.[8]
By systematically exploring the structure-activity relationships of this intriguing class of compounds, researchers can pave the way for the discovery of new and more effective targeted therapies.
References
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Abdulkareem Hameed Abd, Enas Jawad Kadhim, Matin Mahmood. MTT (Assay protocol). protocols.io. 2023. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Riccardi, C., Ferlenghi, F., Ciaffaroni, G., Storici, P., & Carnevali, A. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS medicinal chemistry letters. 2024. [Link]
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Revesz, L., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., Wolf, R., & Zimmerlin, A. G. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & medicinal chemistry letters. 2002;12(16):2109–2112. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Omair, M. A., Oh, C. H., & Naguib, B. H. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules (Basel, Switzerland). 2023;28(21):7292. [Link]
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Al-Ostath, A., Al-Qaisi, J. A., Abu-Irmaileh, B., & Al-Zweiri, M. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules (Basel, Switzerland). 2018;23(8):1889. [Link]
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Alsaiari, A. A., Almehmadi, M. M., & Asif, M. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal chemistry (Shariqah (United Arab Emirates)). 2024;20(3):245–267. [Link]
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Braña, M. F., Cacho, M., García, M. L., Mayoral, E. P., López, B., de Pascual-Teresa, B., Ramos, A., Acero, N., Llinares, F., Muñoz-Mingarro, D., Lozach, O., & Meijer, L. Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of medicinal chemistry. 2005;48(21):6843–6854. [Link]
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Dumitrașcu, F., Badoiu, A., Căproiu, M. T., Ioniță, G., Drăghici, C., & Udrea, A. M. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules (Basel, Switzerland). 2023;28(14):5537. [Link]
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El-Sayed, N., El-Bendary, E. R., El-Ashry, E. S., & El-Kerdawy, M. M. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS omega. 2022;7(47):43293–43315. [Link]
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Hassan, M. S. A., El‐Malah, A. A., & Kassab, A. E. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry. 2024;16(1):55–79. [Link]
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Henderson, S. C., Unzue, A., Sbardella, G., & Westwell, A. D. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European journal of medicinal chemistry. 2024;269:116292. [Link]
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Kassab, A. E., El-Sayed, W. A., El-Malah, A. A., & Hassan, M. S. A. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC advances. 2020;10(50):29731–29752. [Link]
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Mantu, D., Luca, M. C., Moldoveanu, C., & Mangalagiu, I. I. Synthesis of Novel Pyridopyridazin-3(2H)-one Derivatives and Evaluation of Their Cytotoxic Activity against MCF-7 Cells. Journal of Chemistry. 2017;2017:1–7. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Chloro-6-(difluoromethyl)pyridazine
For the diligent researcher engaged in the complex landscape of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its role in synthesis. The proper disposal of reagents like 3-Chloro-6-(difluoromethyl)pyridazine is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this halogenated pyridazine derivative, grounded in established safety principles and an understanding of its chemical properties.
Understanding the Hazard Profile: More Than Just a Pyridazine
This compound (CAS No. 1706439-95-3) is a heterocyclic organic compound characterized by the presence of both chlorine and fluorine atoms. This dual halogenation, coupled with the pyridazine core, dictates its hazard profile and, consequently, its disposal requirements.
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The "Warning" signal word associated with these classifications underscores the need for careful handling throughout its use and disposal.[1] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Key Safety and Physical Properties of this compound
| Property | Value/Information | Source |
| CAS Number | 1706439-95-3 | [2][3][4] |
| Molecular Formula | C₅H₃ClF₂N₂ | [3][4] |
| Molecular Weight | 164.54 g/mol | [3][4] |
| Hazard Statements | H302, H315, H319, H335 | [5] |
| Signal Word | Warning | [5] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |
The Core Principle of Disposal: Irreversible Thermal Decomposition
Due to its chlorinated and fluorinated nature, this compound is categorized as a halogenated organic waste. Such compounds should never be disposed of down the drain or mixed with non-halogenated solvent waste. The carbon-halogen bonds are persistent, and the compound can be harmful to aquatic life.
The universally accepted and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[6][7] This process is designed to achieve complete thermal decomposition, breaking the stable carbon-halogen and aromatic ring structures into simpler, less harmful inorganic compounds.
The rationale for this approach is rooted in the chemistry of combustion. At sufficiently high temperatures (typically above 850°C, and often exceeding 1100°C for halogenated waste) and with adequate oxygen supply, the organic molecule is oxidized. However, the presence of chlorine and fluorine introduces a critical consideration: the formation of acidic flue gases.
Expected Thermal Decomposition Products:
-
From the hydrocarbon backbone: Carbon dioxide (CO₂) and water (H₂O).
-
From the nitrogen atoms: Nitrogen oxides (NOx).
-
From the chlorine atom: Hydrogen chloride (HCl).
-
From the difluoromethyl group: Hydrogen fluoride (HF) and carbonyl fluoride (COF₂), which rapidly hydrolyzes to HF and CO₂.[8]
Incomplete combustion can lead to the formation of highly toxic and persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), particularly from chlorinated aromatic precursors.[9] This is why disposal must be entrusted to facilities equipped with advanced flue gas treatment systems, including scrubbers to neutralize acidic gases like HCl and HF, and afterburners to ensure complete destruction of any residual organic compounds.
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol outlines the immediate, in-laboratory procedures for preparing this compound for collection by a certified hazardous waste management provider.
Part 1: Segregation and Waste Collection
-
Designate a Specific Waste Container:
-
Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
The container must be made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, vapor-tight lid.
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Collect Waste at the Source:
-
Solid Waste: Collect any residual solid this compound, contaminated weighing papers, and disposable spatulas directly into the designated halogenated solid waste container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and bench paper that are contaminated with the compound should be placed in a sealed bag within the solid halogenated waste stream. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as liquid halogenated waste.
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated "Halogenated Liquid Waste" container. Do not mix with non-halogenated solvents.
-
Part 2: Spill Management and Decontamination
In the event of a small spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Ensure Safety:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are generally acceptable for incidental contact, but for extensive cleanup, consider heavier-duty gloves).
-
-
Contain and Absorb:
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
-
Collect and Dispose:
-
Carefully sweep or scoop the absorbed material and spilled solid into a labeled container for solid halogenated waste.
-
Clean the spill area with a cloth or sponge dampened with a suitable solvent (e.g., acetone), followed by soap and water.
-
All cleaning materials must be disposed of as solid halogenated waste.
-
Part 3: Packaging and Labeling for Pickup
Proper packaging and labeling are crucial for the safe transport and ultimate disposal by a waste management professional.
-
Secure Packaging:
-
Ensure the lids of all waste containers are tightly sealed to prevent leaks or the escape of vapors.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity.
-
-
Accurate Labeling:
-
Label the container clearly with "Hazardous Waste."
-
List all chemical constituents by their full name, including "this compound." For solutions, list all solvent components.
-
Indicate the approximate concentration or percentage of each component.
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound from laboratory generation to final destruction.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to a strict protocol of segregation, proper containment, and disposal via high-temperature incineration by a licensed facility, researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to the complete lifecycle management of laboratory chemicals is a hallmark of a trustworthy and authoritative scientific operation, reinforcing the deep-seated principles of safety and sustainability that underpin modern research and development.
References
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Chloro-6-(difluoromethyl)pyridazine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-Chloro-6-(difluoromethyl)pyridazine is foundational to innovation. However, this progress cannot come at the expense of safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and a deep understanding of its chemical nature. The causality behind each recommendation is explained to build a culture of safety that is both compliant and intuitive.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough understanding of the specific hazards associated with this compound (CAS No. 1706439-95-3) is essential.[1][2] This compound presents multiple health risks that dictate our safety protocols.
Based on its GHS (Globally Harmonized System) classification, this compound is considered hazardous.[1][3] The primary risks involve ingestion, skin/eye contact, and inhalation.[1][4]
Table 1: GHS Hazard Profile for this compound
| Category | GHS Pictogram | Signal Word | Hazard Statements |
| Health Hazards | Warning | H302: Harmful if swallowed.[1][4] H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1][4] |
Practical Implications of Hazards:
-
Harmful if Swallowed (H302): Accidental ingestion can lead to acute toxicity. This underscores the critical rule of never eating, drinking, or smoking in laboratory areas.[4]
-
Skin & Eye Irritation (H315, H319): Direct contact is likely to cause skin irritation, redness, and inflammation.[1][4] The risk of serious eye irritation necessitates robust eye protection beyond standard safety glasses.[1]
-
Respiratory Irritation (H335): Inhalation of the dust or aerosols of this compound can irritate the respiratory tract.[1][4] This is a primary driver for the mandatory use of engineering controls like chemical fume hoods.
Core Protective Measures: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final barrier between you and the chemical. It must be used in conjunction with primary engineering controls.
Primary Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure is to handle the source of the hazard directly.
-
Chemical Fume Hood: All weighing, handling, and reaction setups involving this compound must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable as it directly addresses the respiratory irritation hazard (H335) by capturing dust and vapors at the source.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[6]
Essential Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific hazards of the compound. For this pyridazine derivative, the following are mandatory.
Table 2: Task-Based PPE Requirements
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Receiving & Storage | Standard Lab Coat | Nitrile Gloves | Safety Glasses | Not required |
| Weighing & Routine Handling (in Fume Hood) | Flame-Resistant Lab Coat | Nitrile Gloves (consider double-gloving) | Chemical Safety Goggles | Not required if in fume hood |
| Large-Scale Operations or High-Spill Potential | Chemical-Resistant Apron or Coveralls | Nitrile or Neoprene Gloves | Chemical Safety Goggles and a Face Shield | Assess need based on procedure |
| Spill Cleanup | Chemical-Resistant Coveralls | Heavy-Duty Nitrile or Butyl Rubber Gloves | Chemical Safety Goggles and a Face Shield | NIOSH-approved respirator (N95 minimum for dust) |
Detailed PPE Specifications:
-
Eye and Face Protection: Due to the "Causes serious eye irritation" (H319) classification, standard safety glasses are insufficient.[1] Chemical safety goggles that form a seal around the eyes are required to protect against dust and splashes.[7] For procedures with a higher risk of splashing, a full-face shield must be worn over the goggles.[7]
-
Skin and Body Protection: A standard lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron or disposable coveralls should be used.[8][9] Always ensure clothing is buttoned and sleeves are not rolled up.
-
Hand Protection: Nitrile gloves are the standard for incidental contact.[6] Before use, always inspect gloves for tears or punctures. For prolonged handling or during spill cleanup, heavier-duty gloves may be necessary. Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste.
-
Respiratory Protection: When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is essential.
Operational and Disposal Plans
A safe workflow encompasses every stage of the chemical's lifecycle in the lab.
Receiving and Storage
-
Upon receipt, inspect the container for damage.
-
The compound should be stored in a tightly sealed container in a freezer at or below -20°C, under an inert atmosphere, as recommended.[1][2]
-
Store away from incompatible materials.[4]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE as detailed in Table 2.
-
Weighing: Conduct all weighing of the solid compound on a balance located inside the fume hood to contain any dust.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If dissolving, add the solvent to the solid slowly.
-
Post-Handling: After use, tightly seal the container.
-
Decontamination: Wipe down the work surface in the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[4]
Emergency Procedures: Spills and Exposure
Immediate and correct response to an emergency is critical.
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes.[10] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If they feel unwell, call a poison center or doctor.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Call a poison center or doctor immediately.[4][5]
The following workflow outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for safe spill response.
Waste Disposal
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed container.
-
Dispose of the material as hazardous waste through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[5][11] Do not empty into drains.[5]
By integrating these safety measures into your daily laboratory operations, you create a robust system that protects both the integrity of your research and the well-being of your team.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
